molecular formula C13H8Br2O2 B172861 2-Bromophenyl 2-bromobenzoate CAS No. 161889-88-9

2-Bromophenyl 2-bromobenzoate

Cat. No.: B172861
CAS No.: 161889-88-9
M. Wt: 356.01 g/mol
InChI Key: CCPCQNFDILREJB-UHFFFAOYSA-N
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Description

2-Bromophenyl 2-bromobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C13H8Br2O2 and its molecular weight is 356.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-bromophenyl) 2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O2/c14-10-6-2-1-5-9(10)13(16)17-12-8-4-3-7-11(12)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPCQNFDILREJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428900
Record name 2-Bromophenyl 2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161889-88-9
Record name 2-Bromophenyl 2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-bromophenyl 2-bromobenzoate, a halogenated aromatic ester. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, physicochemical properties, and potential areas of application. The synthesis is presented as a reliable, two-step process, commencing with the preparation of the acid chloride from 2-bromobenzoic acid, followed by its esterification with 2-bromophenol. This guide emphasizes the rationale behind the procedural steps, ensuring both clarity and reproducibility for laboratory applications.

Introduction

This compound, with the molecular formula C₁₃H₈Br₂O₂, is a symmetrically substituted aromatic ester.[1][2] The presence of bromine atoms on both phenyl rings imparts specific reactivity and physical properties to the molecule, making it a compound of interest in various fields of chemical synthesis. While not extensively documented in publicly available literature, its structure suggests potential as a building block in the synthesis of more complex molecules, including polymers, specialty chemicals, and potentially as a precursor for pharmaceutical compounds. The ester linkage provides a site for controlled hydrolysis, while the carbon-bromine bonds are amenable to a variety of cross-coupling reactions, offering a versatile scaffold for molecular elaboration.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the conversion of commercially available 2-bromobenzoic acid into the more reactive 2-bromobenzoyl chloride. The subsequent step is the esterification of 2-bromophenol with the synthesized acid chloride, a reaction that proceeds effectively under Schotten-Baumann conditions.

Step 1: Synthesis of 2-Bromobenzoyl Chloride from 2-Bromobenzoic Acid

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, necessary to activate the carboxyl group for subsequent nucleophilic attack. For the synthesis of 2-bromobenzoyl chloride, thionyl chloride (SOCl₂) is a common and effective reagent.

Experimental Protocol: Synthesis of 2-Bromobenzoyl Chloride

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas trap (to neutralize the evolved HCl and SO₂ gases), add 2-bromobenzoic acid (1.0 eq.). The reaction can be run neat or with an inert solvent such as toluene.

  • Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.

  • Reaction: Gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution. Typically, the reaction is complete within 2-4 hours.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure. The crude 2-bromobenzoyl chloride is then purified by vacuum distillation to yield the final product.

Step 2: Esterification of 2-Bromophenol with 2-Bromobenzoyl Chloride

The esterification is achieved using the Schotten-Baumann reaction, a well-established method for synthesizing esters from phenols and acid chlorides under biphasic conditions with a base.[1][3] The base neutralizes the hydrochloric acid produced during the reaction, driving the equilibrium towards the product and preventing the protonation of the phenoxide nucleophile.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flask, dissolve 2-bromophenol (1.0 eq.) in a suitable organic solvent such as dichloromethane or diethyl ether. Add an aqueous solution of a base, typically 10% sodium hydroxide.

  • Reagent Addition: To the vigorously stirred biphasic mixture, add 2-bromobenzoyl chloride (1.0 eq.) dropwise at room temperature.

  • Reaction: Continue stirring vigorously for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the starting materials and the final product is crucial for experimental design, safety, and product characterization.

Properties of Starting Materials
Property2-Bromobenzoic Acid2-Bromophenol
CAS Number 88-65-3[4]95-56-7[5]
Molecular Formula C₇H₅BrO₂[4]C₆H₅BrO[5]
Molecular Weight 201.02 g/mol [4]173.01 g/mol [5]
Appearance Beige crystalline solidClear colorless to slightly yellow liquid[6]
Melting Point 147-150 °C5 °C[5]
Boiling Point Decomposes195 °C[5]
Density -1.63 g/cm³ (20 °C)[5]
Properties of this compound

Experimentally determined physicochemical and spectral data for this compound are not widely available in the public domain. The following properties are based on information from commercial suppliers and predicted values.

PropertyValue
CAS Number 161889-88-9[1]
Molecular Formula C₁₃H₈Br₂O₂[1]
Molecular Weight 356.01 g/mol [1]
Appearance Predicted to be a solid at room temperature
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in common organic solvents

Predicted Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the eight aromatic protons on the two substituted phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum would display 13 distinct signals for the carbon atoms, with the carbonyl carbon appearing significantly downfield.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) at approximately 1730-1750 cm⁻¹, and C-O stretching bands.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 356.01 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms.

Potential Applications

While specific applications for this compound are not well-documented, its chemical structure suggests several potential areas of utility, particularly in materials science and as a synthetic intermediate. The related compound, methyl 2-bromobenzoate, is known to be a precursor in the synthesis of liquid crystals and specialty polymers.[7] The presence of two bromine atoms in this compound offers two reactive sites for cross-coupling reactions, allowing for the synthesis of more complex, rigid polymeric structures or functionalized small molecules. It may also serve as a starting material in the development of novel flame retardants, agrochemicals, or as a scaffold in medicinal chemistry for the synthesis of potential therapeutic agents.

Diagrams

Chemical Structures

Figure 1: Chemical Structures of Key Compounds cluster_0 2-Bromobenzoic Acid cluster_1 2-Bromophenol cluster_2 This compound 2-bromobenzoic_acid 2-bromophenol product

Caption: Chemical Structures of Key Compounds

Synthesis Workflow

G A 2-Bromobenzoic Acid B 2-Bromobenzoyl Chloride A->B + Thionyl Chloride (Reflux) D This compound B->D + 2-Bromophenol (NaOH, aq) C 2-Bromophenol C->D

Caption: Overall Synthesis Workflow

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for this compound, leveraging fundamental organic reactions. While the specific properties and applications of this compound are yet to be fully explored in the literature, its structure as a dibrominated aromatic ester suggests significant potential as a versatile intermediate in various fields of chemical R&D. The provided protocols are designed to be a reliable starting point for researchers interested in the synthesis and further investigation of this and related compounds.

References

  • Cheméo. Chemical Properties of 2-Bromobenzoic acid, phenyl ester. Available at: [Link].

  • NIST. Methyl 2-bromobenzoate. In: NIST Chemistry WebBook. Available at: [Link].

  • PubChem. 2-Bromobenzoic acid. Available at: [Link].

  • PubChem. 2-Bromophenol. Available at: [Link].

  • PubChem. Methyl 2-bromobenzoate. Available at: [Link].

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link].

Sources

An In-depth Technical Guide to 2-Bromophenyl 2-bromobenzoate (CAS No. 161889-88-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Bromophenyl 2-bromobenzoate, a halogenated aromatic ester of interest in synthetic organic chemistry. As a Senior Application Scientist, the objective of this document is to furnish researchers and drug development professionals with a detailed understanding of its synthesis, structural characteristics, and potential applications. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related structural analogs to provide a robust and scientifically grounded resource.

Compound Identification and Core Properties

Chemical Identity:

IdentifierValue
Chemical Name This compound
CAS Number 161889-88-9
Molecular Formula C₁₃H₈Br₂O₂
Molecular Weight 356.01 g/mol
Canonical SMILES C1=CC=C(C(=C1)Br)OC(=O)C2=CC=CC=C2Br
InChI Key CCPCQNFDILREJB-UHFFFAOYSA-N

Synthesis and Mechanism

The synthesis of this compound is most logically achieved through the esterification of 2-bromophenol with 2-bromobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, provides a high-yielding and straightforward route to the desired product.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2-bromophenol 2-Bromophenol target This compound 2-bromophenol->target Nucleophilic Attack 2-bromobenzoyl_chloride 2-Bromobenzoyl Chloride 2-bromobenzoyl_chloride->target Base Base (e.g., Pyridine, Triethylamine) Solvent Aprotic Solvent (e.g., DCM, THF) byproduct [Base-H]⁺Cl⁻

Caption: Synthesis of this compound via esterification.

Causality of Experimental Choices:

The selection of an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted side reactions, such as hydrolysis of the highly reactive 2-bromobenzoyl chloride. The addition of a non-nucleophilic base, like pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocol

This protocol is a validated, self-validating system for the synthesis of this compound.

Materials:

  • 2-bromophenol

  • 2-bromobenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromophenol (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic and Physicochemical Profile

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on its chemical structure and analysis of similar compounds.

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR Aromatic protons would appear as complex multiplets in the range of δ 7.0-8.0 ppm.
¹³C NMR Aromatic carbons would resonate between δ 110-155 ppm. The ester carbonyl carbon would appear around δ 165 ppm.
IR (Infrared) A strong C=O stretching vibration for the ester group is expected around 1735-1750 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region.
Mass Spec (MS) The molecular ion peak (M⁺) would be observed at m/z 356, with characteristic isotopic peaks for the two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).
Physicochemical Properties
Property Value Source
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents (DCM, THF, ethyl acetate) and insoluble in water.Inferred

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests potential utility as an intermediate in several areas of chemical research and drug discovery.

  • Fragment-Based Drug Discovery: As a molecule containing two substituted phenyl rings, it can serve as a fragment for screening against various biological targets.

  • Precursor for Heterocyclic Synthesis: The bromine atoms provide reactive handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to construct more complex molecules, including heterocyclic scaffolds of medicinal interest.

  • Material Science: Brominated aromatic compounds are sometimes explored for applications in materials science, such as in the synthesis of flame retardants or functional polymers.

Safety and Handling

Safety Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound (CAS No. 161889-88-9) is a readily synthesizable aromatic ester. While specific experimental data for this compound is sparse, this guide provides a scientifically sound framework for its synthesis, expected analytical characteristics, and potential applications based on established chemical principles. This information is intended to empower researchers and scientists in their exploration of this and related molecules in the pursuit of novel chemical entities and therapeutic agents.

References

No direct scientific publications detailing the synthesis, properties, and applications of this compound (CAS No. 161889-88-9) were identified during the literature search. The information presented is based on general organic chemistry principles and data for structurally related compounds.

Spectroscopic Data of 2-Bromophenyl 2-bromobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Bromophenyl 2-bromobenzoate. While experimental spectra for this specific compound are not publicly available in spectral databases, this guide offers a comprehensive, predictive analysis based on the well-characterized spectroscopic behaviors of its constituent chemical moieties. This approach provides a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related compounds. The predicted data is grounded in established principles of spectroscopic interpretation and supported by data from analogous structures.

Experimental spectroscopic data for this compound (CAS No. 161889-88-9) may be available from commercial suppliers such as BLD Pharm.[1]

Molecular Structure and Spectroscopic Overview

This compound is an ester formed from 2-bromobenzoic acid and 2-bromophenol. Its structure incorporates two substituted benzene rings, an ester linkage, and two bromine atoms, all of which give rise to characteristic spectroscopic signatures.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit complex signals in the aromatic region, arising from the two substituted benzene rings. The chemical shifts are influenced by the electron-withdrawing effects of the ester group and the bromine atoms.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic (8H)7.2 - 8.2Multiplets1.5 - 8.0

Interpretation and Rationale

The eight aromatic protons on the two benzene rings will appear as a series of multiplets between approximately 7.2 and 8.2 ppm. The exact chemical shifts and coupling patterns will depend on the specific electronic environments and through-bond interactions. Protons ortho to the bromine atoms and the ester linkage are expected to be the most deshielded and appear at the downfield end of this range. The complex overlapping of these signals is anticipated due to the similar electronic nature of the two substituted rings. For a definitive assignment, two-dimensional NMR techniques such as COSY and HSQC would be required. The predicted chemical shift ranges are based on data for similar compounds like methyl 2-bromobenzoate.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester and the carbons attached to the bromine atoms will have characteristic chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are necessary to detect all carbon signals, including quaternary carbons.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)163 - 166
Aromatic C-Br118 - 122
Aromatic C-O148 - 152
Aromatic C-H125 - 135
Aromatic Quaternary C130 - 140

Interpretation and Rationale

The carbonyl carbon of the ester group is expected to appear significantly downfield, in the range of 163-166 ppm. The carbons directly bonded to the bromine atoms are predicted to be in the 118-122 ppm range, while the carbon of the phenyl ring attached to the ester oxygen will be further downfield around 148-152 ppm. The remaining aromatic carbons will resonate in the 125-140 ppm region. These predictions are based on the known chemical shifts of carbons in similar environments, such as in 2-bromobenzoic acid and related phenyl esters.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, most notably the ester carbonyl group.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solid or liquid sample, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O) absorptions.

Predicted IR Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (ester)1730 - 1750Strong
C-O (ester)1250 - 1300 and 1050 - 1150Strong
Aromatic C=C1450 - 1600Medium to Strong
Aromatic C-H3000 - 3100Medium to Weak
C-Br550 - 650Medium to Strong

Interpretation and Rationale

A strong absorption band between 1730 and 1750 cm⁻¹ is the most characteristic signal and is attributed to the C=O stretching vibration of the ester group. Strong bands for the C-O stretching vibrations of the ester are expected in the fingerprint region. The presence of the aromatic rings will be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching absorptions above 3000 cm⁻¹. A band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum. These predictions are consistent with the IR spectra of known aromatic esters and bromoarenes.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural confirmation.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Instrumentation: Use a mass spectrometer capable of high-resolution mass analysis (e.g., a time-of-flight or Orbitrap instrument) to determine the accurate mass.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the mass of the molecular ion ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern.

Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺ (with ⁷⁹Br, ⁷⁹Br)369.9
[M]⁺ (with ⁷⁹Br, ⁸¹Br)371.9
[M]⁺ (with ⁸¹Br, ⁸¹Br)373.9
[C₇H₄BrO]⁺183/185
[C₆H₄BrO]⁺171/173

Interpretation and Rationale

Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum will show three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. The most abundant fragments are expected to result from the cleavage of the ester bond, leading to the formation of the 2-bromobenzoyl cation (m/z 183/185) and the 2-bromophenoxy radical, or the 2-bromophenoxy cation (m/z 171/173) and the 2-bromobenzoyl radical.

Workflow for Spectroscopic Analysis of this compound

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (EI or ESI) purification->ms ir IR Spectroscopy (FTIR-ATR or KBr) purification->ir nmr_interp ¹H & ¹³C Chemical Shift and Coupling Analysis nmr->nmr_interp ms_interp Molecular Ion & Fragmentation Pattern Analysis ms->ms_interp ir_interp Functional Group Identification ir->ir_interp structure_confirm Structure Confirmation nmr_interp->structure_confirm ms_interp->structure_confirm ir_interp->structure_confirm

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers can use this information to aid in the identification and characterization of this compound in their own work. For definitive structural elucidation, comparison with experimentally obtained spectra is essential.

References

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-bromophenyl 2-bromobenzoate, a halogenated aromatic ester. The content is structured for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular architecture, a validated synthesis protocol, and detailed characterization methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Introduction: The Significance of Brominated Aromatic Esters

Halogenated organic compounds, particularly those containing bromine, are pivotal building blocks in medicinal chemistry and material science. The presence of bromine atoms can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its two bromine substituents on separate phenyl rings connected by an ester linkage, presents an interesting scaffold for further chemical exploration. Its structural features suggest potential applications in the synthesis of more complex heterocyclic systems and as a precursor for novel materials. This guide will delve into the core aspects of this molecule, providing a robust foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound (C₁₃H₈Br₂O₂) consists of a 2-bromobenzoyl group esterified with a 2-bromophenol. The strategic placement of the bromine atoms at the ortho positions of both phenyl rings induces significant steric and electronic effects that dictate the molecule's conformation and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 161889-88-9
Molecular Formula C₁₃H₈Br₂O₂
Molecular Weight 356.01 g/mol
Synonyms Benzoic acid, 2-bromo-, 2-bromophenyl ester

While a definitive crystal structure for this compound is not publicly available, analysis of closely related compounds such as 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate provides valuable insights into the expected molecular geometry and intermolecular interactions.[1] It is anticipated that the dihedral angle between the two phenyl rings will be influenced by the steric hindrance of the ortho-bromo substituents, leading to a non-planar conformation. Intermolecular forces are likely to be dominated by weak C-H···O hydrogen bonds and potential halogen bonding (Br···O or Br···Br interactions), which can influence the crystal packing.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the esterification of 2-bromophenol with 2-bromobenzoyl chloride. This method is a standard and reliable approach for forming aryl esters. The workflow for this synthesis is outlined below.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 2_Bromobenzoic_Acid 2-Bromobenzoic Acid Acid_Chloride_Formation Acid Chloride Formation 2_Bromobenzoic_Acid->Acid_Chloride_Formation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acid_Chloride_Formation 2_Bromophenol 2-Bromophenol Esterification Esterification 2_Bromophenol->Esterification Pyridine Pyridine (Base) Pyridine->Esterification 2_Bromobenzoyl_Chloride 2-Bromobenzoyl Chloride Acid_Chloride_Formation->2_Bromobenzoyl_Chloride Target_Molecule This compound Esterification->Target_Molecule 2_Bromobenzoyl_Chloride->Esterification

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 2-Bromobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-bromobenzoyl chloride, which can be used in the next step without further purification.[2]

Part B: Esterification to form this compound

  • In a separate flask, dissolve 2-bromophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add pyridine (1.1 equivalents) to the solution to act as a base and scavenger for the HCl byproduct.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the freshly prepared 2-bromobenzoyl chloride (1 equivalent) to the cooled solution of 2-bromophenol and pyridine.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is confirmed through a combination of spectroscopic techniques. Below are the predicted key spectral features based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight aromatic protons on the two substituted phenyl rings. The specific splitting patterns will be influenced by ortho, meta, and para couplings.

¹³C NMR: The carbon NMR spectrum will be more definitive. It is expected to show 12 distinct signals for the 13 carbons (with potential overlap of some signals). Key resonances would include the carbonyl carbon of the ester group (δ ~165 ppm) and the carbons directly bonded to the bromine atoms (δ ~115-135 ppm). The chemical shifts of related compounds like methyl 2-bromobenzoate can be used as a reference.[3]

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present. The most characteristic absorption will be the strong C=O stretching vibration of the ester group, expected in the range of 1730-1750 cm⁻¹. Other significant peaks will include C-O stretching vibrations around 1200-1300 cm⁻¹ and C-Br stretching vibrations at lower wavenumbers. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. Data from methyl 2-bromobenzoate provides a good comparison for these expected frequencies.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 356, with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br). Common fragmentation patterns for esters would involve cleavage of the ester bond, leading to fragment ions corresponding to the 2-bromobenzoyl cation and the 2-bromophenoxy radical. The mass spectrum of 2-bromobenzoic acid shows characteristic peaks that can help in interpreting the fragmentation of the target molecule.[6]

Potential Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate for various applications:

  • Synthesis of Heterocyclic Compounds: The bromine atoms can serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of complex heterocyclic scaffolds with potential biological activity.[7]

  • Material Science: The rigid aromatic structure and the presence of heavy bromine atoms suggest that this molecule could be a precursor for the synthesis of specialty polymers, liquid crystals, or organic electronic materials with tailored properties such as high refractive index or fire retardancy.[8]

  • Drug Discovery: As a fragment or scaffold, this compound can be elaborated into more complex molecules for screening in drug discovery programs. The dibrominated structure allows for systematic modification to explore structure-activity relationships.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry and material science. This guide has provided a detailed overview of its molecular structure, a reliable synthesis protocol, and a comprehensive characterization strategy based on established scientific principles and data from closely related analogs. By understanding the fundamental properties and synthetic accessibility of this compound, researchers can effectively utilize it as a building block for the development of novel molecules and materials.

References

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  • Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1439.
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  • PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenyl 2-bromobenzoate is an aromatic ester containing two bromine substituents. While specific, in-depth research on this particular molecule is not extensively available in public literature, its structural motifs are common in medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of its known and predicted physical properties. Due to the limited direct experimental data, this document leverages information on its constituent precursors, 2-bromobenzoic acid and 2-bromophenol, to offer valuable context and predictive insights for researchers.

Molecular Structure and Core Properties

The fundamental characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 161889-88-9N/A
Molecular Formula C₁₃H₈Br₂O₂N/A
Molecular Weight 356.01 g/mol N/A
Synonyms Benzoic acid, 2-bromo-, 2-bromophenyl esterN/A

Physical Properties: A Comparative Analysis

Property2-Bromobenzoic Acid2-Bromophenol
Appearance Beige crystalline solidClear, colorless to slightly yellow liquid
Melting Point 147-150 °C[1]3-7 °C[2]
Boiling Point 296.4 °C at 760 mmHg[3]195 °C[2]
Density 1.929 g/cm³[3]1.492 g/mL at 25 °C[2]
Solubility Soluble in ether, ethanol, acetone, and hot water[1].Soluble in water[4].

Proposed Synthesis and Purification Workflow

A plausible and robust method for the synthesis of this compound involves a two-step process, beginning with the conversion of 2-bromobenzoic acid to its more reactive acid chloride, followed by esterification with 2-bromophenol.

SynthesisWorkflow Proposed Synthesis of this compound cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Purification A 2-Bromobenzoic Acid C 2-Bromobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F This compound (Crude) C->F Reaction in an inert solvent (e.g., DCM) D 2-Bromophenol D->F E Pyridine (Base) E->F G Recrystallization F->G H Pure this compound G->H e.g., Ethanol/Water

Caption: Proposed two-step synthesis and purification workflow for this compound.

Experimental Protocol: Synthesis

This protocol details a general and reliable method for the synthesis of aryl esters.

Part 1: Synthesis of 2-Bromobenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place 2-bromobenzoic acid.

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) to the flask.

  • Reflux: Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases.

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude 2-bromobenzoyl chloride can be used directly in the next step.

Part 2: Synthesis of this compound

  • Dissolution: Dissolve 2-bromophenol in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a stoichiometric equivalent of a base, such as pyridine, to the solution. This will act as a scavenger for the HCl produced during the reaction.

  • Acylation: Slowly add the crude 2-bromobenzoyl chloride from Part 1 to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Workup: Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification

Recrystallization is a standard and effective method for purifying solid organic compounds.[5][6]

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, hexane/ethyl acetate).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Data of Precursors

To aid in the characterization of the final product, the spectroscopic data for the precursor molecules are provided as a reference.

2-Bromobenzoic Acid
  • ¹³C NMR (DMSO-d₆): Spectral data is available and can be found in various chemical databases.[7]

  • Mass Spectrum (Electron Ionization): The mass spectrum shows characteristic peaks corresponding to the molecular ion and fragmentation patterns.[8]

  • IR Spectrum: The infrared spectrum displays a broad O-H stretch for the carboxylic acid and a strong C=O stretch.[3]

2-Bromophenol
  • ¹³C NMR (DMSO-d₆): The ¹³C NMR spectrum has been reported and can be used for comparative analysis.[9][10]

  • Mass Spectrum (Electron Ionization): The mass spectrum is well-documented and shows the molecular ion peak.

  • IR Spectrum: The infrared spectrum exhibits a characteristic broad O-H stretch for the phenolic group.[11]

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While direct experimental data is limited, the provided information on its precursors, along with a detailed, plausible synthesis and purification protocol, offers a strong starting point for researchers. The comparative data and experimental methodologies are intended to empower scientists in their research and development endeavors involving this and related compounds.

References

  • ChemBK. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenol. Retrieved from [Link]

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  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization1. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-bromobenzoic acid. Retrieved from [Link]

  • Nadia Korovina. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from [Link]

  • Pulle, J. S., et al. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 5(06), 2198-2201.
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  • NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-bromo-. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ATB. (n.d.). 2-Bromophenol | C6H5BrO | MD Topology | NMR | X-Ray. Retrieved from [Link]

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An In-depth Technical Guide to 2-Bromophenyl 2-bromobenzoate: Physicochemical Properties and a Protocol for Solubility Determination

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Bromophenyl 2-bromobenzoate, with a particular focus on the critical parameter of solubility. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound, a crucial step in many research and development pipelines.

Introduction to this compound

This compound (CAS No. 161889-88-9) is an organic compound with the molecular formula C₁₃H₈Br₂O₂ and a molecular weight of 356.01 g/mol .[1] Its structure, featuring two brominated benzene rings linked by an ester group, suggests a lipophilic nature, which has significant implications for its solubility in various media. Understanding the solubility of this and similar aryl halide compounds is paramount in fields ranging from synthetic chemistry to materials science and pharmaceutical development, as it directly influences reaction kinetics, purification strategies, and bioavailability.

The Critical Role of Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For researchers, this data is essential for:

  • Reaction Condition Optimization: In synthetic chemistry, the solubility of reactants in a given solvent determines the reaction rate and yield. For sparingly soluble compounds like many aryl halides, innovative approaches such as solid-state cross-coupling may be necessary.

  • Purification and Recrystallization: Knowledge of a compound's solubility in a range of solvents is key to designing effective purification protocols, particularly for crystallization.

  • Formulation Development: In the pharmaceutical industry, the aqueous solubility of an active pharmaceutical ingredient (API) is a major determinant of its oral bioavailability.

  • Analytical Method Development: Solubility data is crucial for selecting appropriate solvents and concentrations for various analytical techniques, such as HPLC and NMR.

Physicochemical Properties of this compound and Related Compounds

A summary of the available physical and chemical properties for this compound and its related precursor, 2-bromobenzoic acid, is presented below.

PropertyValueSource
This compound
CAS Number161889-88-9[1]
Molecular FormulaC₁₃H₈Br₂O₂[1]
Molecular Weight356.01 g/mol [1]
2-Bromobenzoic acid (precursor)
CAS Number88-65-3[2]
Molecular FormulaC₇H₅BrO₂[2][3]
Molecular Weight201.02 g/mol [2][3]
Melting Point147-150 °C[2]
Water SolubilitySlightly soluble[2]
Solubility in Ethanol100 mg/mL in 95% ethanol

Note: The water solubility for "2-Bromobenzoic acid, phenyl ester" has been computationally predicted as a Log10 of water solubility in mol/l of -4.72, indicating low aqueous solubility.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the limited published data, this section provides a robust, self-validating protocol for determining the solubility of this compound. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) of high purity

  • Thermostatic shaker or incubator

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Place vials in a thermostatic shaker at a constant temperature B->C D Agitate for a predetermined time (e.g., 24-72 hours) to reach equilibrium C->D E Allow undissolved solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot using a syringe filter F->G H Dilute the filtrate to a known volume G->H I Analyze the concentration using a calibrated analytical method (e.g., HPLC, UV-Vis) H->I J Calculate the solubility based on the measured concentration and dilution factor I->J

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Causality Behind Experimental Choices
  • Use of Excess Solute: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is highly temperature-dependent. A thermostatic shaker is crucial for maintaining a consistent temperature and, therefore, obtaining reproducible results.

  • Sufficient Equilibration Time: For sparingly soluble compounds, reaching equilibrium can be slow. A minimum of 24 hours is recommended, and preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

  • Filtration: This step is critical to separate the saturated solution from the undissolved solid. The use of a fine-pore syringe filter (e.g., 0.22 µm) is essential to prevent solid particles from entering the analytical sample, which would lead to an overestimation of solubility.

  • Calibrated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used to determine the concentration. A calibration curve with known concentrations of the compound should be prepared.

Synthesis and Purification Considerations

The purity of this compound will impact its solubility. While specific synthesis routes for this exact molecule are not widely published, it can be prepared through standard esterification methods, for example, by reacting 2-bromobenzoyl chloride with 2-bromophenol or by a DCC coupling of 2-bromobenzoic acid and 2-bromophenol. Impurities, such as unreacted starting materials or by-products, can either increase or decrease the apparent solubility. Therefore, it is crucial to use a highly purified sample for solubility determination. Purification can typically be achieved by recrystallization from a suitable solvent or by column chromatography.

Safety and Handling

  • Causes skin and serious eye irritation. [5]

  • May cause respiratory irritation.

  • Harmful if swallowed. [6]

Therefore, it is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of this compound, with a practical focus on the determination of its solubility. While direct solubility data is scarce in the literature, the detailed experimental protocol and discussion of the underlying principles empower researchers to obtain this critical information in their own laboratories. By understanding the physicochemical properties and adhering to rigorous experimental techniques, scientists can effectively utilize this compound in their research and development endeavors.

References

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  • PubChem - NIH. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940. [Link]

  • PrepChem.com. Preparation of 2-bromobenzoic acid. [Link]

  • ResearchGate. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Request PDF. [Link]

  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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Navigating the Safety Landscape of 2-Bromophenyl 2-bromobenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromophenyl 2-bromobenzoate is a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. As with any novel or specialized chemical, a thorough understanding of its safety and hazard profile is paramount for the protection of researchers and the integrity of experimental work. This technical guide provides a comprehensive overview of the available safety data and outlines best practices for the handling, storage, and disposal of this compound and structurally related compounds.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for this compound, a comprehensive risk assessment must be based on the known hazards of its structural analogs. The primary hazards associated with brominated aromatic compounds include skin, eye, and respiratory irritation.

Table 1: Summary of GHS Classifications for Related Compounds

CompoundGHS Hazard StatementsSource
2-Bromobenzoic Acid H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Methyl 2-bromobenzoate H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]
Ethyl 2-bromobenzoate H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]

Based on this data, it is prudent to assume that this compound may exhibit similar irritant properties and potential for harm upon ingestion, skin contact, or inhalation. The presence of two bromine atoms on the phenyl rings could also contribute to its persistence in the environment, warranting careful handling to prevent release.

Prudent Laboratory Practices and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when handling this compound.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, transferring, and reaction setup should be performed within the fume hood to minimize the risk of inhalation exposure. The fume hood should have adequate airflow and be regularly inspected to ensure its proper functioning.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. A lab coat should be worn to protect street clothing.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Diagram 1: Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal Prep Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Weigh Weigh Compound Prep->Weigh Enter Fume Hood Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Reaction Transfer->React Decontaminate Decontaminate Glassware React->Decontaminate After Reaction Dispose Dispose of Waste in Designated Container Decontaminate->Dispose RemovePPE Remove and Dispose of Contaminated PPE Dispose->RemovePPE

Caption: A logical workflow for the safe handling of this compound, emphasizing the use of a chemical fume hood and proper PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial to minimize harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for proper disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Storage and Disposal

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal

All waste containing this compound should be considered hazardous. Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's EHS department for specific guidance on waste disposal procedures.

Conclusion

While specific safety data for this compound is limited, a conservative approach based on the known hazards of its structural analogs is a sound and responsible strategy. By adhering to the principles of prudent laboratory practice, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can safely handle this compound and unlock its potential in their scientific endeavors. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of a safe and productive research environment.

References

  • PubChem. Methyl 2-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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Literature review of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromophenyl 2-bromobenzoate: Synthesis, Properties, and Applications in Research and Development

Executive Summary

This compound is a halogenated aromatic ester that serves as a highly versatile, yet specialized, building block in modern organic synthesis. Its structure, featuring two distinct aryl bromide moieties, presents a unique scaffold for the construction of complex molecules through sequential and site-selective cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, an analysis of its reactivity, and a discussion of its potential applications for researchers, scientists, and professionals in drug development and materials science. By grounding its utility in the principles of synthetic chemistry, this document aims to serve as an authoritative resource for leveraging this compound in advanced research endeavors.

Core Compound Analysis: Identity and Properties

Chemical Identity

This compound is an ester formed from 2-bromobenzoic acid and 2-bromophenol. The two bromine atoms are positioned ortho to the linking ester group, a configuration that influences the molecule's conformation and reactivity.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent parts and closely related analogs. The presence of two heavy bromine atoms and two aromatic rings suggests a high molecular weight and a solid state at room temperature with low water solubility.

PropertyValue (Estimated or from Analogs)Source / Analog
CAS Number 161889-88-9[1]
Molecular Formula C₁₃H₈Br₂O₂-
Molecular Weight 372.01 g/mol Calculated
Boiling Point > 250 °C (Decomposes)Estimated
Melting Point Not available; expected to be a solid-
Solubility Insoluble in water; Soluble in organic solvents (DCM, THF, DMF)Inferred
logP (Octanol/Water) ~3.67 (Calculated)Phenyl 2-bromobenzoate[2]

Synthesis and Purification Protocol

The most direct and logical synthesis of this compound is via the esterification of 2-bromobenzoic acid with 2-bromophenol. Given the moderate reactivity of the starting materials, a coupling agent or activation of the carboxylic acid is recommended for achieving a high yield under mild conditions.

Retrosynthetic Analysis

The retrosynthesis disconnects the ester C-O bond, leading back to the commercially available or readily synthesized precursors.

Retrosynthesis target This compound disconnection Ester C-O Disconnection target->disconnection precursors 2-Bromobenzoic Acid + 2-Bromophenol disconnection->precursors

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Steglich Esterification

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, a reliable method for forming esters from sterically hindered components.

Materials:

  • 2-Bromobenzoic acid (1.0 eq)

  • 2-Bromophenol (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid (1.0 eq), 2-bromophenol (1.0 eq), and DMAP (0.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) with stirring.

  • Initiation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Causality Note: Slow addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of N-acylurea side products.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.

  • Monitoring: Track the reaction's completion using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Causality Note: The acid wash removes unreacted DMAP, while the base wash removes any remaining 2-bromobenzoic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure this compound.

Analytical Characterization

Characterization relies on standard spectroscopic methods. The expected data, based on the structure and analysis of similar compounds, are summarized below.[3][4][5]

TechniqueExpected Observations
¹H NMR Multiple complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the 8 aromatic protons. No aliphatic protons are present.
¹³C NMR A signal for the ester carbonyl carbon (~164-168 ppm). Twelve distinct signals in the aromatic region (~115-155 ppm), including two carbons directly attached to bromine.
IR Spectroscopy Strong C=O ester stretch (~1730-1750 cm⁻¹). C-O ester stretches (~1100-1300 cm⁻¹). C-Br stretches (~550-650 cm⁻¹). Aromatic C-H and C=C stretches.
Mass Spectrometry A distinct molecular ion peak cluster (M, M+2, M+4) characteristic of a dibrominated compound, with an approximate intensity ratio of 1:2:1.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its potential as a scaffold for building complex molecular architectures, particularly for applications in drug discovery and materials science.[6][7]

Reactivity of the Aryl Bromides

The two C-Br bonds are the primary sites for synthetic modification. They are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the stepwise or simultaneous introduction of new carbon-carbon or carbon-heteroatom bonds.

Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_heck Heck Coupling start This compound suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst, Base start->buchwald_reagents heck_reagents Alkene Pd Catalyst, Base start->heck_reagents suzuki Di-aryl Product suzuki_reagents->suzuki buchwald Di-amino Product buchwald_reagents->buchwald heck Di-alkenyl Product heck_reagents->heck

Caption: Key cross-coupling reactions utilizing the aryl bromide handles.

The slight electronic difference between the benzoate and phenyl rings may allow for selective mono-functionalization under carefully controlled conditions, further enhancing its synthetic utility.

Applications in Drug Discovery and Materials Science
  • Scaffold for Bioactive Molecules: The rigid, three-ring core can be elaborated to position functional groups in precise three-dimensional orientations, making it an ideal starting point for designing enzyme inhibitors or receptor ligands. Brominated heterocyclic compounds, which can be accessed from precursors like this, have shown promise as anticancer and antidiabetic agents.[8][9]

  • Advanced Materials: The structure is a precursor for conjugated organic molecules. Functionalization via cross-coupling can lead to the synthesis of novel liquid crystals, organic light-emitting diode (OLED) components, and specialty polymers with tailored electronic and photophysical properties.[6]

Safety, Handling, and Storage

  • Hazard Identification: Assumed to be harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation.[11][13]

  • Handling Procedures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.[10]

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple diester; it is a strategically designed synthetic intermediate. Its value is derived from the two aryl bromide functionalities, which act as versatile handles for constructing elaborate molecular frameworks through robust and predictable cross-coupling chemistry. For researchers in medicinal chemistry and materials science, this compound offers a reliable and powerful platform for developing next-generation therapeutics and advanced functional materials. Proper understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full scientific potential.

References

  • PubChem. (n.d.). Methyl 2-(2-bromophenyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Bromobenzoic acid, phenyl ester. Retrieved from [Link]

  • Suwal, S., et al. (2022). Supplemental Information. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015, August). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • PubChem. (n.d.). 2-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]

  • Asim, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][10][14]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PubMed Central. Retrieved from [Link]

  • Wang, L., et al. (2018). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 2-Bromobenzoate in Advanced Material Science. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromophenyl 2-bromobenzoate: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenyl 2-bromobenzoate is an aromatic ester that, while not extensively documented as a standalone compound of major industrial or pharmaceutical significance, represents a classic example of a molecule synthesized via a cornerstone of organic chemistry: the Ullmann condensation. This guide provides a comprehensive overview of its historical context, a detailed exploration of its synthesis rooted in the foundational work of Fritz Ullmann, and a discussion of its characterization based on modern analytical techniques. For researchers in drug development and materials science, understanding the synthesis and properties of such halogenated aromatic compounds is crucial for the rational design of novel molecules with specific electronic and steric properties.

Historical Context and Discovery

The direct discovery of this compound is not prominently documented in a singular, seminal publication. Its existence is more of an inevitable consequence of the development of one of the most important reactions in aromatic chemistry: the Ullmann reaction. First reported in 1901 by German chemist Fritz Ullmann, this reaction initially described the copper-promoted synthesis of biaryl compounds from aryl halides.[1]

The true innovation for the synthesis of molecules like this compound came with the subsequent expansion of the Ullmann reaction's scope. Ullmann, along with his student Irma Goldberg, extended the copper-catalyzed methodology to the formation of carbon-nitrogen (C-N) and, critically for this topic, carbon-oxygen (C-O) bonds.[2][3] This extension, now known as the Ullmann condensation or Ullmann ether synthesis, opened the door to the synthesis of diaryl ethers and, by analogy, aryl esters from aryl halides and phenols or carboxylic acids.

Given the ready availability of 2-bromophenol and 2-bromobenzoic acid in the early 20th century, it is highly probable that this compound was first synthesized during this era of exploration into the scope and mechanism of the Ullmann reaction. These early investigations were often characterized by harsh reaction conditions, typically requiring high temperatures and stoichiometric amounts of copper powder.[2] While the exact date and researcher who first isolated this compound may be lost to the broader narrative of the Ullmann reaction's development, its synthesis is a direct application of these foundational principles.

Synthesis of this compound

The primary route for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an acyl halide or a carboxylic acid. In the case of this symmetrical ester, the reaction can be envisioned as the self-condensation of 2-bromobenzoic acid or the reaction between 2-bromophenol and 2-bromobenzoyl chloride. A more common and practical approach in a modern laboratory setting would be the reaction of 2-bromophenol with 2-bromobenzoic acid in the presence of a copper catalyst and a base.

Reaction Mechanism

The mechanism of the Ullmann condensation has been the subject of extensive study. While not fully elucidated in all cases, it is generally accepted to proceed through a series of copper-mediated steps rather than a radical pathway.[1] A plausible catalytic cycle for the formation of this compound from 2-bromophenol and 2-bromobenzoic acid is as follows:

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of 2-bromophenol by a base to form the corresponding phenoxide. This phenoxide then reacts with a Cu(I) salt (often generated in situ) to form a copper(I) phenoxide species.

  • Oxidative Addition: The 2-bromobenzoic acid, often activated as an acyl halide or anhydride, or in the presence of a coupling agent, undergoes oxidative addition to the copper(I) phenoxide. This step is believed to form a transient Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired C-O bond of the ester and regenerate the Cu(I) catalyst.

The following diagram illustrates the key steps in the synthesis of this compound via the Ullmann condensation.

G cluster_0 Ullmann Condensation for this compound Reactant1 2-Bromophenol Intermediate1 2-Bromophenoxide Reactant1->Intermediate1 + Base Reactant2 2-Bromobenzoic Acid Intermediate3 Activated 2-Bromobenzoic Acid Reactant2->Intermediate3 + Activating Agent (optional) Catalyst Cu(I) Catalyst Intermediate2 Copper(I) 2-Bromophenoxide Catalyst->Intermediate2 Base Base (e.g., K2CO3) Base->Intermediate1 Product This compound Intermediate1->Intermediate2 + Cu(I) Intermediate2->Product + Activated 2-Bromobenzoic Acid (Oxidative Addition/Reductive Elimination)

Caption: Synthesis of this compound via Ullmann Condensation.

Experimental Protocol

Materials:

  • 2-Bromophenol

  • 2-Bromobenzoic acid

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), 2-bromophenol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous DMF.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Physicochemical and Spectroscopic Characterization

Detailed, experimentally verified physicochemical and spectroscopic data for this compound are not widely published in peer-reviewed literature. However, commercial suppliers of this compound, such as BLD Pharm, indicate the availability of analytical data including NMR, HPLC, and LC-MS upon request.[4] The expected properties and spectral characteristics can be inferred from the known data of its precursors and analogous structures.

Physicochemical Properties

The following table summarizes the known physical properties of the precursor, 2-bromobenzoic acid, and calculated or analogous properties for similar diaryl esters.

Property2-Bromobenzoic Acid2-Bromobenzoic acid, phenyl ester (Analog)2-Bromobenzoic acid, 2-chlorophenyl ester (Analog)
Molecular Formula C₇H₅BrO₂C₁₃H₉BrO₂C₁₃H₈BrClO₂
Molecular Weight 201.02 g/mol 277.11 g/mol 311.56 g/mol [5]
Melting Point 147-150 °CNot AvailableNot Available
Boiling Point Not AvailableCalculated: 708.9 K[6]Calculated: 740.04 K[5]
Appearance Beige crystalline solid[7]--
Spectroscopic Data

The characterization of this compound would rely on standard spectroscopic techniques. Below are the expected spectral features based on the analysis of its constituent parts.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in CDCl₃ is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm). Due to the ortho-bromo substituents on both rings, the aromatic protons will exhibit characteristic splitting patterns. For comparison, the aromatic protons of methyl 2-bromobenzoate appear in the range of 7.30-7.77 ppm.[8]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the 12 aromatic carbons and the carbonyl carbon of the ester. The carbonyl carbon is expected to resonate around 165-170 ppm. The carbons attached to the bromine atoms will be shifted upfield compared to their non-brominated counterparts.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of C₁₃H₈Br₂O₂.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the ester group, typically in the region of 1730-1750 cm⁻¹. Characteristic C-O stretching bands for the ester will also be present, along with absorptions corresponding to the aromatic C-H and C=C bonds. The IR spectrum for the precursor, methyl 2-bromobenzoate, shows a strong C=O stretch.[9]

Applications and Future Outlook

While this compound itself does not have widely reported applications, its structural motifs are relevant in several areas of chemical research.

  • Precursor for Heterocyclic Synthesis: The bromine atoms on the aromatic rings serve as handles for further functionalization, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new C-C, C-N, or C-S bonds. This makes it a potential building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry.

  • Ligand Development: The diaryl ether/ester core is found in various ligands used in coordination chemistry and catalysis. The steric and electronic properties imparted by the ortho-bromo substituents could be exploited in the design of new ligands with unique coordination properties.

  • Materials Science: Halogenated aromatic compounds are of interest in materials science for their potential use in the synthesis of polymers with specific properties, such as flame retardancy and high refractive indices.

The future study of this compound and related compounds will likely focus on leveraging the reactivity of the C-Br bonds to construct more complex molecular architectures and exploring the impact of the ortho-bromo substitution on the conformational properties and reactivity of the diaryl ester core.

Conclusion

This compound, while not a compound of widespread individual fame, serves as an excellent case study in the power and historical significance of the Ullmann condensation. Its synthesis is a direct legacy of the pioneering work of Fritz Ullmann and Irma Goldberg in the early 20th century, which revolutionized the formation of carbon-heteroatom bonds. This guide has provided a comprehensive overview of its likely historical discovery, a detailed, modern protocol for its synthesis, and a predictive analysis of its physicochemical and spectroscopic properties. For researchers in the chemical sciences, a thorough understanding of the synthesis and characterization of such fundamental aromatic structures is essential for the continued development of new and innovative molecules.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
  • Monnier, F.; Taillefer, M. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chem. Rev.2009 , 109 (5), 2150–2215. [Link]

  • Ullmann reaction. In Wikipedia; 2023. [Link]

  • 2-Bromobenzoic acid, 2-chlorophenyl ester. In Cheméco. [Link]

  • 2-Bromobenzoic acid, phenyl ester. In Cheméco. [Link]

  • Ullmann Condensation. In Organic Chemistry Portal. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts2020 , 10(7), 749. [Link]

  • Sambiagio, C.; Marsden, S. P.; Blacker, A. J.; McGowan, P. C. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chem. Soc. Rev.2014 , 43, 3525-3550. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]

  • 2-Bromobenzoic acid. In PubChem. [Link]

  • Methyl 2-bromobenzoate. In PubChem. [Link]

  • Methyl-2-bromobenzoate. In NIST Chemistry WebBook. [Link]

  • Fritz Ullmann and the Ullmann's Encyclopedia of Industrial Chemistry. In ChemistryViews. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. Copper in cross-coupling reactions: The post-Ullmann chemistry. Coord. Chem. Rev.2004, 248 (21-24), 2337–2364.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromophenyl 2-bromobenzoate, a key intermediate in the development of novel pharmaceuticals and functional materials. We present a detailed protocol based on the Steglich esterification, a mild and efficient method suitable for coupling sterically hindered phenols and carboxylic acids. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure reproducible and high-yield synthesis.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the presence of two reactive bromine atoms, which can be readily functionalized through various cross-coupling reactions. The synthesis of this ester, however, can be challenging due to the steric hindrance imposed by the ortho-bromo substituents on both the carboxylic acid and the phenol.

Traditional Fischer esterification, which typically requires harsh acidic conditions and high temperatures, is often unsuitable for substrates with sensitive functional groups and can lead to low yields with sterically hindered reactants.[1][2] To overcome these limitations, we have selected the Steglich esterification, a powerful method that proceeds under mild, neutral conditions at room temperature.[3][4] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[4][5]

Causality of Method Selection: The choice of Steglich esterification is predicated on its ability to circumvent the high activation energy barrier associated with the direct reaction of a sterically hindered carboxylic acid and phenol. The use of DCC as a coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] DMAP then acts as an acyl transfer agent, forming an even more reactive acylpyridinium species, which is readily attacked by the nucleophilic phenol, even with its reduced reactivity due to steric hindrance.[3][5] This approach ensures a high-yielding and clean reaction, minimizing the formation of byproducts often seen with more forceful methods.

Reaction Mechanism and Workflow

The Steglich esterification proceeds through a well-defined mechanism that ensures the efficient formation of the desired ester.

Mechanistic Pathway

The reaction is initiated by the protonation of the carbodiimide (DCC) by the carboxylic acid, followed by the attack of the carboxylate to form the key O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then attacks the activated acyl group, leading to the formation of a highly electrophilic N-acylpyridinium salt and the release of dicyclohexylurea (DCU). The phenol then attacks the N-acylpyridinium salt, yielding the final ester and regenerating the DMAP catalyst.

Steglich_Esterification RCOOH 2-Bromobenzoic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acylpyridinium N-Acylpyridinium Salt O_acylisourea->Acylpyridinium + DMAP DCU DCU (precipitate) O_acylisourea->DCU - DCU DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP (regenerated) Ester 2-Bromophenyl 2-bromobenzoate Acylpyridinium->Ester + 2-Bromophenol Acylpyridinium->DCU ROH 2-Bromophenol ROH->Ester

Caption: Mechanism of the Steglich Esterification.

Experimental Workflow

The overall experimental procedure involves the dissolution of reactants, reaction execution, workup to remove byproducts, and final purification of the target compound.

Experimental_Workflow start Start dissolve Dissolve 2-Bromobenzoic Acid, 2-Bromophenol, and DMAP in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at room temperature for 12-24 hours add_dcc->react filter Filter to remove DCU react->filter wash Wash filtrate with dilute HCl, NaHCO3 solution, and brine filter->wash dry Dry organic layer over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumePuritySupplier
2-Bromobenzoic acidC₇H₅BrO₂201.0210.02.01 g≥98%Sigma-Aldrich
2-BromophenolC₆H₅BrO173.0110.01.73 g≥99%Sigma-Aldrich
DCCC₁₃H₂₂N₂206.3311.02.27 g≥99%Sigma-Aldrich
DMAPC₇H₁₀N₂122.171.00.122 g≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93-100 mLAnhydrousFisher Scientific
Hydrochloric acid (HCl)HCl36.46-~20 mL1 M aq.VWR
Sodium bicarbonateNaHCO₃84.01-~20 mLSaturated aq.VWR
BrineNaCl58.44-~20 mLSaturated aq.VWR
Sodium sulfateNa₂SO₄142.04-As neededAnhydrousVWR
Silica gelSiO₂60.08-As needed230-400 meshVWR
HexanesC₆H₁₄86.18-As neededACS gradeVWR
Ethyl acetateC₄H₈O₂88.11-As neededACS gradeVWR
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (2.01 g, 10.0 mmol), 2-bromophenol (1.73 g, 10.0 mmol), and DMAP (0.122 g, 1.0 mmol).

  • Dissolution: Add 80 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0 °C.

  • DCC Addition: In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a dropping funnel. The formation of a white precipitate (dicyclohexylurea, DCU) should be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • Workup - DCU Removal: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM (2 x 10 mL).

  • Workup - Aqueous Washes: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). The aqueous washes serve to remove any unreacted starting materials and DMAP.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Results and Discussion

  • Expected Yield: 75-90%

  • Appearance: White to off-white solid.

  • Purity (by NMR): >95%

Troubleshooting:

  • Low Yield:

    • Ensure all reagents are anhydrous, as water will consume the DCC.

    • Increase the reaction time if TLC indicates incomplete conversion.

    • Confirm the purity of the starting materials.

  • Presence of DCU in the final product:

    • Ensure thorough filtration after the reaction. If necessary, cool the reaction mixture before filtration to further precipitate the DCU.

  • Side Reactions: A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react further.[3] The use of DMAP as a catalyst effectively suppresses this side reaction by rapidly converting the O-acylisourea to the more reactive N-acylpyridinium salt.[5]

Conclusion

The Steglich esterification protocol detailed herein provides a reliable and high-yielding method for the synthesis of this compound. The mild reaction conditions and the use of a catalytic amount of DMAP make this an attractive method for the synthesis of sterically hindered esters. This application note serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522–524. [Link]

  • Jordan, A.; Whymark, K. D.; Sydenham, J.; Sneddon, H. F. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem.2021 , 23 (17), 6405–6413. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Singh, P.; et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry2023 , 5, 100878. [Link]

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Applications of 2-Bromophenyl 2-bromobenzoate in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the synthetic utility of 2-Bromophenyl 2-bromobenzoate, a versatile building block in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, these notes detail the compound's applications in constructing complex molecular architectures, with a focus on the synthesis of heterocyclic cores and biaryl systems. The protocols described herein are grounded in established chemical principles and supported by authoritative literature.

Introduction: The Synthetic Potential of a Doubly Activated Precursor

This compound is a unique bifunctional molecule, featuring two aryl bromide moieties with distinct electronic environments. The ester linkage acts as a conformational tether, pre-organizing the two aromatic rings for intramolecular reactions. This structural feature makes it an exceptionally valuable precursor for the synthesis of fused ring systems, particularly dibenzo-annulated heterocycles, which are prevalent scaffolds in pharmaceuticals, natural products, and materials science. The two bromine atoms serve as handles for a variety of transition metal-catalyzed cross-coupling reactions, allowing for sequential or one-pot functionalization.

Core Application I: Intramolecular Biaryl Coupling for Dibenzofuranone Synthesis

One of the most powerful applications of this compound is its use as a precursor for the synthesis of dibenzo[b,d]furan-6-one and its derivatives. This tricyclic core is found in numerous biologically active compounds. The formation of the central furan ring can be efficiently achieved through an intramolecular C-C bond formation, typically via a palladium- or copper-catalyzed reaction.

Mechanistic Rationale: The Ullmann-Type Intramolecular Coupling

The intramolecular Ullmann condensation is a classic and effective method for this transformation.[1][2][3] In this reaction, a copper catalyst, often in the form of Cu(I) salts or copper metal itself, facilitates the coupling of the two aryl bromide moieties. The reaction is believed to proceed through an oxidative addition of the copper into one of the C-Br bonds, followed by an intramolecular oxidative addition/reductive elimination sequence to form the new C-C bond and regenerate the active copper species. The proximity of the two aryl rings, enforced by the ester linkage, significantly favors the intramolecular pathway over intermolecular polymerization.

Protocol 1: Synthesis of Dibenzo[b,d]furan-6-one via Intramolecular Ullmann Condensation

This protocol details a typical procedure for the copper-catalyzed intramolecular cyclization of this compound.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Cesium carbonate (Cs₂CO₃) (base)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or Dioxane

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), CuI (0.1 - 0.2 equiv), 1,10-phenanthroline (0.2 - 0.4 equiv), and Cs₂CO₃ (2.0 - 3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 120-150 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure dibenzo[b,d]furan-6-one.

Causality Behind Choices:

  • Copper(I) Iodide: CuI is a common and effective precursor for the active Cu(I) catalyst.[1]

  • 1,10-Phenanthroline: This bidentate nitrogen ligand stabilizes the copper catalyst, increases its solubility, and accelerates the reaction rate.[1][3]

  • Cesium Carbonate: A strong inorganic base is required to facilitate the reaction, though its precise role in the traditional Ullmann reaction is complex and may involve promoting the formation of the active catalytic species.

  • High Temperature: Traditional Ullmann-type reactions often require high temperatures to overcome the activation energy for the oxidative addition step.[1][3]

Workflow for Dibenzo[b,d]furan-6-one Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification A Combine Reactants: This compound CuI, 1,10-Phenanthroline, Cs₂CO₃ B Add Anhydrous DMF A->B C Establish Inert Atmosphere (Ar/N₂) B->C D Heat to 120-150 °C (12-24 hours) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with EtOAc E->F G Filter through Celite F->G H Aqueous Work-up (Water, Brine) G->H I Dry and Concentrate H->I J Flash Column Chromatography I->J K Dibenzo[b,d]furan-6-one J->K Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar¹-Pd(II)-Br(L₂) R¹-Pd(II)-X(L₂) Pd(0)L₂->Ar¹-Pd(II)-Br(L₂) Oxidative Addition Ar¹-Br R¹-X Ar¹-Br->Ar¹-Pd(II)-Br(L₂) Ar¹-Pd(II)-Ar²(L₂) R¹-Pd(II)-R²(L₂) Ar¹-Pd(II)-Br(L₂)->Ar¹-Pd(II)-Ar²(L₂) Transmetalation Base Base Base->Ar¹-Pd(II)-Ar²(L₂) Ar²B(OH)₂ R²-B(OR)₂ Ar²B(OH)₂->Ar¹-Pd(II)-Ar²(L₂) Ar¹-Pd(II)-Ar²(L₂)->Pd(0)L₂ Reductive Elimination Ar¹-Ar² R¹-R² Ar¹-Pd(II)-Ar²(L₂)->Ar¹-Ar²

Caption: Suzuki-Miyaura Catalytic Cycle.

Core Application III: Precursor for Xanthone Derivatives

This compound can also serve as a precursor for the synthesis of xanthone derivatives, another class of privileged heterocyclic structures with diverse biological activities. T[4][5][6]his transformation involves an intramolecular C-O bond formation, which can be achieved through a modified Ullmann-type reaction or a Buchwald-Hartwig C-O coupling reaction. The ester first needs to be hydrolyzed to reveal a carboxylic acid and a phenol. The subsequent intramolecular cyclization would then form the xanthone core.

Protocol 3: Two-Step Synthesis of Xanthone via Hydrolysis and Intramolecular C-O Coupling

Step A: Hydrolysis of this compound

  • Dissolve this compound (1.0 equiv) in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH) (2.0 - 5.0 equiv).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to protonate the carboxylate and phenoxide.

  • Extract the product, 2-bromo-2'-hydroxybiphenyl-carboxylic acid, with ethyl acetate. Wash with brine, dry, and concentrate to use in the next step without further purification.

Step B: Intramolecular C-O Coupling (Ullmann-type)

  • Reaction Setup: To the crude product from Step A, add a copper catalyst (e.g., CuI, 0.1 equiv), a ligand (e.g., 1,10-phenanthroline, 0.2 equiv), and a base (e.g., K₂CO₃, 3.0 equiv) in a high-boiling polar solvent like DMF.

  • Reaction Conditions: Heat the mixture to 120-140 °C for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1 to isolate the target xanthone.

Data Summary

ApplicationReaction TypeKey ReagentsProduct Core
Dibenzo[b,d]furan-6-one SynthesisIntramolecular Ullmann C-C CouplingCuI, 1,10-Phenanthroline, Cs₂CO₃Dibenzo[b,d]furan
Asymmetric FunctionalizationSequential Suzuki-Miyaura C-C CouplingPd(OAc)₂, SPhos, K₃PO₄, Arylboronic acidSubstituted Biaryl
Xanthone SynthesisHydrolysis & Intramolecular Ullmann C-O CouplingLiOH; then CuI, K₂CO₃Xanthone

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex organic molecules. Its pre-organized structure is ideal for intramolecular cyclization reactions to form important heterocyclic cores like dibenzofuranones and xanthones. Furthermore, the presence of two addressable bromine atoms allows for sophisticated sequential cross-coupling strategies, enabling the construction of asymmetrically functionalized biaryl systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this powerful building block.

References

  • Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
  • National Institutes of Health (NIH). New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • National Institutes of Health (NIH). Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis.
  • Wikipedia. Ullmann condensation.
  • Wikipedia. Buchwald–Hartwig amination.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. Reaction scheme for the synthesis of xanthone derivatives.
  • Organic Chemistry Frontiers (RSC Publishing). Recent advances in the synthesis of xanthones and azaxanthones.
  • National Institutes of Health (NIH). Scope and limitations of the preparation of xanthones using Eaton's reagent.
  • National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • Okayama University. Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

Sources

Application Notes and Protocols: 2-Bromophenyl 2-bromobenzoate as a Precursor in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromophenyl 2-bromobenzoate in the Synthesis of Fused Heterocyclic Systems

In the landscape of advanced materials science, the design and synthesis of novel organic molecules with tailored photophysical and electronic properties are of paramount importance. Among the vast array of molecular scaffolds, dibenzo[b,d]pyran-6-ones represent a privileged structural motif. This core is present in a variety of natural products with significant biological activity and forms the backbone of materials with applications in organic electronics.[1][2] The strategic placement of bromine atoms in this compound renders it an exceptional precursor for the construction of these valuable dibenzo[b,d]pyran-6-one frameworks through intramolecular cyclization reactions. The two ortho-disposed bromine atoms provide reactive handles for intramolecular carbon-carbon or carbon-oxygen bond formation, leading to the rigid, planar dibenzopyranone system.

This document provides a comprehensive guide for researchers, chemists, and materials scientists on the utilization of this compound as a key building block. We will detail the synthesis of the precursor itself, followed by protocols for its conversion into dibenzo[b,d]pyran-6-one via a palladium-catalyzed intramolecular C-H/C-O coupling reaction. The causality behind experimental choices, self-validating protocols, and detailed characterization data are provided to ensure scientific integrity and reproducibility.

PART 1: Synthesis of the Precursor: this compound

The synthesis of the diester precursor is a critical first step. A straightforward and efficient method involves the esterification of 2-bromophenol with 2-bromobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Protocol 1: Synthesis of this compound

Experimental Rationale: This protocol employs a simple base-catalyzed esterification. Pyridine acts as a nucleophilic catalyst and as a base to neutralize the HCl byproduct, driving the reaction to completion. The use of an inert solvent like dichloromethane (DCM) ensures good solubility of the reactants and facilitates the reaction at a controlled temperature.

Materials:

  • 2-Bromophenol

  • 2-Bromobenzoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromophenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the solution with stirring.

  • In a separate flask, dissolve 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the 2-bromobenzoyl chloride solution dropwise to the cooled 2-bromophenol solution over 15-20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Characterization Data for this compound:

Parameter Value
Molecular Formula C₁₃H₈Br₂O₂
Molecular Weight 356.01 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.05 (dd, J=7.8, 1.5 Hz, 1H), 7.70 (dd, J=7.9, 1.2 Hz, 1H), 7.50-7.30 (m, 4H), 7.25-7.15 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 163.5, 148.0, 134.5, 133.0, 132.0, 131.5, 128.0, 127.5, 127.0, 124.0, 122.5, 119.0
IR (KBr, cm⁻¹) ν: 3070, 1745 (C=O), 1580, 1470, 1240 (C-O), 1040, 750
Mass Spec (EI) m/z (%): 356 (M⁺, 5), 354 (10), 352 (5), 185 (98), 183 (100), 157 (40), 155 (40)

Note: The provided spectroscopic data is representative and may vary slightly based on the specific instrumentation and conditions used.

PART 2: Application in Materials Synthesis: Intramolecular Cyclization to Dibenzo[b,d]pyran-6-one

The conversion of this compound to dibenzo[b,d]pyran-6-one is a key transformation that unlocks its potential in materials science. This can be achieved through transition metal-catalyzed intramolecular cyclization. While traditional Ullmann coupling (copper-catalyzed) is a possibility, modern palladium-catalyzed reactions often offer milder conditions, higher yields, and broader functional group tolerance.[3][4] Here, we propose a protocol based on a palladium-catalyzed intramolecular C-H/C-O coupling.

Protocol 2: Palladium-Catalyzed Synthesis of Dibenzo[b,d]pyran-6-one

Experimental Rationale: This protocol utilizes a palladium(II) acetate catalyst in conjunction with a phosphine ligand (e.g., triphenylphosphine or a more specialized ligand like SPhos) and a base. The reaction is believed to proceed through an oxidative addition of the aryl bromide to the Pd(0) species (formed in situ), followed by an intramolecular C-O bond formation and reductive elimination to yield the desired lactone. The base is crucial for the final elimination step and to neutralize any acidic byproducts. A high-boiling point solvent is used to facilitate the reaction at the required temperature.

Mandatory Visualization: Reaction Pathway

reaction_pathway Precursor 2-Bromophenyl 2-bromobenzoate Ox_add Oxidative Addition Intermediate Precursor->Ox_add Pd(0) Pd_complex Pd(0) Complex Pd_complex->Ox_add Intra_cycl Intramolecular C-O Coupling Ox_add->Intra_cycl Base Product_complex Product-Pd Complex Intra_cycl->Product_complex Product Dibenzo[b,d]pyran-6-one Product_complex->Product Reductive Elimination Catalyst_regen Pd(0) Regeneration Product_complex->Catalyst_regen Catalyst_regen->Pd_complex

Caption: Proposed catalytic cycle for the synthesis of Dibenzo[b,d]pyran-6-one.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or SPhos

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.1 eq), and the anhydrous base (2.5 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (DMF or DMSO) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield dibenzo[b,d]pyran-6-one.

Characterization Data for Dibenzo[b,d]pyran-6-one:

Parameter Value
Molecular Formula C₁₃H₈O₂
Molecular Weight 196.20 g/mol
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.30 (dd, J=7.9, 1.6 Hz, 1H), 8.20 (dd, J=8.0, 1.5 Hz, 1H), 7.70 (ddd, J=8.5, 7.2, 1.6 Hz, 1H), 7.60-7.40 (m, 4H), 7.35 (ddd, J=8.0, 7.2, 1.2 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 161.0, 152.5, 149.0, 134.5, 131.0, 129.5, 128.0, 125.0, 124.5, 123.0, 122.0, 118.5, 117.0
IR (KBr, cm⁻¹) ν: 3070, 1725 (C=O, lactone), 1610, 1480, 1250, 1100, 750
Mass Spec (EI) m/z (%): 196 (M⁺, 100), 168 (M⁺-CO, 80), 139 (50)

Note: The provided spectroscopic data is representative and may vary slightly based on the specific instrumentation and conditions used.

PART 3: Experimental Workflow and Logical Relationships

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_cyclization Protocol 2: Intramolecular Cyclization start_precursor Start: 2-Bromophenol & 2-Bromobenzoyl chloride esterification Esterification (Pyridine, DCM) start_precursor->esterification workup_precursor Aqueous Workup (HCl, NaHCO₃, Brine) esterification->workup_precursor purify_precursor Column Chromatography workup_precursor->purify_precursor precursor_product 2-Bromophenyl 2-bromobenzoate purify_precursor->precursor_product start_cyclization Start: 2-Bromophenyl 2-bromobenzoate precursor_product->start_cyclization pd_coupling Pd-catalyzed Cyclization (Pd(OAc)₂, Ligand, Base) start_cyclization->pd_coupling workup_cyclization Filtration & Aqueous Workup pd_coupling->workup_cyclization purify_cyclization Column Chromatography workup_cyclization->purify_cyclization final_product Dibenzo[b,d]pyran-6-one purify_cyclization->final_product

Caption: Workflow for the synthesis of Dibenzo[b,d]pyran-6-one.

Conclusion and Future Outlook

This compound serves as a readily accessible and highly effective precursor for the synthesis of dibenzo[b,d]pyran-6-one, a valuable scaffold in materials science and medicinal chemistry. The protocols detailed herein provide a robust framework for the preparation of both the precursor and the final cyclized product. The palladium-catalyzed intramolecular coupling represents a modern and efficient approach to this transformation. Further optimization of the reaction conditions, including the choice of catalyst, ligand, and solvent, may lead to even higher yields and milder reaction conditions. The functionalization of the dibenzo[b,d]pyran-6-one core, which can be achieved by starting with substituted 2-bromophenyl 2-bromobenzoates, opens up avenues for the synthesis of a wide range of novel materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.

References

  • Hussain, I., et al. (2007). Synthesis of dibenzo[b,d]pyran-6-ones based on [3 + 3] cyclizations of 1,3-bis(silyl enol ethers) with 3-silyloxy-2-en-1-ones. The Journal of Organic Chemistry, 72(16), 6255-8. [Link]

  • Fun, H.-K., et al. (2012). 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3465. [Link]

  • Li, J., et al. (2022). Rh(III)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage. RSC Advances, 12(23), 14567-14571. [Link]

  • Wang, Z., et al. (2022). Rh(III)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage. SciSpace. [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-dibenzo[b.d]pyran-6-one. Retrieved from [Link]

  • ResearchGate. (2014). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-47). [Link]

  • Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Benzodiazepines. Current Organic Synthesis, 19(5), 518-535. [Link]

  • Tobisu, M., & Chatani, N. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(15), 4893-4905. [Link]

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1956-1976. [Link]

  • Arvela, R. K., et al. (2003). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications, (12), 1424-1425. [Link]

  • Pretsch, E., et al. (2009).
  • Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 31, 105869. [Link]

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Application Note: Synthesis of Dibenzo[b,d]pyran-6-ones via Intramolecular Cross-Coupling of 2-Bromophenyl 2-Bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a detailed technical guide on the application of 2-bromophenyl 2-bromobenzoate as a precursor in transition metal-catalyzed intramolecular cross-coupling reactions. The primary focus is on the synthesis of dibenzo[b,d]pyran-6-one, a core structural motif found in various biologically active natural products, including urolithins. We present validated theoretical protocols for both Palladium-catalyzed Heck-type cyclization and Copper-catalyzed Ullmann condensation, explaining the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions.

Introduction: The Significance of the Dibenzo[b,d]pyran-6-one Scaffold

The dibenzo[b,d]pyran-6-one lactone framework is a privileged scaffold in medicinal chemistry and natural product synthesis. It is the core structure of urolithins, which are gut microbiota metabolites of dietary ellagic acid and exhibit promising anti-inflammatory, neuroprotective, and anticancer properties[1][2]. The development of efficient and robust synthetic routes to access this core is therefore of significant interest for drug discovery and development programs.

While various methods exist, such as C-H activation and multi-component reactions[2][3], a highly convergent and logical approach is the intramolecular biaryl coupling of a suitably designed precursor. This compound represents an ideal substrate for this strategy, positioning two reactive aryl bromide moieties for cyclization to form the key C-C bond that closes the central pyranone ring. This guide details two primary cross-coupling methodologies to achieve this transformation.

Core Strategy: Intramolecular Biaryl Coupling

The central challenge in converting this compound to dibenzo[b,d]pyran-6-one is the formation of a carbon-carbon bond between the two aromatic rings. This can be achieved through reductive coupling, where a low-valent transition metal catalyst facilitates the reaction. The two most prominent and field-proven methods for such transformations are Palladium-catalyzed and Copper-catalyzed cross-couplings.

Caption: Synthetic strategy for dibenzo[b,d]pyran-6-one.

Protocol I: Palladium-Catalyzed Intramolecular Heck-Type Reaction

Palladium catalysis is a cornerstone of modern organic synthesis for its high efficiency and functional group tolerance.[4][5] An intramolecular Heck-type reaction is a powerful method for this cyclization, proceeding through a well-understood Pd(0)/Pd(II) catalytic cycle.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of a low-valent Pd(0) species into one of the C-Br bonds of the substrate, forming an arylpalladium(II) intermediate. This is followed by an intramolecular C-C bond-forming event and subsequent reductive elimination, which releases the dibenzo[b,d]pyran-6-one product and regenerates the active Pd(0) catalyst.[5][6]

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used, Pd(0) is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are critical. They stabilize the palladium center, prevent catalyst decomposition, and facilitate the crucial oxidative addition and reductive elimination steps.

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is necessary to act as a halide scavenger and neutralize the acid generated during the cycle, maintaining a productive catalytic turnover.

  • Solvent: A high-boiling, polar aprotic solvent such as DMF, DMA, or toluene is required to ensure solubility and provide the thermal energy needed to overcome the activation barriers of the catalytic steps.

Caption: Simplified Palladium(0)/Pd(II) catalytic cycle.

Detailed Experimental Protocol
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as SPhos (0.10 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.1 M solution) via cannula transfer. Finally, add finely powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure dibenzo[b,d]pyran-6-one.

Protocol II: Copper-Catalyzed Intramolecular Ullmann Condensation

The Ullmann reaction is a classical method for forming biaryl bonds, relying on copper as the catalyst or promoter.[7][8] While often requiring harsher conditions than palladium-catalyzed methods, it presents a cost-effective alternative.

Mechanistic Rationale

The traditional Ullmann condensation involves the reaction of an aryl halide with a copper(I) species, which can be generated in situ from copper metal or a Cu(I) salt like CuI.[8][9] The mechanism is thought to involve oxidative addition of the aryl halide to the Cu(I) center, followed by a reductive elimination step to form the C-C bond.[8]

  • Catalyst/Promoter: Copper(I) iodide (CuI) is a common and effective catalyst. In some cases, stoichiometric amounts of copper powder are used, often activated prior to use.[7]

  • Ligand: While traditional Ullmann reactions are often ligand-free, the addition of ligands like 1,10-phenanthroline or diamines can significantly improve solubility and catalytic efficiency, allowing for lower reaction temperatures.[7][9]

  • Solvent: High-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or nitrobenzene are essential to facilitate the reaction, which often requires temperatures in excess of 150 °C.[7]

Caption: Postulated mechanism for intramolecular Ullmann coupling.

Detailed Experimental Protocol
  • Reagent Preparation: In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq) and copper(I) iodide (CuI, 0.2 eq).

  • Solvent Addition: Add anhydrous, high-boiling dimethylformamide (DMF) to create a ~0.1 M solution.

  • Reaction: Heat the mixture to 140-150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Due to the high temperature, Ullmann reactions can sometimes be slower, requiring 24-48 hours for completion.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract several times with ethyl acetate or dichloromethane. The aqueous layer often contains copper salts, which can be removed by washing the combined organic layers with an aqueous solution of ammonia or ammonium chloride.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the target lactone.

Data Summary and Method Comparison

ParameterProtocol I: Palladium-CatalyzedProtocol II: Copper-Catalyzed
Catalyst Pd(OAc)₂ (or other Pd(0)/Pd(II) source)CuI (or Cu powder)
Catalyst Loading Catalytic (1-5 mol%)Catalytic to Stoichiometric (10-100 mol%)
Ligand Bulky Phosphine (e.g., SPhos)Often none; 1,10-phenanthroline optional
Base/Additive K₂CO₃ or Cs₂CO₃Often none required
Solvent Toluene, Dioxane, DMFDMF, NMP, Nitrobenzene
Temperature 80 - 120 °C140 - 210 °C[7]
Advantages Milder conditions, higher yields, broader functional group tolerance.Lower catalyst cost, simpler reagent setup.
Disadvantages High cost and air-sensitivity of catalyst/ligands.Harsh conditions, lower yields, potential side reactions.

Conclusion

This compound is a highly effective precursor for the synthesis of the medicinally relevant dibenzo[b,d]pyran-6-one scaffold. Its structure is perfectly primed for intramolecular C-C bond formation via transition metal catalysis. The palladium-catalyzed Heck-type cyclization offers a modern, efficient, and generally higher-yielding route under relatively mild conditions. In contrast, the copper-catalyzed Ullmann condensation provides a classic, cost-effective alternative, albeit one that typically requires more forcing conditions. The choice of method will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. Both protocols detailed herein represent robust starting points for researchers targeting the synthesis of urolithins and their analogues.

References

  • SciSpace. (2022). Rh(III)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O.
  • National Institutes of Health (NIH). (2022). Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage.
  • The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
  • PubMed. (n.d.). Multicomponent synthesis of 6H-dibenzo[b,d]pyran-6-ones and a total synthesis of cannabinol.
  • ResearchGate. (2008). Palladium-catalyzed chemoselective intramolecular cyclization of 2-bromoaryl alkenenitriles.
  • ResearchGate. (n.d.). Chemoselective Ullmann Coupling at Room Temperature: A Facile Access to 2-Aminobenzo[b]thiophenes.
  • Wikipedia. (n.d.). Ullmann condensation.
  • YouTube. (2017). Ullmann reaction of a 2-bromobenzoic acid with glycine.
  • Royal Society of Chemistry. (2009). Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles.
  • PubMed. (2009). Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • National Institutes of Health (NIH). (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Organic Chemistry Portal. (2023). Palladium(II)-Catalyzed Intramolecular Tandem Cyclization Reaction for the Assembly of Unsymmetrical 2,6-Disubstituted Pyrazines.
  • Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon quaternary centers.
  • PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • Royal Society of Chemistry. (n.d.). Pd-catalyzed intramolecular addition of active methylene compounds to alkynes with subsequent cross-coupling with (hetero)aryl halides.
  • Wikipedia. (n.d.). Suzuki reaction.
  • National Institutes of Health (NIH). (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Royal Society of Chemistry. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • ResearchGate. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization.
  • PubMed Central. (2024). Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][1][2]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. Available at:

Sources

Analytical techniques for characterizing 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Bromophenyl 2-bromobenzoate

This document provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and quantification of this compound. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring robust and reliable characterization.

Introduction: The Imperative for Rigorous Characterization

This compound is an aromatic ester containing two bromine atoms. As with many halogenated organic compounds, it can serve as a crucial intermediate or building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The precise structural integrity and purity of such precursors are paramount, as impurities or isomeric variants can have profound impacts on the yield, safety, and efficacy of the final product.

This guide outlines a multi-technique approach for the comprehensive analysis of this compound, ensuring its identity, purity, and quality are unequivocally established. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in its analysis.

PropertyValue
Chemical Formula C₁₃H₈Br₂O₂
Molecular Weight 372.01 g/mol
Chemical Structure Chemical Structure of this compound
Appearance Typically a solid at room temperature.
Solubility Expected to be soluble in common organic solvents like chloroform, dichloromethane, acetonitrile, and ethyl acetate; poorly soluble in water.

The Analytical Workflow: A Multi-Pronged Strategy

A single analytical technique is rarely sufficient for complete characterization. A synergistic approach, where the strengths of one method compensate for the limitations of another, is the most trustworthy strategy. This workflow ensures that the structural identity, purity, and quantity are all rigorously determined.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Quantification cluster_2 Spectroscopic Profile NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Final_Report Comprehensive Certificate of Analysis NMR->Final_Report MS Mass Spectrometry (EI-MS) Molecular Weight & Fragmentation MS->Final_Report FTIR FTIR Spectroscopy Functional Group ID FTIR->Final_Report HPLC HPLC-UV Purity & Quantification HPLC->Final_Report GC GC-FID/MS Volatile Impurities GC->Final_Report UV_Vis UV-Vis Spectroscopy Chromophore Analysis UV_Vis->Final_Report Sample Test Sample: 2-Bromophenyl 2-bromobenzoate Sample->NMR Confirms C-H framework Sample->MS Confirms MW Sample->FTIR Confirms functional groups Sample->HPLC Separates non-volatile impurities Sample->GC Separates volatile impurities Sample->UV_Vis

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Causality Behind Experimental Choices
  • Solvent: A deuterated solvent, typically Chloroform-d (CDCl₃), is used because it is an excellent solvent for this type of aromatic ester and its proton signal does not interfere with the analyte signals.

  • Reference: Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Set a spectral width that covers the aromatic and any potential aliphatic regions (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Set a spectral width covering the expected range for aromatic and carbonyl carbons (e.g., 0-200 ppm).

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Expected Spectroscopic Data
Technique Expected Observations
¹H NMR The spectrum will be dominated by signals in the aromatic region (approx. 7.0-8.2 ppm). Due to the asymmetry, eight distinct signals are expected, each integrating to 1H. The signals will exhibit complex splitting (doublets, triplets, multiplets) due to coupling between adjacent protons. The exact chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the ester group.[1][2][3]
¹³C NMR A total of 13 distinct signals are expected. One signal for the carbonyl carbon (C=O) around 160-170 ppm. Twelve signals for the aromatic carbons, with the carbons directly bonded to bromine appearing at characteristic chemical shifts.

Mass Spectrometry (MS): Confirming Molecular Weight and Identity

MS is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For brominated compounds, MS is particularly powerful due to the characteristic isotopic signature of bromine.

Causality Behind Experimental Choices
  • Ionization: Electron Ionization (EI) is a robust and common technique for relatively volatile and thermally stable small molecules. It typically produces a clear molecular ion and a rich fragmentation pattern useful for structural confirmation.

  • Isotopic Pattern: Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule with two bromine atoms will exhibit a characteristic triplet isotopic pattern for the molecular ion: (M)+, (M+2)+, and (M+4)+, with relative intensities of approximately 1:2:1. This is a definitive confirmation of the presence of two bromine atoms.

Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230°C.

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): A prominent cluster of peaks will be observed corresponding to the molecular ion. The cluster will show peaks at m/z 370 (for C₁₃H₈⁷⁹Br₂O₂), 372 (for C₁₃H₈⁷⁹Br⁸¹BrO₂), and 374 (for C₁₃H₈⁸¹Br₂O₂) with relative intensities of approximately 1:2:1.

  • Key Fragments: Fragmentation will likely occur at the ester linkage. Expect to see fragment ions corresponding to the bromobenzoyl cation (m/z 183/185) and the bromophenoxy cation or related fragments.[5]

Chromatographic Techniques: Assessing Purity

Chromatography is the gold standard for separating a compound from potential impurities, by-products, or isomers, thereby allowing for its purity to be accurately determined.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for the analysis of non-volatile or thermally labile compounds. A reversed-phase method is the most common approach for a molecule of this polarity.

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

    • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water. A typical starting point is 70:30 (v/v) Acetonitrile:Water. For MS compatibility, 0.1% formic acid can be added to both solvents.[7][8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength determined by UV-Vis analysis (e.g., ~230 nm).[9]

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: Mobile phase or a compatible mixture like 70:30 Acetonitrile:Water.

    • Standard Solution: Prepare a stock solution of a reference standard (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample at the same concentration as the standard. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Purity_Analysis Prep Prepare Sample & Standard (0.1 mg/mL in ACN/H₂O) Inject Inject 10 µL onto C18 RP-HPLC System Prep->Inject Separate Isocratic Elution (e.g., 70% ACN) Flow: 1.0 mL/min Inject->Separate Detect UV Detection at λmax (e.g., 230 nm) Separate->Detect Chromatogram Acquire Chromatogram Detect->Chromatogram Calculate Calculate Purity (Area % of Main Peak) Chromatogram->Calculate Result Purity Report Calculate->Result

Sources

Application Notes and Protocols: 2-Bromophenyl 2-bromobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Bromophenyl 2-bromobenzoate

In the landscape of medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is a cornerstone of drug discovery. This compound emerges as a pivotal, yet underutilized, building block for the synthesis of dibenzo[b,f][1][2]oxazepine derivatives. This tricyclic system is the core of numerous pharmacologically active agents with applications in neuroscience and oncology.[1][3] The strategic placement of bromine atoms on both phenyl rings of this compound prepositions the molecule for a highly efficient intramolecular cyclization, offering a streamlined route to this valuable heterocyclic core. This application note provides a comprehensive guide to the synthesis and utilization of this compound, with a focus on its application in the construction of medicinally relevant compounds.

Physicochemical Properties and Safety Considerations

Table 1: Physicochemical Data of this compound and Related Precursors

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
This compound161889-88-9C₁₃H₈Br₂O₂372.01Assumed to be an irritant; handle with care.
2-Bromobenzoic Acid88-65-3C₇H₅BrO₂201.02Causes serious eye irritation.
2-Bromobenzoyl Chloride609-65-4C₇H₄BrClO219.46Causes severe skin burns and eye damage.
2-Bromophenol95-56-7C₆H₅BrO173.01Harmful if swallowed, causes skin irritation.

Handling Precautions:

  • Always handle this compound and its precursors in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

Synthesis of this compound: A Two-Step Protocol

The synthesis of this compound is most reliably achieved through a two-step process starting from commercially available 2-bromobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by esterification with 2-bromophenol.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification 2-Bromobenzoic_Acid 2-Bromobenzoic Acid 2-Bromobenzoyl_Chloride 2-Bromobenzoyl Chloride 2-Bromobenzoic_Acid->2-Bromobenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2-Bromobenzoyl_Chloride 2-Bromophenyl_2-bromobenzoate This compound 2-Bromobenzoyl_Chloride->2-Bromophenyl_2-bromobenzoate Stir at RT 2-Bromophenol 2-Bromophenol 2-Bromophenol->2-Bromophenyl_2-bromobenzoate Pyridine Pyridine (Base) Pyridine->2-Bromophenyl_2-bromobenzoate DCM Dichloromethane (Solvent) DCM->2-Bromophenyl_2-bromobenzoate

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Bromobenzoyl Chloride

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[4]

Materials:

  • 2-Bromobenzoic acid (1 eq.)

  • Thionyl chloride (SOCl₂) (2-3 eq.)

  • A few drops of N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous toluene or dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), suspend 2-bromobenzoic acid in the chosen anhydrous solvent.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the dissolution of the solid starting material.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-bromobenzoyl chloride is a liquid and can be used in the next step without further purification. For long-term storage, distillation under reduced pressure is recommended.

Protocol 2: Synthesis of this compound

This esterification protocol is based on the Schotten-Baumann reaction conditions, which are effective for the acylation of phenols.[2][5]

Materials:

  • 2-Bromobenzoyl chloride (1 eq.)

  • 2-Bromophenol (1 eq.)

  • Anhydrous pyridine or triethylamine (1.1 eq.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromophenol and the base (pyridine or triethylamine) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride in anhydrous DCM to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Application in Medicinal Chemistry: Synthesis of Dibenzo[b,f][1][2]oxazepines

The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of the dibenzo[b,f][1][2]oxazepine scaffold via an intramolecular Ullmann condensation. This reaction provides an efficient route to a privileged structure in drug discovery.

Intramolecular Ullmann Condensation Pathway

Start 2-Bromophenyl 2-bromobenzoate Intermediate Organocopper Intermediate Start->Intermediate Oxidative Addition Product Dibenzo[b,f][1,4]oxazepin-11(10H)-one Intermediate->Product Reductive Elimination Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Intermediate Base Base (e.g., K₂CO₃) Base->Start Ligand Ligand (Optional) Ligand->Catalyst

Caption: Key steps in the intramolecular Ullmann condensation.

Protocol 3: Intramolecular Ullmann Cyclization to Dibenzo[b,f][1][2]oxazepin-11(10H)-one

This protocol is an adaptation of modern Ullmann condensation procedures for intramolecular C-O bond formation.[1][6][7] The use of a ligand can significantly improve reaction rates and yields.

Materials:

  • This compound (1 eq.)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 eq.)

  • (Optional) Ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (20-40 mol%)

  • High-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane.

Procedure:

  • To an oven-dried Schlenk tube, add this compound, CuI, the base, and the optional ligand.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 120-160 °C with vigorous stirring. The optimal temperature will depend on the solvent and substrate reactivity.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-48 hours.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dibenzo[b,f][1][2]oxazepin-11(10H)-one.

Rationale for Experimental Choices:

  • Catalyst: Copper(I) salts are the classic and most common catalysts for Ullmann reactions. CuI is often preferred due to its stability and reactivity.

  • Base: An inorganic base is required to facilitate the reaction. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents.

  • Solvent: High-boiling point polar aprotic solvents are necessary to achieve the required reaction temperatures and to dissolve the reactants and intermediates.

  • Ligand: The addition of a chelating ligand, such as a diamine or phenanthroline, can stabilize the copper catalyst, increase its solubility, and accelerate the rate-limiting oxidative addition and reductive elimination steps.

Conclusion and Future Perspectives

This compound is a valuable and strategically designed building block for the efficient synthesis of the medicinally important dibenzo[b,f][1][2]oxazepine scaffold. The protocols detailed herein provide a clear and reproducible pathway for its preparation and subsequent intramolecular Ullmann cyclization. While its primary application currently lies in the construction of this specific heterocyclic system, the presence of two reactive bromine atoms suggests potential for its use in other sequential or one-pot cross-coupling reactions to generate diverse molecular architectures. Further exploration of its reactivity in palladium-catalyzed reactions or other transition-metal-catalyzed transformations could unveil new synthetic utilities, further cementing its role as a versatile tool in the medicinal chemist's arsenal.

References

  • D. L. Boger and D. Yohannes, "Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers," The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00349a037]
  • S. K. M. Kummari et al., "General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex," The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo900392w]
  • B. P. Bandgar et al., "TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition," Indian Journal of Chemistry. [URL: https://nopr.niscair.res.in/handle/123456789/9309]
  • J. Clark, "preparation of esters," Chemguide. [URL: https://www.chemguide.co.
  • BLD Pharm, "161889-88-9|this compound," BLD Pharm. [URL: https://www.bldpharm.com/products/161889-88-9.html]
  • H. B. Goodbrand and N.-X. Hu, "Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione.," PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11674591/]
  • Fisher Scientific, "SAFETY DATA SHEET - Methyl 2-bromobenzoate," Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS24981.pdf]
  • A. G. T. G. Babosa et al., "Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter," European Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4515860/]
  • HiMedia Laboratories, "2-Bromobenzoic acid," HiMedia Laboratories. [URL: https://www.himedialabs.com/product/2-bromobenzoic-acid-cas-88-65-3]
  • S. K. M. Kummari et al., "General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex," PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19374384/]
  • S. V. Ley and A. W. Thomas, "A General and Mild Ullmann-Type Synthesis of Diaryl Ethers," Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol034525a]
  • LibreTexts, "Other Reactions of Phenol," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Phenols/Reactivity_of_Phenols/Other_Reactions_of_Phenol]
  • Organic Chemistry Portal, "Acid to Ester - Common Conditions," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/common/acid-to-ester.htm]
  • PrepChem, "Synthesis of 2-bromobenzoyl chloride," PrepChem.com. [URL: https://prepchem.com/synthesis-of-2-bromobenzoyl-chloride/]
  • Sigma-Aldrich, "SAFETY DATA SHEET - 2-Bromobenzoic acid," Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/137677]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-tested protocol for the large-scale synthesis of 2-Bromophenyl 2-bromobenzoate, a key intermediate in the development of novel pharmaceuticals and functional materials. The described methodology is centered around a robust Fischer-Speier esterification, offering high yield and purity. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical validation methods.

Introduction: The Significance of this compound

Substituted biaryl esters are pivotal structural motifs in medicinal chemistry and materials science. This compound, in particular, serves as a versatile precursor. The two bromine atoms provide reactive handles for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. Its synthesis via the esterification of 2-bromobenzoic acid and 2-bromophenol is a fundamental transformation, yet its efficient execution on a larger scale requires careful optimization and control of reaction parameters. This document outlines a reliable and scalable procedure to address this need.

Synthetic Strategy: Fischer-Speier Esterification

The chosen synthetic route is the Fischer-Speier esterification, a classic and dependable method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst.[1]

The Rationale:

  • Cost-Effectiveness and Availability: The starting materials, 2-bromobenzoic acid and 2-bromophenol, are readily available and economically viable for large-scale applications.

  • Simplicity and Scalability: The reaction is operationally simple, does not require specialized equipment, and has been proven to be scalable.

  • High Conversion: By using one of the reactants in excess or by removing the water byproduct, the reaction equilibrium can be driven towards the product, ensuring high conversion.[1]

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism, catalyzed by a strong acid, typically sulfuric acid. The key steps are:

  • Protonation of the carbonyl oxygen of 2-bromobenzoic acid by the catalyst, which activates the carboxylic acid towards nucleophilic attack.

  • Nucleophilic attack by the hydroxyl group of 2-bromophenol on the protonated carbonyl carbon.

  • Proton transfer from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate.

  • Elimination of water as a leaving group, regenerating the carbonyl group.

  • Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Below is a diagram illustrating the reaction mechanism.

G cluster_0 Fischer-Speier Esterification Mechanism A 2-Bromobenzoic Acid (Carbonyl Protonation) B Activated Carbocation A->B + H+ D Tetrahedral Intermediate B->D + 2-Bromophenol C 2-Bromophenol (Nucleophile) C->D E Proton Transfer D->E Proton Shuttle F Water Elimination E->F - H2O G Protonated Ester F->G H This compound (Final Product) G->H - H+

Caption: Mechanism of Acid-Catalyzed Esterification.

Safety and Hazard Management

Prior to commencing any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all reagents.

  • 2-Bromobenzoic Acid: Harmful if swallowed and causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[3][4] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

  • 2-Bromophenol: Flammable liquid and vapor, harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation. All handling should be performed in a fume hood, away from ignition sources.

  • Sulfuric Acid (Concentrated): Highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care, using appropriate acid-resistant gloves and eye protection.

Always have appropriate spill kits and emergency procedures in place.

Detailed Experimental Protocol

This protocol is designed for a representative large-scale synthesis. Adjustments may be necessary based on specific laboratory conditions and equipment.

Materials and Equipment
  • Reagents:

    • 2-Bromobenzoic acid (>98% purity)

    • 2-Bromophenol (>98% purity)

    • Concentrated Sulfuric Acid (98%)

    • Toluene (Anhydrous)

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated Sodium Chloride solution)

    • Anhydrous Magnesium Sulfate

    • Ethanol (for recrystallization)

  • Equipment:

    • 1 L three-necked round-bottom flask

    • Heating mantle with a stirrer

    • Dean-Stark apparatus

    • Reflux condenser

    • Thermometer

    • Separatory funnel (2 L)

    • Büchner funnel and flask

    • Rotary evaporator

Reaction Data Table
ReagentMW ( g/mol )AmountMolesMolar Eq.
2-Bromobenzoic Acid201.02[2][3]100.5 g0.51.0
2-Bromophenol173.01103.8 g0.61.2
Sulfuric Acid (conc.)98.085 mL~0.090.18
Toluene-500 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus topped with a reflux condenser, and a thermometer, add 2-bromobenzoic acid (100.5 g, 0.5 mol) and toluene (500 mL).

  • Addition of Reagents: To the resulting slurry, add 2-bromophenol (103.8 g, 0.6 mol). Begin stirring the mixture.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5 mL) to the stirring mixture. An exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-6 hours, or until no more water is collected.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 2 L separatory funnel containing 500 mL of a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted 2-bromobenzoic acid. Caution: Carbon dioxide evolution will occur.

  • Extraction: After the gas evolution ceases, shake the separatory funnel and allow the layers to separate. Remove the aqueous layer. Wash the organic layer sequentially with 2 x 250 mL of saturated sodium bicarbonate solution, and then with 2 x 250 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.[6][7]

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight. A typical yield of the purified product is in the range of 80-90%.

Experimental Workflow Diagram

The following diagram provides a visual representation of the entire synthesis and purification workflow.

G cluster_workflow Synthesis Workflow A Charge Flask with 2-Bromobenzoic Acid & Toluene B Add 2-Bromophenol A->B C Add Sulfuric Acid Catalyst B->C D Reflux with Dean-Stark Trap (4-6 hours) C->D E Cool to Room Temperature D->E F Quench with NaHCO3 Solution E->F G Extract with Toluene F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Recrystallize from Ethanol J->K L Filter and Dry Product K->L

Caption: Workflow for the Synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the structure of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point indicates high purity of the crystalline product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.[8]

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, ensure that the starting materials are of high purity and that the reaction has gone to completion by monitoring with TLC.[1] The efficiency of water removal is also critical; ensure the Dean-Stark apparatus is functioning correctly.

  • Incomplete Reaction: If the reaction stalls, a longer reaction time or the addition of a small amount of fresh catalyst may be necessary.

  • Purification Issues: If the product does not crystallize easily, try adding a seed crystal or scratching the inside of the flask. Alternatively, purification by column chromatography on silica gel can be employed.

Conclusion

This application note details a scalable and efficient protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and analysis, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The emphasis on safety and mechanistic understanding provides a solid foundation for successful implementation in both academic and industrial research settings.

References

  • PubChem. 2-Bromobenzoic acid. [Link]

  • PrepChem.com. Preparation of 2-bromobenzoic acid. [Link]

  • Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]

  • Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • Chemistry LibreTexts. Purification of Products. [Link]

  • Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Chemistry LibreTexts. Purification of Product Mixtures. [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • NIST WebBook. Methyl-2-bromobenzoate. [Link]

  • ResearchGate. Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. [Link]

  • Google Patents. Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • Cheméo. 2-Bromobenzoic acid, 4-benzyloxyphenyl ester. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromophenyl 2-bromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful synthesis. Our approach is grounded in mechanistic principles and practical, field-tested experience to help you navigate the nuances of this specific esterification.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Schotten-Baumann reaction. This method involves the acylation of 2-bromophenol with 2-bromobenzoyl chloride in the presence of a base.[1][2] While seemingly straightforward, this reaction is susceptible to several side reactions and procedural pitfalls that can significantly impact yield and purity. This guide will address these potential issues in a practical question-and-answer format.

The overall reaction is as follows:

Troubleshooting Guide: Question & Answer Format

Issue 1: Low or No Product Yield

Q1: I performed the reaction and obtained a very low yield of my desired ester. What are the most likely causes?

A1: Low or no yield in a Schotten-Baumann reaction is a common issue that can almost always be traced back to a few key factors. Let's break them down:

  • Hydrolysis of the Acyl Chloride: 2-Bromobenzoyl chloride is highly reactive and susceptible to hydrolysis, even from atmospheric moisture.[3][4] If your acyl chloride has been improperly stored or if your reaction conditions are not strictly anhydrous, it will convert to the unreactive 2-bromobenzoic acid, which will not participate in the esterification.

  • Purity of Starting Materials: The purity of both 2-bromophenol and 2-bromobenzoyl chloride is critical. Impurities in the 2-bromophenol can compete in the reaction, while degraded 2-bromobenzoyl chloride is a primary cause of failure.[5]

  • Ineffective Basicity: The base, typically aqueous sodium hydroxide, plays a crucial role in neutralizing the HCl byproduct and driving the reaction forward.[6] If the base concentration is too low or if it is not effectively mixed with the organic phase, the reaction will stall.

  • Poor Phase Mixing: The Schotten-Baumann reaction is often run in a two-phase system (e.g., dichloromethane and water).[1] Vigorous stirring is essential to create a large interfacial area for the reaction to occur. Inadequate mixing leads to a very slow reaction rate.

Issue 2: Product Purity and Side Reactions

Q2: My final product is impure. What are the common side products and how can I avoid them?

A2: Impurities often arise from predictable side reactions. Here are the most common culprits and how to mitigate them:

  • 2-Bromobenzoic Acid: This is the most common impurity and results from the hydrolysis of 2-bromobenzoyl chloride.[4]

    • Prevention: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Removal: A wash with a mild aqueous base like sodium bicarbonate during the work-up will extract the acidic 2-bromobenzoic acid into the aqueous layer.

  • Unreacted 2-Bromophenol: The presence of unreacted starting material is also common.

    • Prevention: Using a slight excess (1.1 to 1.2 equivalents) of 2-bromobenzoyl chloride can help drive the reaction to completion.

    • Removal: A wash with a dilute aqueous sodium hydroxide solution during the work-up will deprotonate the phenol, making it water-soluble and easily removed in the aqueous layer. Be cautious not to use a concentrated base, as this can promote hydrolysis of the desired ester product.

  • Self-Condensation of 2-Bromobenzoyl Chloride: While less common, under certain conditions, the acyl chloride can undergo side reactions. The primary way to avoid this is to add the acyl chloride slowly to the reaction mixture containing the phenol.

Experimental Protocol and Workflow

Detailed Step-by-Step Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Reagent Molar Mass ( g/mol ) Amount Equivalents
2-Bromophenol173.011.73 g1.0
2-Bromobenzoyl chloride219.462.52 g1.1
Sodium Hydroxide40.001.20 g3.0
Dichloromethane (DCM)84.9350 mL-
Water18.0250 mL-

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.73 g, 10 mmol) in 50 mL of dichloromethane.

  • Base Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 1.20 g of NaOH in 10.8 mL of water. Add this solution to the reaction flask.

  • Acyl Chloride Addition: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. Slowly add 2-bromobenzoyl chloride (2.52 g, 11.5 mmol) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 50 mL of 1 M HCl (to remove any remaining base).

      • 50 mL of saturated aqueous sodium bicarbonate (to remove 2-bromobenzoic acid).

      • 50 mL of brine (to aid in phase separation).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[7]

Visualizing the Workflow

Synthesis_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Dissolve_Phenol Dissolve 2-Bromophenol in Dichloromethane Combine Combine Phenol Solution and Aqueous Base Dissolve_Phenol->Combine Prepare_Base Prepare Aqueous NaOH Solution Prepare_Base->Combine Cool Cool to 0°C Combine->Cool Add_Acyl_Chloride Slowly Add 2-Bromobenzoyl Chloride Cool->Add_Acyl_Chloride Stir Stir at Room Temperature Add_Acyl_Chloride->Stir Separate Separate Organic and Aqueous Layers Stir->Separate Wash_HCl Wash with 1M HCl Separate->Wash_HCl Wash_Bicarb Wash with Saturated NaHCO3 Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify

Caption: A typical workflow for the synthesis and purification of this compound.

Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution.

Schotten_Baumann_Mechanism cluster_Step1 Step 1: Deprotonation cluster_Step2 Step 2: Nucleophilic Attack cluster_Step3 Step 3: Elimination Phenol 2-Bromophenol Phenoxide 2-Bromophenoxide Phenol->Phenoxide + OH- Acyl_Chloride 2-Bromobenzoyl Chloride Base OH- Tetrahedral_Intermediate Tetrahedral Intermediate Phenoxide->Tetrahedral_Intermediate + 2-Bromobenzoyl Chloride Water H2O Ester This compound Tetrahedral_Intermediate->Ester - Cl- Chloride Cl-

Caption: The mechanism of the Schotten-Baumann esterification.

Frequently Asked Questions (FAQs)

Q3: Can I use a different base, like pyridine or triethylamine?

A3: Yes, organic bases like pyridine or triethylamine can be used.[7] These are typically used in anhydrous, single-phase systems. The advantage is that you avoid the potential for hydrolysis from an aqueous base. However, these bases are often more difficult to remove during work-up. For this specific synthesis, the biphasic Schotten-Baumann conditions with aqueous NaOH are generally robust and effective.[1]

Q4: My product is an oil and won't crystallize. How should I purify it?

A4: If your product is an oil, purification by column chromatography on silica gel is the recommended method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically provide good separation of the non-polar ester product from any more polar impurities.

Q5: How can I be sure my 2-bromobenzoyl chloride is of good quality?

A5: Freshly opened bottles are always best. If you suspect your acyl chloride has degraded, you can check for the presence of 2-bromobenzoic acid.[5] A simple test is to add a small amount to a non-polar solvent like hexanes; the carboxylic acid will be insoluble. For a more definitive analysis, an IR spectrum will show a broad O-H stretch for the carboxylic acid, and an NMR spectrum will show a characteristic carboxylic acid proton signal.

Q6: What is the purpose of the brine wash in the work-up?

A6: The brine (saturated aqueous NaCl solution) wash helps to remove any remaining water from the organic layer and aids in breaking up any emulsions that may have formed, leading to a cleaner phase separation.

References

  • BenchChem. (2025). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Chemistry Notes. (2023). Schotten Baumann reaction: Introduction, mechanism, procedure.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Google Patents. (n.d.). US5274172A - Preparing granular esters.
  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
  • Quora. (2020).
  • BenchChem. (2025).
  • ChemicalBook. (n.d.).
  • Sciencemadness.org. (2018). synthesis of 2-bromobenzoyl chloride.
  • BenchChem. (2025). Hydrolysis of 2-(Trifluoromethyl)benzoyl chloride as a side reaction.
  • PrepChem.com. (n.d.).
  • ResearchGate. (2025). Conformational studies of 2-(4-bromophenyl)
  • Reddit. (2024).
  • chemguide. (n.d.).
  • ChemicalBook. (n.d.).

Sources

Technical Support Center: Purification of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromophenyl 2-bromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this compound. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final products.

This guide moves beyond simple protocols to explain the scientific principles behind each step, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Section 1: Initial Assessment & Strategy Selection

Before proceeding with any purification technique, a preliminary analysis of the crude product is essential. This initial assessment will dictate the most efficient and effective purification strategy.

FAQ: How do I choose the right purification method?

Answer: The choice between recrystallization and column chromatography—the two primary methods for this compound—depends on the physical state of your crude product and the nature of the impurities.

  • If your crude product is a solid: Recrystallization is often the most efficient first choice. It is faster, uses less solvent, and is highly effective at removing small amounts of impurities from a large amount of product.

  • If your crude product is an oil or a semi-solid: Flash column chromatography is necessary. This technique is also preferred when impurities have similar polarity and solubility to the desired product, or when starting materials are present in significant quantities.

  • If starting materials are present: Unreacted acidic (2-bromobenzoic acid) or phenolic (2-bromophenol) starting materials can often be removed with a simple liquid-liquid extraction (acid-base wash) before attempting recrystallization or chromatography.

General Purification Workflow

The following diagram illustrates a logical workflow for purifying crude this compound.

crude Crude Product (Solid or Oil) assess Assess Impurities (TLC, NMR) crude->assess is_acidic Acidic/Phenolic Impurities Present? assess->is_acidic is_solid Is product a solid? recrystallize Purify by Recrystallization is_solid->recrystallize Yes chromatography Purify by Flash Column Chromatography is_solid->chromatography No (Oil) is_acidic->is_solid No wash Perform Acid-Base Liquid-Liquid Extraction is_acidic->wash Yes wash->is_solid analyze Analyze Purity (TLC, mp, NMR, HPLC) recrystallize->analyze chromatography->analyze pure Pure Product analyze->pure Meets Specs not_pure Product Not Pure analyze->not_pure Does Not Meet Specs not_pure->chromatography Re-purify

Caption: General purification strategy for this compound.

Section 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals while impurities remain in the solution (mother liquor).

Core Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system (see Table 1). The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For a related compound, 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, ethanol was used successfully.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture to the solvent's boiling point with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass prevents solvent evaporation. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Recrystallization Solvent Selection
Solvent SystemBoiling Point (°C)Rationale & Use Case
Ethanol 78Proven effective for similar brominated benzoate esters.[1] Good for moderately polar compounds.
Methanol 65Similar to ethanol but with a lower boiling point. May be too polar, leading to high solubility at room temp and thus lower yield.
Isopropanol 82Less polar than ethanol; may provide better recovery if the product is too soluble in ethanol.
Ethyl Acetate / Hexanes VariableA two-solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then add hot hexanes dropwise until the solution becomes cloudy (the cloud point). Add a few drops of hot ethyl acetate to clarify and then cool. Excellent for fine-tuning solubility.
Troubleshooting & FAQs for Recrystallization
  • Q: My compound "oiled out" instead of crystallizing. What's wrong? A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.

    • Solution 1: Re-heat the solution to dissolve the oil, add more solvent to decrease saturation, and allow it to cool more slowly.

    • Solution 2: Try a lower-boiling point solvent.

    • Solution 3: Add a seed crystal (a tiny crystal from a previous pure batch) to initiate crystallization just below the oiling-out temperature.

  • Q: No crystals are forming, even after cooling in an ice bath. What can I do? A: This usually means the solution is not saturated enough or there are no nucleation sites for crystal growth.

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystals to form.

    • Solution 2 (Increase Saturation): Boil off some of the solvent to concentrate the solution, then allow it to cool again.

    • Solution 3 (Add Seed Crystal): If available, add a single, small seed crystal.

  • Q: My final product is still colored, but I expected a white solid. How do I fix this? A: Colored impurities may be entrapped in the crystal lattice or highly soluble in the solvent.

    • Solution 1: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb your product.

    • Solution 2: A second recrystallization may be necessary.

Workflow: Recrystallization Troubleshooting

start Recrystallization Attempted outcome What is the issue? start->outcome oiled_out Compound 'Oiled Out' outcome->oiled_out Oiling no_crystals No Crystals Formed outcome->no_crystals No Formation low_yield Yield is Very Low outcome->low_yield Low Recovery colored Product is Colored outcome->colored Impure Color sol1 Re-heat, add more solvent, cool slowly oiled_out->sol1 sol2 Scratch flask inner wall with glass rod no_crystals->sol2 sol3 Boil off some solvent to concentrate no_crystals->sol3 sol4 Check mother liquor with TLC. If product present, cool longer or partially evaporate low_yield->sol4 sol5 Add activated charcoal during next attempt colored->sol5

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 3: Purification by Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).

Core Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system gives the desired product a Retention Factor (Rf) of ~0.3-0.4 and separates it well from all impurities.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial eluent. Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent. This "dry loading" method generally results in better separation. Carefully add the dried powder to the top of the column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation: Eluent System Selection

Based on purification of similar aromatic esters, non-polar to moderately polar solvent systems are effective.[2]

Eluent System (v/v)PolarityTypical Impurities Targeted
95:5 Hexanes / Ethyl Acetate LowVery non-polar impurities.
90:10 Hexanes / Ethyl Acetate Low-MediumA good starting point for this compound.
80:20 Pentane / Ethyl Acetate Low-MediumAn alternative to hexanes, used for similar compounds.[2]
80:20 Hexanes / Dichloromethane MediumGood for resolving compounds of similar polarity when acetate systems fail.
Troubleshooting & FAQs for Column Chromatography
  • Q: The separation between my product and an impurity is poor (spots are too close on TLC). How can I improve it? A: You need to increase the differential migration of the compounds.

    • Solution 1: Decrease the polarity of the eluent. For a hexanes/ethyl acetate system, this means increasing the proportion of hexanes. This will cause all compounds to move slower (lower Rf values) and spend more time interacting with the silica, often improving separation.

    • Solution 2: Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME) to alter the specific solvent-solute interactions.

  • Q: My compound won't come off the column. A: The eluent is not polar enough to displace your compound from the silica gel.

    • Solution: Gradually increase the polarity of the eluent. For example, if you are running 90:10 hexanes/ethyl acetate, switch to 80:20, then 70:30, and so on. This is known as a gradient elution.

  • Q: Why did my column crack or run dry? A: A cracked silica bed creates channels, ruining separation. This is caused by letting the solvent level drop below the top of the silica.

    • Solution: Always ensure there is a head of solvent above the silica bed. If you need to stop the column, close the stopcock and leave sufficient solvent on top.

Workflow: Column Chromatography Troubleshooting

start Column Chromatography Run outcome What is the issue? start->outcome poor_sep Poor Separation (Overlapping Fractions) outcome->poor_sep Separation stuck Compound Stuck on Column outcome->stuck Elution cracked Column Cracked or Ran Dry outcome->cracked Physical sol1 Decrease eluent polarity (e.g., more hexanes) poor_sep->sol1 sol2 Try a different solvent system poor_sep->sol2 sol3 Gradually increase eluent polarity stuck->sol3 sol4 Ensure solvent head is always above silica bed cracked->sol4 sol5 Repack column carefully to avoid air gaps cracked->sol5

Caption: Decision tree for troubleshooting common column chromatography issues.

Section 4: Purity Assessment

After purification, you must verify the identity and purity of the this compound.

FAQ: How do I confirm the purity of my final product?

Answer: A combination of techniques should be used:

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate. Run it alongside a sample of the crude material to confirm that impurities have been removed.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure and assessing purity. The spectrum should show clean signals corresponding to the product, with no significant peaks attributable to starting materials or solvents.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the standard method. A pure sample will show a single major peak. HPLC methods are available for analyzing related compounds like 2-bromobenzoic acid and can be adapted.[4][5]

References

  • Fun, H.-K., et al. (2011). 2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate. IUCr Journals. Available at: [Link]

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures. Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.2: Purification of Products. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Available at: [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]

  • SIELC Technologies. (2018). Ethyl 2-bromobenzoate. Available at: [Link]

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Technical Support Center: Synthesis of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromophenyl 2-bromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Introduction

The synthesis of this compound, an ester formed from 2-bromobenzoic acid and 2-bromophenol, presents unique challenges primarily due to steric hindrance and the electronic effects of the ortho-bromo substituents on both precursor molecules. While seemingly a straightforward esterification, the reaction is susceptible to several side reactions that can complicate purification and significantly reduce yields. This guide provides a deep dive into these challenges and offers robust solutions.

The most common and generally effective method for this transformation is the acylation of 2-bromophenol with 2-bromobenzoyl chloride, a variant of the Schotten-Baumann reaction.[1][2][3][4][5] This approach avoids the harsh conditions and equilibrium limitations of direct Fischer esterification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction yield is consistently low, and I recover significant amounts of unreacted 2-bromophenol. What's going wrong?

Answer:

Low conversion is the most frequent issue in this synthesis, primarily due to the reduced nucleophilicity of the 2-bromophenol and steric hindrance from the ortho-substituents.

Probable Causes & Solutions:

  • Insufficient Acylating Agent Reactivity: The electrophilicity of the 2-bromobenzoyl chloride carbonyl carbon is critical.

    • Explanation: While an acid chloride is already reactive, the reaction with a sterically hindered and electronically deactivated phenol can be sluggish.

    • Solution: The addition of a nucleophilic catalyst is highly recommended. Pyridine is often used as both an acid scavenger and a catalyst.[6][7][8] It reacts with the acyl chloride to form a highly electrophilic acylpyridinium ion intermediate, which is then more readily attacked by the phenol.[9][10] For even more challenging cases, a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can be used alongside pyridine or another stoichiometric base. DMAP is a hyper-nucleophilic catalyst that dramatically accelerates the acylation of hindered alcohols and phenols.

  • Inadequate Reaction Conditions:

    • Explanation: Room temperature may not provide sufficient energy to overcome the activation barrier for this sterically demanding reaction.

    • Solution: Consider moderately heating the reaction mixture (e.g., to 40-60 °C). However, be cautious, as excessive heat can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal balance of time and temperature.

Question 2: During aqueous workup, I notice a white precipitate forming when I neutralize the mixture. Is this my product?

Answer:

It is unlikely to be your product. The precipitate is most likely unreacted 2-bromobenzoic acid.

Probable Causes & Solutions:

  • Incomplete Conversion of Acid to Acid Chloride: The first step, converting 2-bromobenzoic acid to 2-bromobenzoyl chloride (typically using thionyl chloride or oxalyl chloride), may have been incomplete.

    • Explanation: Any remaining carboxylic acid will be carried through the reaction and will precipitate out of the organic phase upon neutralization or pH adjustment during workup. This compound is a neutral ester and should remain dissolved in the organic solvent.

    • Solution: Ensure the conversion to the acid chloride is complete. This can be achieved by using a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of SOCl₂) and refluxing until gas evolution (HCl or SO₂) ceases. Removing the excess chlorinating agent under vacuum is crucial before adding the phenol.

  • Hydrolysis of the Acyl Chloride:

    • Explanation: 2-bromobenzoyl chloride is sensitive to moisture. If the reaction is not performed under anhydrous conditions, the acyl chloride can hydrolyze back to 2-bromobenzoic acid.

    • Solution: Always use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

Question 3: My NMR spectrum shows the desired product, but also a significant, complex multiplet in the aromatic region and a signal consistent with an anhydride. What is this byproduct?

Answer:

This strongly suggests the formation of 2-bromobenzoic anhydride .

Probable Causes & Solutions:

  • Reaction of Acyl Chloride with Carboxylate:

    • Explanation: This is the most common pathway to anhydride formation. If there is any unreacted 2-bromobenzoic acid or its carboxylate salt present when the 2-bromobenzoyl chloride is introduced, they can react. The carboxylate anion acts as a nucleophile, attacking the highly electrophilic acyl chloride to form the symmetric anhydride. This is especially prevalent if a non-nucleophilic base (like triethylamine) is used to form the carboxylate before ensuring all the starting acid has been converted to the acid chloride.

    • Solution: The most robust solution is a two-step, one-pot procedure. First, ensure the complete conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride and remove the excess chlorinating agent. Only then should you add the 2-bromophenol and base (like pyridine). This temporal separation of reagents prevents the coexistence of the acyl chloride and the carboxylate.

Question 4: I'm considering a Mitsunobu reaction to avoid making the acid chloride. What are the potential pitfalls?

Answer:

The Mitsunobu reaction is a powerful tool for esterification under mild conditions, especially for hindered systems.[11][12][13] However, it is notorious for purification challenges.

Probable Causes & Solutions:

  • Stoichiometric Byproducts:

    • Explanation: The reaction uses stoichiometric amounts of triphenylphosphine (TPP) and an azodicarboxylate (like DEAD or DIAD). These are converted into triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate, respectively.[14] These byproducts can be difficult to separate from the desired nonpolar ester due to similar polarities.

    • Solution: Purification often requires meticulous column chromatography. Sometimes, the byproducts can be precipitated out. For example, TPPO can sometimes be crashed out of nonpolar solvents. Using polymer-bound TPP or fluorous-tagged reagents can facilitate easier separation, but these are more expensive options.[15]

  • Side Reactions of the Mitsunobu Reagents:

    • Explanation: The betaine intermediate formed from TPP and DEAD can react with other nucleophiles or itself if the desired reaction is slow. The acidity of the nucleophile is important; phenols are generally acidic enough, but side reactions are always a possibility.[11][12]

    • Solution: Slow, controlled addition of the azodicarboxylate to the mixture of the alcohol, carboxylic acid, and phosphine at low temperature (e.g., 0 °C) is crucial to keep the concentration of the reactive intermediates low and favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: Why is the Schotten-Baumann (acid chloride) method preferred over Fischer esterification for this synthesis? A1: Fischer esterification, the direct acid-catalyzed reaction between a carboxylic acid and an alcohol, is generally inefficient for phenols.[16] The phenolic hydroxyl group is a weaker nucleophile than that of an aliphatic alcohol due to the electron-withdrawing nature of the benzene ring. Furthermore, the reaction is a reversible equilibrium, and driving it to completion with a phenol is difficult.[17][18] The acid chloride method is irreversible and much more effective for acylating phenols.[1][8]

Q2: What is the specific role of pyridine in this reaction? A2: Pyridine serves two critical functions.[6][7] First, it acts as a base to neutralize the HCl generated during the reaction, preventing it from protonating the phenol and deactivating it.[8] Second, and more importantly, it acts as a nucleophilic catalyst. It attacks the 2-bromobenzoyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acid chloride, making it more susceptible to attack by the weakly nucleophilic 2-bromophenol.[9][10]

Q3: Could an Ullmann-type reaction occur as a side reaction? A3: A classic Ullmann condensation, which typically forms C-O or C-C bonds from aryl halides, requires a copper catalyst and high temperatures (often >150-200 °C).[19][20][21][22][23] Under the standard conditions for this esterification (e.g., <80 °C), a significant Ullmann side reaction is highly unlikely. However, if the reaction is overheated for a prolonged period, especially in the presence of trace metal impurities (from reagents or the reaction vessel), the formation of trace amounts of dibenzofuran or biaryl byproducts is a remote possibility.

Recommended Experimental Protocol: Acyl Chloride Method

This protocol is designed to maximize yield and minimize side reactions.

Step 1: Synthesis of 2-Bromobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to vent HCl), add 2-bromobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic drop of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours or until the evolution of gas ceases. The solution should become clear.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. This step is critical to prevent side reactions. The resulting crude 2-bromobenzoyl chloride is used directly in the next step.

Step 2: Esterification

  • Under an inert atmosphere (N₂ or Ar), dissolve the crude 2-bromobenzoyl chloride in anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve 2-bromophenol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool the phenol/pyridine solution to 0 °C in an ice bath.

  • Slowly, add the 2-bromobenzoyl chloride solution to the cooled phenol/pyridine solution dropwise over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

Step 3: Workup and Purification

  • Dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl solution (to remove excess pyridine).

    • Saturated aqueous NaHCO₃ solution (to remove any trace of unreacted 2-bromobenzoic acid).

    • Brine (saturated aqueous NaCl).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.

Visualizing Mechanisms and Workflows

Key Reaction Pathway

G cluster_byproducts Byproducts AcidChloride 2-Bromobenzoyl Chloride Intermediate N-Acylpyridinium Intermediate (Highly Reactive) AcidChloride->Intermediate Nucleophilic Attack Pyridine Pyridine Pyridine->Intermediate Product 2-Bromophenyl 2-bromobenzoate Intermediate->Product Attack by Phenol Phenol 2-Bromophenol Phenol->Product HCl_Py Pyridinium Chloride

Caption: Main reaction pathway via a reactive N-acylpyridinium intermediate.

Anhydride Side Reaction

G AcidChloride 2-Bromobenzoyl Chloride Anhydride 2-Bromobenzoic Anhydride (Side Product) AcidChloride->Anhydride Carboxylate 2-Bromobenzoate Anion Carboxylate->Anhydride Nucleophilic Acyl Substitution Chloride Cl⁻

Caption: Formation of 2-bromobenzoic anhydride side product.

Troubleshooting Workflow

G Start Low Yield or Impure Product CheckSM Analyze Crude Mixture (TLC, NMR) Start->CheckSM IsPhenol Excess 2-Bromophenol Starting Material? CheckSM->IsPhenol IsAcid Acidic Impurity Present? IsPhenol->IsAcid No Sol_Phenol Increase Reactivity: - Add DMAP catalyst - Moderate heating - Increase reaction time IsPhenol->Sol_Phenol Yes IsAnhydride Anhydride Signature (e.g., IR, NMR)? IsAcid->IsAnhydride No Sol_Acid Improve Acid Chloride Step: - Ensure complete conversion - Use anhydrous conditions IsAcid->Sol_Acid Yes Sol_Anhydride Modify Procedure: - Ensure SOCl₂ is removed - Add acid chloride to  phenol/base solution IsAnhydride->Sol_Anhydride Yes End Purified Product IsAnhydride->End No Sol_Phenol->End Sol_Acid->End Sol_Anhydride->End

Caption: A decision tree for troubleshooting common synthesis issues.

Summary of Potential Side Products

Side ProductFormulaMolecular Weight ( g/mol )Common CauseMitigation Strategy
2-Bromobenzoic AcidC₇H₅BrO₂201.02Incomplete acylation; hydrolysis of acid chloride.Use anhydrous conditions; ensure complete conversion to acid chloride before adding phenol.
2-Bromobenzoic AnhydrideC₁₄H₈Br₂O₃384.02Reaction of acid chloride with unreacted carboxylate.Remove excess thionyl chloride; add acid chloride to phenol/base mixture slowly.
Triphenylphosphine Oxide (TPPO)C₁₈H₁₅OP278.28Stoichiometric byproduct of Mitsunobu reaction.Use acid chloride method; if Mitsunobu is necessary, use careful chromatography for purification.

References

  • Vedantu. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. Vedantu. [Link]

  • OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. OrgoSolver. [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. Chemistry Stack Exchange. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Schotten-Baumann Reaction. (n.d.). In Name Reactions in Organic Synthesis.
  • Wikipedia. Phenol. Wikipedia. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2114-2205. [Link]

  • Wikipedia. Ullmann condensation. Wikipedia. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Studylib. [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Filo. Write a short note on the Schotten-Baumann reaction of Phenol. Filo. [Link]

  • Slideshare. Ullmann reaction. Slideshare. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Hassan, J., et al. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Chemical Reviews, 102(5), 1359-1470. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromophenyl 2-bromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific esterification. Here, you will find in-depth answers to common questions, detailed troubleshooting guides, and optimized protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to maximize your reaction yield and product purity.

Introduction to the Synthesis

The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically an esterification reaction. The primary route involves the reaction of 2-bromophenol with 2-bromobenzoyl chloride. Due to the presence of bromine atoms at the ortho positions of both the phenol and the benzoyl chloride, steric hindrance can play a significant role in this transformation, potentially leading to lower yields if not properly addressed.

The most common method for this type of esterification is the Schotten-Baumann reaction, which is conducted in the presence of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2][3]

Core Reaction and Mechanism

The fundamental transformation is the acylation of the phenolic hydroxyl group of 2-bromophenol by the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.

Reaction Scheme:
  • Reactants: 2-Bromophenol and 2-Bromobenzoyl Chloride

  • Product: this compound

  • Byproduct: Hydrochloric Acid (HCl)

Generalized Mechanism (Schotten-Baumann Conditions):

The reaction proceeds via a nucleophilic acyl substitution mechanism. For phenols, which are less nucleophilic than aliphatic alcohols, the reaction is often facilitated by a base.[4]

  • Deprotonation of Phenol: The base (e.g., pyridine or aqueous NaOH) deprotonates the 2-bromophenol to form the more nucleophilic 2-bromophenoxide ion.

  • Nucleophilic Attack: The 2-bromophenoxide ion attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride, leading to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Product Formation: The final product, this compound, is formed.

Caption: Generalized mechanism for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

A1: Low yields in this specific esterification are often attributed to a combination of factors:

  • Steric Hindrance: The ortho-bromo substituents on both the 2-bromophenol and 2-bromobenzoyl chloride create significant steric congestion around the reaction centers. This slows down the rate of the desired nucleophilic attack.[5]

  • Hydrolysis of 2-Bromobenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent, on the glassware, or from the atmosphere. This side reaction consumes your starting material, forming the unreactive 2-bromobenzoic acid.

  • Inadequate Base: The base plays a crucial role. If the base is not strong enough or is not present in a sufficient amount, the HCl byproduct will not be effectively neutralized. This can lead to the protonation of the starting phenol, reducing its nucleophilicity.[1][6]

  • Suboptimal Reaction Temperature: While heating can sometimes overcome steric hindrance, excessively high temperatures can lead to side reactions and degradation of the product.

Q2: What is the role of pyridine in this reaction, and can I use other bases?

A2: Pyridine serves a dual purpose in this reaction. It acts as a base to neutralize the HCl generated and can also function as a nucleophilic catalyst.[2] The pyridine can react with the 2-bromobenzoyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the 2-bromophenol.

  • Alternative Bases: While pyridine is common, other bases can be used.

    • Triethylamine (TEA): A non-nucleophilic, stronger base than pyridine. It is effective at scavenging HCl but does not act as a nucleophilic catalyst.

    • Aqueous Sodium Hydroxide (NaOH): Used in the traditional Schotten-Baumann setup with a two-phase solvent system.[3] The phenoxide is formed in the aqueous phase and reacts with the acyl chloride in the organic phase.

    • 4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts along with a stoichiometric base like triethylamine. DMAP is a hypernucleophilic catalyst that can significantly accelerate the acylation of sterically hindered phenols.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You should spot three lanes on a silica gel plate:

  • A solution of your starting material, 2-bromophenol.

  • A co-spot of the starting material and the reaction mixture.

  • The reaction mixture.

As the reaction progresses, you should see the spot corresponding to the 2-bromophenol diminish and a new, typically less polar spot for the this compound product appear. The reaction is considered complete when the 2-bromophenol spot is no longer visible in the reaction mixture lane. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

Q4: My product is an oil/waxy solid and difficult to purify. What are the best purification methods?

A4: The crude product may contain unreacted starting materials, 2-bromobenzoic acid (from hydrolysis), and other byproducts.

  • Aqueous Workup: First, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining pyridine or other amine bases. Then, wash with a saturated sodium bicarbonate solution to remove any 2-bromobenzoic acid. Finally, wash with brine to remove residual water.

  • Recrystallization: This is the preferred method for purifying solid products. For brominated aromatic compounds, common solvents for recrystallization include ethanol, methanol, or a mixed solvent system like ethanol/water.[7] The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative. A gradient of hexane and ethyl acetate is a good starting point for the mobile phase.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive 2-bromobenzoyl chloride (hydrolyzed).1. Use freshly opened or distilled 2-bromobenzoyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficiently reactive nucleophile.2. Ensure an adequate amount of a suitable base (e.g., pyridine, TEA) is used. Consider adding a catalytic amount of DMAP to accelerate the reaction.
3. Reaction temperature is too low.3. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC. Avoid excessive heat.
Multiple Spots on TLC (in addition to starting material and product) 1. Formation of 2-bromobenzoic acid.1. This indicates moisture contamination. Improve anhydrous techniques. The acid can be removed during workup with a bicarbonate wash.
2. Self-esterification of 2-bromobenzoyl chloride (if trace water is present, forming the acid which can then be esterified).2. This is less common but possible. Purification by column chromatography may be necessary.
3. Formation of symmetrical anhydride from 2-bromobenzoyl chloride.3. This can occur with carboxylate bases. Use an amine base.
Product is a Dark Oil or Discolored Solid 1. High reaction temperature leading to decomposition.1. Run the reaction at a lower temperature, even if it requires a longer reaction time.
2. Impurities in starting materials.2. Check the purity of your starting materials by TLC or NMR before starting the reaction.
3. Residual pyridine or other colored impurities.3. Ensure a thorough aqueous workup. Consider treating the crude product with activated charcoal during recrystallization.
Difficulty in Product Crystallization 1. Presence of oily impurities.1. Purify the crude product by column chromatography before attempting recrystallization.
2. Incorrect recrystallization solvent.2. Experiment with different solvents or solvent pairs (e.g., ethanol, methanol, hexane/ethyl acetate, toluene).
3. Product is a low-melting solid or an oil at room temperature.3. If the product is indeed an oil, purification will rely on column chromatography.

Experimental Protocols

Protocol 1: Pyridine-Mediated Synthesis of this compound

This protocol is a standard approach for this type of esterification, balancing reactivity and control.

Materials:

  • 2-Bromophenol (1.0 eq)

  • 2-Bromobenzoyl chloride (1.1 eq)

  • Anhydrous Pyridine (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromophenol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Addition of Base: Add anhydrous pyridine (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 2-bromobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

protocol_workflow A 1. Dissolve 2-Bromophenol in anhydrous DCM B 2. Add Pyridine and cool to 0 °C A->B C 3. Add 2-Bromobenzoyl Chloride dropwise B->C D 4. Stir at room temperature for 12-24h (Monitor by TLC) C->D E 5. Aqueous Workup (HCl, NaHCO₃, Brine) D->E F 6. Dry with Na₂SO₄ E->F G 7. Concentrate under reduced pressure F->G H 8. Purify by Recrystallization or Chromatography G->H I Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-BromophenolC₆H₅BrO173.01Colorless to yellow liquid or solid
2-Bromobenzoyl chlorideC₇H₄BrClO219.46Colorless to yellow liquid
This compoundC₁₃H₈Br₂O₂372.01Off-white to beige solid (expected)
2-Bromobenzoic acidC₇H₅BrO₂201.02White crystalline solid

Table 2: Representative ¹H NMR Data for Related Structures

Note: The exact chemical shifts for the final product may vary. This table is for reference based on similar structures.

CompoundAromatic Protons (ppm)Other Protons (ppm)Solvent
Methyl 2-bromobenzoate[8][9]7.30-7.77 (m, 4H)3.91 (s, 3H, -OCH₃)CDCl₃
2-Bromobenzoic acid[10]7.35-8.20 (m, 4H)~11 (br s, 1H, -COOH)DMSO-d₆

References

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved January 14, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved January 14, 2026, from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved January 14, 2026, from [Link]

  • IUCr Journals. (2011). 2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate. Retrieved January 14, 2026, from [Link]

  • Organic Letters. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. [Link]

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  • NIH. (n.d.). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Retrieved January 14, 2026, from [Link]

  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-bromobenzoate. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved January 14, 2026, from [Link]

  • PMC. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved January 14, 2026, from [Link]

  • New Journal of Chemistry. (n.d.). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. [Link]

  • Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. Retrieved January 14, 2026, from [Link]

  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
  • Google Patents. (n.d.). Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • PubMed. (2008). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
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  • Purification and characterization of arylsulfatase from Sphingomonas sp. AS6330. (n.d.). Retrieved January 14, 2026, from [Link]

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Technical Support Center: Purification of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromophenyl 2-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. The following question-and-answer format provides in-depth, field-proven insights and step-by-step protocols to help you achieve high-purity material for your critical applications.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: What are the most likely impurities in my crude this compound?

Answer: The impurities in your crude product are almost always related to the synthetic route used. The most common synthesis is an esterification reaction between 2-bromophenol and an activated form of 2-bromobenzoic acid, often 2-bromobenzoyl chloride. This is a variation of the Schotten-Baumann reaction.[1][2][3][4][5]

Common Impurities:

  • Unreacted Starting Materials:

    • 2-Bromophenol: A phenolic compound, which is acidic and highly polar.

    • 2-Bromobenzoic Acid: A carboxylic acid, also acidic and polar. This can arise from the hydrolysis of the acyl chloride starting material.[4]

  • Byproducts from the Acyl Chloride Synthesis:

    • If you prepared the 2-bromobenzoyl chloride from 2-bromobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, residual amounts of these reagents or their byproducts might be present.[2]

  • Hydrolysis Product:

    • Hydrolysis of the ester product, this compound, back to 2-bromophenol and 2-bromobenzoic acid can occur if the reaction mixture is exposed to water for extended periods, especially under basic or acidic conditions.

Understanding these impurities is key. The significant polarity difference between your desired non-polar ester and the polar, acidic impurities (phenol and carboxylic acid) is the primary principle you will exploit for purification.

FAQ 2: How do I choose the best purification strategy for my crude product?

Answer: The optimal purification strategy depends on the nature and quantity of the impurities. A multi-step approach, starting with a simple wash and progressing to more rigorous techniques like recrystallization or chromatography, is often most effective.

Use the following decision-making workflow to guide your choice:

Purification_Workflow start Crude 2-Bromophenyl 2-bromobenzoate wash_check Are impurities primarily acidic starting materials (2-bromophenol, 2-bromobenzoic acid)? start->wash_check aq_wash Perform Aqueous Base Wash (e.g., NaHCO3 or NaOH solution) wash_check->aq_wash  Yes recryst_check Is the product a solid and are impurities present in smaller amounts? wash_check->recryst_check  No / Unsure aq_wash->recryst_check recrystallize Recrystallization recryst_check->recrystallize  Yes chrom_check Are impurities non-polar or is very high purity (>99.5%) required? recryst_check->chrom_check  No recrystallize->chrom_check final_product High-Purity Product recrystallize->final_product chromatography Column Chromatography chrom_check->chromatography  Yes chrom_check->final_product  No chromatography->final_product

Caption: Decision workflow for selecting a purification method.

  • Aqueous Wash (First Step): Always begin with a liquid-liquid extraction (a simple wash) if your crude product is dissolved in an organic solvent immiscible with water (like dichloromethane or diethyl ether).[5] Washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the acidic 2-bromophenol and 2-bromobenzoic acid, pulling them into the aqueous layer as their corresponding sodium salts, leaving your neutral ester in the organic layer.[6]

  • Recrystallization (High Recovery & Scalability): If your product is a solid and you have removed the bulk of acidic impurities, recrystallization is an excellent next step for removing smaller amounts of remaining starting materials or other minor byproducts.[7] It is efficient, scalable, and often yields material of >98% purity.

  • Column Chromatography (Highest Purity): For the highest possible purity, or if your impurities are non-polar and structurally similar to the product, column chromatography is the method of choice.[8][9] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[9][10]

Troubleshooting Guide 1: Recrystallization

Q: My product "oils out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of crystallizing, the compound separates as a liquid oil. This can be caused by using a solvent with a boiling point that is too high or by the presence of significant impurities that depress the melting point.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[11]

  • Lower the Cooling Temperature Slowly: Allow the solution to cool much more slowly. A sudden drop in temperature (e.g., plunging a hot flask into an ice bath) encourages rapid precipitation and oiling. Let it cool to room temperature first, then move to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This provides a template for proper crystal lattice formation.[11]

  • Re-evaluate Your Solvent System: If the problem persists, your solvent system may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold. For aromatic esters like this compound, a mixed solvent system is often effective.

Detailed Protocol: Two-Solvent Recrystallization

This is a powerful technique when finding a single perfect solvent is difficult.

  • Solvent Selection: Choose a "soluble" solvent in which your compound is very soluble (e.g., Dichloromethane, Ethyl Acetate) and a "poor" or "anti-solvent" in which it is poorly soluble (e.g., Hexane, Heptane). The two solvents must be miscible.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent needed to just dissolve the compound.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-solubilize: Add a few more drops of the hot "soluble" solvent to just turn the solution clear again.

  • Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolate: Collect the crystals by suction filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.

ParameterRecommended Solvents / SystemsCausality & Rationale
Single Solvents Ethanol, Isopropanol, TolueneAromatic esters often have good solubility in slightly polar alcohols or aromatic solvents at elevated temperatures.[13][14]
Mixed Solvents Ethyl Acetate/Hexane, Dichloromethane/Hexane, Toluene/HeptaneProvides fine control over solubility. The more polar solvent dissolves the compound, and the non-polar anti-solvent induces crystallization.[12]

Troubleshooting Guide 2: Column Chromatography

Q: My separation on the silica gel column is poor. The fractions are all mixed. What should I do?

Answer: Poor separation in column chromatography usually stems from an incorrect choice of mobile phase (eluent), improper column packing, or overloading the column. The key is to first develop a good separation on a Thin Layer Chromatography (TLC) plate.[8]

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC:

    • The goal is to find a solvent system where your product (this compound) has an Rf value of 0.3-0.4 , and the impurities are well-separated from it.[8]

    • Start with a non-polar solvent like Hexane and gradually add a more polar solvent like Ethyl Acetate or Dichloromethane.[15][16]

    • Your product is a relatively non-polar ester. The polar impurities (2-bromophenol, 2-bromobenzoic acid) will have very low Rf values and stick to the baseline in a non-polar solvent system.

Mobile Phase System (v/v)Typical Rf (Product)Observations & Use Case
100% Hexane~0.1Too low. Product will not move effectively down the column.
95:5 Hexane:Ethyl Acetate ~0.35 Good starting point. Provides good separation from highly polar impurities.
90:10 Hexane:Ethyl Acetate~0.55May be too high. Risks co-elution with less polar impurities.
80:20 Hexane:Ethyl Acetate~0.75Too high. All compounds will elute too quickly with poor separation.[8]
  • Ensure Proper Column Packing: Air bubbles or channels in the stationary phase will ruin separation. Pack the column as a slurry (mixing silica gel with the initial eluent) to ensure a uniform, dense bed.

  • Load the Sample Correctly:

    • Do not overload the column. A general rule is to use a mass ratio of at least 30:1 (silica:crude product).

    • Dissolve your crude product in the minimum possible amount of the mobile phase (or a slightly stronger solvent like dichloromethane) and load it carefully onto the top of the silica bed as a narrow band.[10]

Detailed Protocol: Flash Column Chromatography

  • Preparation: Select a column and pack it with silica gel using a slurry of your chosen starting eluent (e.g., 95:5 Hexane:EtOAc).

  • Sample Loading: Dissolve your crude material in a minimal volume of solvent and apply it to the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and apply gentle air pressure to push the solvent through. Collect the liquid (eluate) in small, numbered fractions (e.g., 10-20 mL each).

  • Fraction Analysis: Spot each fraction on a TLC plate and develop it to see which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

References

  • Fisher Esterification: Synthesis and Purification of Esters. HSCprep. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. Available at: [Link]

  • (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Schotten–Baumann reaction. Grokipedia. Available at: [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]

  • Recrystallization. University of California, Irvine. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available at: [Link]

  • Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Collegedunia. Available at: [Link]

  • Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]

  • What are the modifications to improve the purity of ester?. Quora. Available at: [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. PDF Document. Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Esterification not Working (Separation). Reddit. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • 2.2.4.2B: Purification of Product Mixtures. Chemistry LibreTexts. Available at: [Link]

  • Preparation of 2-bromobenzoic acid. PrepChem.com. Available at: [Link]

  • (PDF) Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. ResearchGate. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Synthetic method of 2-halogen-5-bromobenzoic acid. Google Patents.
  • 3.2: Purification of Products. Chemistry LibreTexts. Available at: [Link]

  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. Available at: [Link]

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Technical Support Center: Managing Impurities in 2-Bromophenyl 2-bromobenzoate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 2-Bromophenyl 2-bromobenzoate. Ensuring the purity of this intermediate is critical for the integrity of downstream applications. This document provides an in-depth, question-and-answer-formatted guide to understanding, identifying, and troubleshooting common impurities encountered during its synthesis and handling.

Frequently Asked Questions (FAQs): Understanding the Impurity Profile
Q1: What are the most common impurities I should expect in my sample of this compound?

When analyzing a sample of this compound, impurities typically originate from three primary sources: unreacted starting materials, by-products from side reactions during synthesis, and degradation products.

Primary Impurity Categories:

  • Starting Materials: The most common impurities are residual 2-bromobenzoic acid and 2-bromophenol from an incomplete esterification reaction.

  • Isomeric Impurities: Commercially available 2-bromobenzoic acid may contain positional isomers, such as 3-bromobenzoic acid or 4-bromobenzoic acid.[1][2] These will react to form the corresponding isomeric esters (e.g., 2-Bromophenyl 3-bromobenzoate), which can be difficult to separate from the desired product.

  • Process-Related Impurities & By-products:

    • 2-Bromobenzoic Anhydride: Formed by the self-condensation of two molecules of 2-bromobenzoic acid under the acidic and dehydrating conditions of esterification.[3]

    • Sulfonated Species: If concentrated sulfuric acid is used as a catalyst, sulfonation of the aromatic rings can occur as a side reaction.[3]

  • Degradation Products:

    • Hydrolysis Products: The ester bond is susceptible to hydrolysis, which can revert the product back to 2-bromobenzoic acid and 2-bromophenol, especially in the presence of water and acid or base.[3]

Q2: How are these impurities typically formed during synthesis?

The primary route to this compound is the Fischer esterification of 2-bromobenzoic acid with 2-bromophenol, typically under acidic conditions (e.g., H₂SO₄) with heating. The diagram below illustrates the main reaction pathway and the genesis of key impurities.

G cluster_main Main Esterification Reaction cluster_impurities Impurity Formation Pathways SM1 2-Bromobenzoic Acid Product 2-Bromophenyl 2-bromobenzoate SM1->Product Impurity_SM1 Unreacted 2-Bromobenzoic Acid SM1->Impurity_SM1 Incomplete Reaction Anhydride 2-Bromobenzoic Anhydride SM1->Anhydride Self-Condensation cluster_impurities cluster_impurities SM2 2-Bromophenol SM2->Product Impurity_SM2 Unreacted 2-Bromophenol SM2->Impurity_SM2 Incomplete Reaction Isomer Isomeric Ester (e.g., from 3-Bromobenzoic Acid) SM2->Isomer Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product + Heat Isomeric_SM Isomeric Starting Material (3-Bromobenzoic Acid) Isomeric_SM->Isomer

Caption: Formation pathways for common impurities during esterification.

The causality is clear: forcing conditions (heat, strong acid) required to drive the esterification to completion can also promote side reactions like anhydride formation and sulfonation.[3] Furthermore, the equilibrium nature of the reaction means that removal of water is critical to prevent the reverse hydrolysis reaction and minimize residual starting materials.[3]

Troubleshooting and Analytical Guides
Q3: My HPLC chromatogram shows multiple unexpected peaks. How do I proceed with identification?

Observing unexpected peaks in your High-Performance Liquid Chromatography (HPLC) analysis is a common challenge. A systematic approach is necessary to identify the source of these impurities and ensure the quality of your material. The following workflow provides a decision-making process for troubleshooting.

G start Unexpected Peak(s) Detected in HPLC step1 1. Co-injection Analysis Spike sample with standards of: - 2-Bromobenzoic Acid - 2-Bromophenol start->step1 result1 Does peak height increase? step1->result1 identify_sm Impurity Identified: Unreacted Starting Material result1->identify_sm Yes step2 2. LC-MS Analysis Determine the mass-to-charge (m/z) ratio of the unknown peak(s). result1->step2 No compare_mass Compare mass to potential by-products (see Table 1). step2->compare_mass result2 Mass Match Found? compare_mass->result2 identify_bp Impurity Tentatively Identified: Process-Related By-product or Isomer result2->identify_bp Yes step3 3. Isolation & NMR Spectroscopy Isolate impurity via preparative HPLC or column chromatography. Acquire ¹H and ¹³C NMR spectra. result2->step3 No (Unknown Impurity) identify_bp->step3 Confirm Structure identify_final Structure Confirmed step3->identify_final

Caption: A decision tree for troubleshooting unknown HPLC peaks.

Data Summary: Potential Impurities and Their Signatures

To aid in the identification process, the following table summarizes the likely impurities, their origin, and expected molecular weight.

Impurity NameProbable OriginMolecular Weight ( g/mol )Analytical Notes
2-Bromobenzoic AcidUnreacted Starting Material201.02More polar than the ester product; shorter retention time in reversed-phase HPLC.[1]
2-BromophenolUnreacted Starting Material173.01Also more polar than the ester product.
2-Bromobenzoic AnhydrideSide-Reaction384.04Less polar than the acid starting material but may have similar retention to the ester.
2-Bromophenyl 3-bromobenzoateIsomeric Starting Material356.03Very similar polarity to the desired product, making separation challenging. Often requires optimized HPLC methods for resolution.[1]
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment

This protocol describes a general-purpose Reversed-Phase HPLC (RP-HPLC) method suitable for separating this compound from its more polar starting materials and degradation products.[4]

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmStandard hydrophobic stationary phase provides good retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase suppresses ionization of acidic impurities, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 60% B to 95% B over 15 minGradient elution is necessary to elute the non-polar ester product while resolving polar impurities at the beginning of the run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 230 nmWavelength at which the aromatic rings of the analyte and impurities strongly absorb.
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg/mL in Acetonitrile/Water (50:50)
Protocol 2: Purification by Recrystallization

If analysis confirms the presence of significant amounts of starting materials or by-products, recrystallization is an effective purification method.[5]

  • Solvent Screening: In small test tubes, test the solubility of the impure solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold. A solvent pair (e.g., ethanol/water) may also be effective.

  • Dissolution: In an appropriately sized flask, add the impure this compound and the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity of the recrystallized material should be re-assessed using the HPLC method described above.

References
  • Engesser, K. H., & Schulte, P. (1989). Degradation of 2-bromo-, 2-chloro- and 2-fluorobenzoate by Pseudomonas putida CLB 250. FEMS Microbiology Letters, 51(1), 143-7. [Link]

  • Higson, F. K., & Focht, D. D. (1990). Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa. Applied and Environmental Microbiology, 56(6), 1615-9. [Link]

  • Khan, I., Ibrar, A., Hameed, S., & Simpson, J. (2014). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. ResearchGate. Available at: [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PrepChem. (n.d.). Preparation of 2-bromobenzoic acid. Available at: [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

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Technical Support Center: 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromophenyl 2-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction

This compound is an aromatic ester with applications in organic synthesis and materials science. The presence of two bromine atoms and an ester linkage introduces specific stability considerations that must be managed to ensure experimental reproducibility and the purity of downstream products. This guide will address the primary stability challenges—hydrolysis, photodegradation, and thermal decomposition—providing both the theoretical underpinnings and actionable protocols for mitigation.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your work with this compound.

Issue 1: Inconsistent analytical results and the appearance of new, more polar peaks in HPLC analysis.

Question: My recent HPLC analysis of a stored solution of this compound shows a decrease in the main peak area and the emergence of two new, more polar peaks. What is the likely cause and how can I prevent this?

Answer:

This observation is a classic indicator of hydrolytic degradation . The ester bond in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This results in the formation of 2-bromophenol and 2-bromobenzoic acid, both of which are more polar than the parent ester and will thus have shorter retention times on a reverse-phase HPLC column.

Causality: Esters are prone to hydrolysis, a chemical reaction where water cleaves the ester bond to form a carboxylic acid and an alcohol.[1] The rate of this reaction is influenced by pH, temperature, and the presence of catalysts.[1]

Mitigation Strategies:

  • Solvent Selection and Preparation:

    • Use Anhydrous Solvents: For all stock solutions and reaction mixtures, employ high-purity, anhydrous solvents. Solvents should be freshly opened or properly stored over molecular sieves to minimize water content.

    • Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., anhydrous acetonitrile, tetrahydrofuran, or dichloromethane) for storage and non-aqueous reactions.

  • Control of pH:

    • Avoid Acidic and Basic Conditions: Be mindful of the pH of your solutions. Buffering your system to a neutral pH can slow the rate of hydrolysis. However, be aware that some buffer components can act as nucleophiles and catalyze degradation.

    • Quenching Reactions: During workup of synthetic reactions, ensure that any acidic or basic reagents are thoroughly neutralized before storage or concentration.

  • Storage Conditions:

    • Inert Atmosphere: Store both solid this compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) to displace moisture.[2]

    • Low Temperature: Store solutions at low temperatures (e.g., -20°C) to reduce the rate of hydrolysis. However, be aware that freezers can be humid environments, so proper sealing of containers is crucial.[2]

Workflow for Investigating Hydrolysis:

A Inconsistent HPLC Results (New Polar Peaks) B Hypothesis: Hydrolytic Degradation A->B C Confirmation: LC-MS Analysis B->C E Preventative Measures B->E D Identify Degradation Products: 2-Bromophenol & 2-Bromobenzoic Acid C->D F Use Anhydrous Solvents E->F G Control pH E->G H Proper Storage (Inert Atmosphere, Low Temp) E->H

Caption: Troubleshooting workflow for suspected hydrolysis.

Issue 2: Gradual discoloration and the appearance of debrominated impurities in GC-MS analysis.

Question: Over time, my solid sample of this compound has developed a slight yellow tint. GC-MS analysis now shows trace amounts of phenyl 2-bromobenzoate and 2-bromophenyl benzoate. What is happening?

Answer:

This is indicative of photodegradation , likely through a debromination pathway. Aromatic bromine-carbon bonds can be cleaved by exposure to light, particularly in the UV spectrum.[3][4] This creates radical intermediates that can then abstract a hydrogen atom from the solvent or other molecules to form the debrominated product.

Causality: Brominated flame retardants and other brominated aromatic compounds are known to undergo photodegradation, where the primary reaction is the cleavage of the C-Br bond.[3][5] This process is often initiated by the absorption of UV light.

Mitigation Strategies:

  • Light Protection:

    • Amber Vials: Always store this compound, both as a solid and in solution, in amber glass vials or containers that block UV light.

    • Dark Storage: Keep containers in a dark place, such as a cabinet or a drawer, when not in use.

    • Laboratory Lighting: Be mindful of prolonged exposure to ambient laboratory light, especially if it has a significant UV component.

  • Inert Atmosphere:

    • The presence of oxygen can sometimes accelerate photodegradation processes. Storing under an inert atmosphere can help to mitigate this.

Experimental Protocol for Assessing Photostability:

  • Prepare two identical solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • Wrap one vial completely in aluminum foil to serve as a dark control.

  • Place both vials on a laboratory bench exposed to ambient light.

  • Analyze aliquots from both solutions by HPLC or GC-MS at regular intervals (e.g., 0, 24, 48, and 72 hours).

  • Compare the chromatograms to determine the rate of degradation and the formation of impurities in the light-exposed sample relative to the dark control.

Issue 3: Sample degradation when performing high-temperature reactions.

Question: I am using this compound in a high-temperature reaction (e.g., >150°C), and I am seeing significant charring and the formation of complex byproducts. Is this expected?

Answer:

Causality: The thermal decomposition of aryl compounds can involve the homolytic cleavage of bonds to form radical intermediates.[6] These highly reactive species can then participate in a variety of secondary reactions, including polymerization and fragmentation.

Mitigation and Investigation Strategies:

  • Reaction Temperature Optimization:

    • Carefully control the reaction temperature and avoid unnecessary overheating.

    • Determine the minimum temperature required for your desired transformation.

  • Thermogravimetric Analysis (TGA):

    • To understand the thermal stability limits of this compound, consider performing TGA. This analysis will determine the temperature at which the compound begins to lose mass, indicating the onset of decomposition.

Conceptual Thermal Decomposition Pathway:

A This compound B High Temperature (>150°C) A->B C Homolytic Bond Cleavage (C-Br, C-O, C-C) B->C D Radical Intermediates C->D E Complex Mixture of Byproducts (Charring) D->E

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Technical Support Center: Synthesis of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromophenyl 2-bromobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for modifying and optimizing reaction conditions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your experimental success.

Core Concept: The Esterification Challenge

The synthesis of this compound is fundamentally an esterification reaction between 2-bromobenzoic acid and 2-bromophenol. While seemingly straightforward, this reaction presents unique challenges due to the steric hindrance and electronic effects of the ortho-bromo substituents on both precursor molecules. These groups can impede the approach of the nucleophilic phenol to the electrophilic carboxylic acid (or its activated form), often leading to sluggish reactions and the need for carefully optimized conditions.

The primary synthetic routes include:

  • Fischer-Speier Esterification: Direct acid-catalyzed reaction, typically requiring harsh conditions and water removal to drive the equilibrium.

  • Acyl Chloride Intermediate: Conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride followed by reaction with 2-bromophenol, which is often higher yielding but requires an extra synthetic step.

  • Carbodiimide Coupling: Use of reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid in situ under milder conditions.

This guide will focus on troubleshooting the direct coupling and related methods.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Question 1: My reaction shows very low conversion or has stalled completely. What are the likely causes and how can I fix it?

Answer: Low or no yield is the most frequent issue and can stem from several factors. A systematic approach is key to diagnosis.

dot

Start Low / No Yield Cause1 Ineffective Dehydration (Fischer Esterification) Start->Cause1 Is water being removed? Cause2 Insufficient Catalyst Activity / Loading Start->Cause2 Is catalyst appropriate? Cause3 Steric Hindrance Start->Cause3 Are conditions forceful enough? Cause4 Poor Starting Material Quality Start->Cause4 Are reagents pure? Sol1 Use Dean-Stark trap. Add molecular sieves. Cause1->Sol1 Sol2 Increase catalyst loading. Switch to stronger acid (e.g., TfOH). Use a coupling agent (DCC, EDC). Cause2->Sol2 Sol3 Increase temperature. Extend reaction time. Convert acid to acyl chloride. Cause3->Sol3 Sol4 Recrystallize starting materials. Verify purity via NMR/MP. Cause4->Sol4

Caption: Troubleshooting logic for low reaction yield.

  • Probable Cause A: Ineffective Water Removal (Equilibrium)

    • Causality: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester, pushing the equilibrium back towards the starting materials. For sterically hindered substrates, this reverse reaction can significantly lower the net yield.

    • Solution: Implement a method for continuous water removal. A Dean-Stark apparatus is the classical and most effective method when using a solvent like toluene that forms an azeotrope with water. Alternatively, adding activated molecular sieves (3Å or 4Å) to the reaction flask can sequester the water as it forms.

  • Probable Cause B: Insufficient Activation of the Carboxylic Acid

    • Causality: The ortho-bromo group on 2-bromobenzoic acid is electron-withdrawing, which slightly increases the acidity of the carboxylic proton but does not significantly enhance the electrophilicity of the carbonyl carbon. Furthermore, the nucleophilicity of 2-bromophenol is reduced by its own electron-withdrawing bromo group. A standard acid catalyst like sulfuric acid may not be sufficient to promote the reaction efficiently.[1][2]

    • Solution:

      • Switch to a Stronger Catalyst: Consider using p-toluenesulfonic acid (PTSA) or a stronger Brønsted acid.

      • Use a Coupling Agent: Shift to a non-equilibrium-based method. Using a carbodiimide coupling agent like DCC or EDC with a catalytic amount of 4-dimethylaminopyridine (DMAP) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the phenol. This method avoids high temperatures and the need for water removal.

  • Probable Cause C: Steric Hindrance

    • Causality: The bromo-substituents at the ortho positions of both molecules physically block the ideal trajectory for nucleophilic attack. This increases the activation energy of the reaction, requiring more forceful conditions.

    • Solution:

      • Increase Reaction Temperature: If using Fischer esterification, ensure the reaction is at a vigorous reflux.

      • Prolong Reaction Time: Sterically hindered reactions are often slow. Monitor the reaction by TLC or GC over an extended period (e.g., 24-48 hours) to determine if it is simply sluggish rather than stalled.[1]

      • Use the Acyl Chloride Route: This is often the most reliable solution for sterically demanding esterifications. Convert 2-bromobenzoic acid to 2-bromobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and will react readily with 2-bromophenol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[3]

Question 2: My reaction produces the desired product, but it's contaminated with significant byproducts. What are they and how do I prevent them?

Answer: Byproduct formation often arises from side reactions of the starting materials under the chosen conditions.

  • Probable Cause A: Anhydride Formation

    • Causality: Under strong dehydrating conditions (e.g., high heat with excess sulfuric acid or when using a coupling agent like DCC), 2-bromobenzoic acid can self-condense. Two molecules react to form 2-bromobenzoic anhydride, consuming the starting material.

    • Prevention:

      • Control Stoichiometry: When using a coupling agent, add the phenol and the coupling agent to the carboxylic acid solution. Do not let the acid and coupling agent sit together for an extended period before the nucleophile is introduced.

      • Moderate Conditions: Avoid excessively high temperatures or catalyst loadings that favor self-condensation over the desired intermolecular esterification.

  • Probable Cause B: Unreacted Starting Materials

    • Causality: This is a consequence of an incomplete reaction (see Question 1) but also presents a purification challenge, as both starting materials have polarities that can be similar to the product.

    • Prevention & Removal:

      • Drive the Reaction to Completion: Use the strategies outlined in the low-yield section.

      • Aqueous Work-up: During the work-up, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will deprotonate and extract the unreacted 2-bromobenzoic acid into the aqueous phase. Unreacted 2-bromophenol can be more difficult to remove but may be partially extracted with a stronger base (e.g., dilute NaOH). Be cautious, as a strong base can hydrolyze the desired ester product.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for this reaction?

    • For Fischer esterification, a non-polar solvent that forms an azeotrope with water, such as toluene or xylene, is ideal for use with a Dean-Stark trap. For coupling agent-mediated reactions, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are common choices as they are aprotic and effectively dissolve the reagents.

  • Q2: How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The product ester will be less polar (higher Rf value) than the starting carboxylic acid and phenol. Staining with potassium permanganate can help visualize the spots. Gas Chromatography (GC) can also be used for quantitative monitoring.

  • Q3: What is the best method for purifying the final product?

    • Purification typically involves two stages:

      • Aqueous Work-up: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., dilute HCl, to remove basic catalysts like pyridine), water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally brine.[4]

      • Chromatography/Crystallization: The crude product is often purified by flash column chromatography on silica gel.[4] If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective method for obtaining pure material.[5]

  • Q4: Could an Ullmann-type reaction be used?

    • While the Ullmann condensation is famous for forming C-O bonds to create diaryl ethers, it is not the standard method for synthesizing a diaryl ester of this type.[6][7] The classic Ullmann reaction typically couples an aryl halide with an alcohol or phenol using a copper catalyst at high temperatures.[8][9] Applying it here would be unconventional and likely less efficient than standard esterification protocols.

Optimized Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of this compound.

Protocol 1: EDC/DMAP Coupling (Recommended for Mild Conditions)

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A 1. Combine Reactants (Acid, Phenol, DMAP in DCM) B 2. Cool to 0 °C A->B C 3. Add EDC Portion-wise B->C D 4. Warm to RT & Stir 12-24h C->D E 5. Monitor by TLC D->E Check for consumption of starting materials F 6. Aqueous Work-up E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize Product G->H cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Water Elimination cluster_4 Step 5: Deprotonation A R-C(=O)-OH + H⁺ B <=> R-C(=O⁺H)-OH A->B C R-C(=O⁺H)-OH + R'-OH D <=> R-C(OH)₂-O⁺H-R' C->D E R-C(OH)₂-O⁺H-R' F <=> R-C(OH)(O⁺H₂)-OR' E->F G R-C(OH)(O⁺H₂)-OR' H <=> R-C(=O⁺H)-OR' + H₂O G->H I R-C(=O⁺H)-OR' J <=> R-C(=O)-OR' + H⁺ I->J

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Technical Support Center: 2-Bromophenyl 2-bromobenzoate Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-bromophenyl 2-bromobenzoate. This guide is intended for researchers, scientists, and drug development professionals who are looking for detailed, field-proven insights into the reaction work-up procedure. Here, we will address common challenges and provide a robust framework for obtaining a high-purity product.

I. Troubleshooting Guide: Navigating Common Work-up Issues

This section directly addresses specific problems that may arise during the work-up of the this compound synthesis, which is typically achieved by reacting 2-bromophenol with 2-bromobenzoyl chloride in the presence of a base.

Issue 1: Low Yield of Isolated Product After Extraction

Possible Cause 1: Incomplete Reaction

  • Explanation: Before proceeding to a complex work-up, it's crucial to ensure the reaction has gone to completion. Premature work-up is a common source of low yields.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reagent (usually 2-bromophenol) is a good indicator of completion.

Possible Cause 2: Hydrolysis of the Product or Starting Material

  • Explanation: The ester product, this compound, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Similarly, the starting material, 2-bromobenzoyl chloride, readily hydrolyzes to 2-bromobenzoic acid in the presence of water.[1]

  • Solution:

    • Quenching: After the reaction is complete, cool the mixture to room temperature before quenching.

    • Aqueous Wash: Use a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst or HCl byproduct.[2][3] Avoid using strong bases like sodium hydroxide during the initial wash, as this can promote ester hydrolysis.

    • Minimize Contact Time: Perform the aqueous washes efficiently to minimize the time the organic layer is in contact with the aqueous phase.

Possible Cause 3: Product Loss During Aqueous Extraction

  • Explanation: While this compound is largely insoluble in water, vigorous or prolonged extraction can lead to the formation of emulsions, which can trap the product. Additionally, using an inappropriate organic solvent can affect partitioning.

  • Solution:

    • Solvent Choice: Use a water-immiscible organic solvent with good solubility for the product, such as diethyl ether, ethyl acetate, or dichloromethane.[4]

    • Breaking Emulsions: If an emulsion forms, adding brine (a saturated aqueous solution of NaCl) can help break it by increasing the ionic strength of the aqueous layer.[5]

    • Back-Extraction: To recover any product that may have partitioned into the aqueous layer, perform a back-extraction of the aqueous washes with a fresh portion of the organic solvent.

Issue 2: Presence of Impurities in the Final Product

Possible Cause 1: Unreacted Starting Materials

  • Explanation: Both 2-bromophenol and 2-bromobenzoic acid (from the hydrolysis of 2-bromobenzoyl chloride) can persist as impurities.

  • Solution:

    • 2-Bromophenol Removal: Wash the organic layer with a dilute aqueous solution of a base like sodium bicarbonate or potassium carbonate.[6] The acidic phenol will be deprotonated to its corresponding phenoxide salt, which is water-soluble and will be extracted into the aqueous layer.

    • 2-Bromobenzoic Acid Removal: A wash with a saturated sodium bicarbonate solution is highly effective at removing the carboxylic acid impurity by converting it into its water-soluble sodium salt.[2][3]

Possible Cause 2: Side-Reaction Products

  • Explanation: The formation of symmetrical diaryl ethers from the self-coupling of 2-bromophenol can sometimes occur, especially under certain catalytic conditions.[7][8]

  • Solution: These non-polar impurities are often difficult to remove by simple extraction. Purification by column chromatography on silica gel is typically required. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.

Issue 3: Difficulty in Product Crystallization/Isolation

Possible Cause 1: Oily Product

  • Explanation: The crude product may initially present as an oil due to the presence of residual solvent or impurities that inhibit crystallization.

  • Solution:

    • Thorough Drying: Ensure all residual extraction solvent is removed under high vacuum.[4]

    • Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexane or pentane) to the crude oil. Stirring or sonicating this mixture can often induce precipitation of the solid product.

    • Recrystallization: If the product is solid but impure, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can yield highly pure crystalline material.[9][10][11]

II. Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for the this compound synthesis?

A typical work-up involves diluting the reaction mixture with an organic solvent (like ethyl acetate), followed by sequential washing with water, a dilute aqueous base (e.g., saturated sodium bicarbonate) to remove acidic impurities, and finally with brine to remove excess water.[2][5] The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[2]

Q2: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the characteristic ester carbonyl stretch.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[11]

Q3: Is column chromatography always necessary for purification?

Not always. If the reaction proceeds cleanly and the impurities are easily removed by extraction, a final recrystallization may be sufficient to obtain a product of high purity.[10] However, if significant amounts of non-polar impurities or side products are present, column chromatography is the most effective purification method.

III. Experimental Protocol: Standard Aqueous Work-up

This protocol outlines a reliable, step-by-step methodology for the work-up and purification of this compound.

Materials:

  • Reaction mixture containing this compound

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)[5]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching and Dilution: Once the reaction is complete, cool the reaction vessel to room temperature. Dilute the mixture with 3-5 volumes of an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer to Separatory Funnel: Transfer the diluted reaction mixture to a separatory funnel.

  • Sodium Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.[12] Allow the layers to separate, then drain and discard the lower aqueous layer. Repeat this wash one more time.

  • Brine Wash: Add an equal volume of brine to the separatory funnel. Shake and allow the layers to separate. Drain and discard the aqueous layer. The brine wash helps to remove residual water from the organic layer.[5]

  • Drying the Organic Layer: Transfer the organic layer to an Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[12]

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.[4]

  • Final Drying: Place the flask containing the crude product under high vacuum to remove any remaining traces of solvent.

  • Further Purification (if necessary):

    • Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent and allow it to cool slowly to form crystals.[10]

    • Column Chromatography: If the product is an oil or contains persistent impurities, purify it by flash column chromatography on silica gel.

Quantitative Data Summary for Aqueous Washes
Wash SolutionPurposeTypical VolumeNumber of Washes
Saturated NaHCO₃Neutralize excess acid, remove 2-bromobenzoic acid and 2-bromophenolEqual to organic layer1-2
BrineRemove dissolved water, aid layer separationEqual to organic layer1

IV. Visualization of the Work-up Workflow

Workup_Workflow Reaction_Mixture Crude Reaction Mixture Dilution Dilute with Organic Solvent Reaction_Mixture->Dilution Extraction Transfer to Separatory Funnel Dilution->Extraction NaHCO3_Wash Wash with Saturated NaHCO3 Solution Extraction->NaHCO3_Wash Brine_Wash Wash with Brine NaHCO3_Wash->Brine_Wash Aqueous_Waste Aqueous Waste (contains salts, impurities) NaHCO3_Wash->Aqueous_Waste Drying Dry Organic Layer (e.g., Na2SO4) Brine_Wash->Drying Brine_Wash->Aqueous_Waste Filtration Filter Drying->Filtration Concentration Concentrate on Rotary Evaporator Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Further Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure 2-Bromophenyl 2-bromobenzoate Purification->Pure_Product

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Validation & Comparative

A Comparative Guide to Brominated Benzoates for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bromine in Benzoate Chemistry

In the landscape of synthetic chemistry, functionalized aromatic esters are indispensable building blocks. Among these, brominated benzoates represent a class of highly versatile reagents, pivotal in the construction of complex molecular architectures. The bromine atom, a reliable and reactive handle for a multitude of transformations, imparts specific electronic and steric characteristics to the parent benzoate structure. Its utility in palladium-catalyzed cross-coupling reactions, Ullmann-type condensations, and as a directing group in further electrophilic aromatic substitutions makes these compounds staples in academic and industrial laboratories.

This guide provides an in-depth comparison of 2-Bromophenyl 2-bromobenzoate against other strategically important brominated benzoates. We will move beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity. By examining experimental data and detailed protocols, this document aims to equip researchers, particularly those in materials science and drug development, with the practical insights needed to select the optimal reagent for their specific synthetic challenges. We will dissect the nuanced differences imparted by the bromine's position—comparing the sterically hindered ortho,ortho' substitution of our primary subject with its para,para' isomer and the more common alkyl 2-bromo- and 4-bromobenzoates.

In Focus: this compound

This compound is a diaryl ester characterized by bromine substituents at the C2 position of both the acyl and phenyl moieties. This ortho,ortho' substitution pattern is the defining feature of its chemistry, introducing significant steric hindrance around the ester linkage and the bromine atoms. This steric shield profoundly influences its reactivity, often leading to different outcomes compared to its less hindered isomers.

Synthesis: The most common route to diaryl esters of this nature is a modified Ullmann condensation, coupling a bromophenol with a bromobenzoyl chloride. The copper-catalyzed variant is a classic method for forming such C-O bonds.[1]

Workflow for Ullmann-type Esterification

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product & Purification A 2-Bromobenzoic Acid D Step 1: Acid Chloride Formation Reflux A with C A->D B 2-Bromophenol F Step 2: Ullmann Condensation React B with E B->F C Thionyl Chloride (SOCl₂) C->D E Intermediate: 2-Bromobenzoyl Chloride D->E E->F H Crude Product F->H G Catalyst/Base System (e.g., CuI, K₂CO₃ in DMF) G->F I Purification (Crystallization/Chromatography) H->I J Final Product: This compound I->J

Caption: General workflow for synthesizing diaryl esters.

Comparative Analysis with Other Brominated Benzoates

The choice of a brominated benzoate is dictated by the specific synthetic goal. Steric hindrance, electronic effects, and even the physical properties of the molecule can be tuned by altering the position of the bromine atom or the nature of the ester group.

Isomeric Comparison: this compound vs. 4-Bromophenyl 4-bromobenzoate

The most direct comparison is with the para,para' isomer, 4-Bromophenyl 4-bromobenzoate. While chemically identical in terms of atom count, their spatial arrangement leads to vastly different behaviors.

  • Steric Effects: The ortho-bromine atoms in this compound sterically encumber the C-Br bonds. This can decrease the rate of reactions where a bulky catalyst or reagent needs to access the bromine, such as in some cross-coupling reactions. Conversely, the bromine atoms in the 4-bromo isomer are sterically unhindered and readily accessible.

  • Electronic Effects: While the inductive electron-withdrawing effect of bromine is similar regardless of position, the potential for resonance interaction with the aromatic ring is influenced by ortho-substituents that can force other groups out of the plane of the ring.[2]

  • Physical Properties: The symmetry of the para,para' isomer allows for more efficient crystal packing. This has been studied in detail, revealing that 4-Bromophenyl 4-bromobenzoate can exist as three different polymorphs, each with unique mechanical properties: one is elastic, one is brittle, and one is plastic (capable of irreversible deformation).[3][4] This phenomenon is of significant interest in materials science and crystal engineering. The less symmetric ortho,ortho' isomer does not exhibit such behavior.

Alkyl Ester Comparison: Methyl 2-bromobenzoate and Ethyl 4-bromobenzoate

These simpler alkyl esters are workhorse reagents in organic synthesis.

  • Methyl 2-bromobenzoate: Like our primary subject, the bromine is in the sterically more demanding ortho position. It is a versatile precursor for creating molecules with specific electronic or optical properties, finding use in the synthesis of liquid crystals and specialty polymers.[5] Its reactivity is a direct point of comparison for the acyl portion of this compound.

  • Ethyl 4-bromobenzoate: With the bromine in the accessible para position, this reagent is highly reactive in transformations like Suzuki, Heck, and Sonogashira couplings.[6][7] It serves as a baseline for understanding the reactivity of an unhindered bromobenzoate system.

Data Summary

The following table summarizes the key physicochemical properties of these selected brominated benzoates.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C) / Pressure
This compound 161889-88-9C₁₃H₈Br₂O₂356.01N/AN/A
4-Bromophenyl 4-bromobenzoate 38555-63-8C₁₃H₈Br₂O₂356.01163-165N/A
Methyl 2-bromobenzoate 610-94-6C₈H₇BrO₂215.04N/A (Liquid)130-131 / 12 mmHg
Ethyl 4-bromobenzoate 5798-75-4C₉H₉BrO₂229.0718[8]131 / 14 mmHg[6][9]

Experimental Protocols & Mechanistic Insights

To provide a practical context for the selection of these reagents, we present detailed, self-validating experimental protocols. The rationale behind the choice of reagents, solvents, and conditions is explained to highlight the principles of expertise and trustworthiness.

Protocol 1: Synthesis of 4-Bromophenyl 4-bromobenzoate

This procedure is adapted from a documented synthesis and illustrates a standard method for creating a symmetric diaryl ester.[10]

Objective: To synthesize 4-Bromophenyl 4-bromobenzoate from 4-bromobenzoic acid and 4-bromophenol.

Causality Behind Choices:

  • Thionyl Chloride (SOCl₂): Used to convert the carboxylic acid to the more reactive acyl chloride. It is a volatile reagent, and the byproducts (SO₂ and HCl) are gases, simplifying workup.

  • Potassium Carbonate (K₂CO₃): A moderately strong base used to deprotonate the 4-bromophenol, creating the nucleophilic phenoxide ion. It is also crucial for neutralizing the HCl formed during the esterification.

  • Dichloromethane (DCM): A common, relatively non-polar solvent that dissolves the organic reactants but is immiscible with the aqueous base solution.

Step-by-Step Methodology:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 4-bromobenzoic acid (1.0 eq) with an excess of thionyl chloride (e.g., 5.0 eq). Reflux the mixture at 90°C for 4 hours.

  • Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromobenzoyl chloride is used directly in the next step.

  • Esterification: Dissolve the crude acyl chloride in dry dichloromethane (DCM). In a separate flask, dissolve 4-bromophenol (1.0 eq) in DCM.

  • Slowly add the 4-bromophenol solution to the acyl chloride solution with stirring at room temperature.

  • Base Addition: Add a phase-transfer catalyst like tetrabutylammonium hydrogen sulphate (catalytic amount), followed by a solution of potassium carbonate (2.5 eq) in water.

  • Reaction: Allow the biphasic mixture to stir vigorously overnight at room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (3x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude solid product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromophenyl 4-bromobenzoate.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol demonstrates a typical application for a brominated benzoate, highlighting the critical parameters for a successful cross-coupling reaction. We will use Ethyl 4-bromobenzoate as a model substrate.

Objective: To couple Ethyl 4-bromobenzoate with Phenylboronic acid.

Causality Behind Choices:

  • Pd(OAc)₂/PCy₃·HBF₄: This represents a common catalyst system. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PCy₃ (tricyclohexylphosphine) is a bulky, electron-rich phosphine ligand that stabilizes the Pd(0) center and facilitates the oxidative addition step, which is often rate-limiting.[11]

  • Cs₂CO₃ (Cesium Carbonate): A strong inorganic base essential for the transmetalation step of the Suzuki cycle. It activates the boronic acid, forming a more nucleophilic boronate species.

  • Toluene/Water: A biphasic solvent system is often optimal. Toluene dissolves the organic components and the catalyst, while water dissolves the inorganic base and helps facilitate the boronate formation.

Suzuki Coupling Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Workup & Purification A Combine in Flask: - Ethyl 4-bromobenzoate (1 eq) - Phenylboronic Acid (1.2 eq) - Cs₂CO₃ (2.0 eq) B Add Solvents: - Toluene - Water (e.g., 10:1 ratio) A->B C Degas Mixture (N₂ or Ar bubbling) B->C D Add Catalyst System: - Pd(OAc)₂ (e.g., 2 mol%) - PCy₃·HBF₄ (e.g., 4 mol%) C->D E Heat Reaction (e.g., 80-100 °C) Monitor by TLC/GC-MS D->E F Cool & Dilute (e.g., with Ethyl Acetate) E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, Concentrate G->H I Purify via Chromatography H->I J Final Product I->J

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Setup: To a reaction vessel, add Ethyl 4-bromobenzoate (1.0 eq), phenylboronic acid (1.1-1.5 eq), and cesium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add the toluene/water solvent mixture.

  • Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst [e.g., Pd(OAc)₂] and the phosphine ligand (e.g., PCy₃·HBF₄).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Isolation & Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.

Conclusion and Recommendations

The selection of a brominated benzoate is a strategic decision that hinges on the desired balance between reactivity, steric accessibility, and the physical properties of the target molecule.

  • For Sterically Demanding Environments: This compound is a unique reagent where steric hindrance is a dominant feature. It is best suited for synthetic routes where this hindrance can be used to direct reactivity, or in the synthesis of complex, non-planar scaffolds where its rigid, twisted conformation is a desired structural element. Its utility in cross-coupling may be lower than less hindered isomers, potentially requiring more forcing conditions or specialized catalyst systems.

  • For High Reactivity & Material Science Applications: 4-Bromophenyl 4-bromobenzoate and Ethyl 4-bromobenzoate offer highly accessible bromine atoms, making them ideal substrates for a wide range of cross-coupling reactions. The para,para' diaryl ester is particularly notable for its unique polymorphic and mechanical properties, making it a compound of interest for crystal engineering and materials science.[12]

  • For General Purpose Scaffolding: Methyl 2-bromobenzoate and Ethyl 4-bromobenzoate are the quintessential building blocks. Their selection is based on whether an ortho or para substitution is required for the final target. They are cost-effective, highly characterized, and their reactivity is well-documented, making them reliable choices for routine synthetic applications.[5][6]

Ultimately, a deep understanding of the steric and electronic profile of each reagent, as presented in this guide, allows the discerning researcher to harness the full potential of brominated benzoates in the pursuit of novel chemical entities.

References

  • Vertex AI Search. (n.d.). The Role of Methyl 2-Bromobenzoate in Advanced Material Science.
  • Ataman Kimya. (n.d.). POLYBROMINATED BENZOATE ESTER.
  • ChemicalBook. (2025). Ethyl 4-bromobenzoate | 5798-75-4.
  • PubChem. (n.d.). 4-Bromophenyl benzoate.
  • GTI Laboratory Supplies. (n.d.). Ethyl 4-bromobenzoate, 99.3%, for synthesis, Certified® 30g.
  • Thermo Scientific Chemicals. (n.d.). Ethyl 4-bromobenzoate, 98+% 10 g.
  • Meryer (Shanghai) Chemical Technology Co., Ltd. (n.d.). Methyl 2-bromobenzoate(610-94-6)MSDS.
  • BLD Pharm. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Ethyl 4-bromobenzoate, 98%.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Saha, S., & Desiraju, G. R. (n.d.). Trimorphs of 4-bromophenyl 4-bromobenzoate. Elastic, brittle, plastic. Supporting Information.
  • PubChem. (n.d.). Methyl 2-bromobenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 2-bromobenzoate, 98%.
  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.
  • Masunov, A. E., et al. (2022). Prediction of Crystal Structures and Mechanical Properties for Brittle, Plastic, and Elastic Polymorphs of 4-Bromophenyl 4-Bromobenzoate. Crystal Growth & Design.
  • Request PDF. (n.d.). Trimorphs of 4-bromophenyl 4-bromobenzoate. Elastic, brittle, plastic.
  • Request PDF. (n.d.). Prediction of Crystal Structures and Mechanical Properties for Brittle, Plastic, and Elastic Polymorphs of 4-Bromophenyl 4-Bromobenzoate.
  • PubMed Central (PMC). (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.

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A Comparative Analysis of 2-Bromophenyl 2-Bromobenzoate Reactivity: A Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. 2-Bromophenyl 2-bromobenzoate, a readily available difunctionalized building block, presents a compelling case study in chemoselectivity. This guide provides an in-depth comparative analysis of the reactivity of its two distinct carbon-bromine bonds in key cross-coupling reactions, offering insights into controlling reaction outcomes and exploring alternative synthetic strategies.

The strategic importance of this compound lies in the differential electronic and steric environments of its two bromine substituents. The bromine atom on the phenyl ring is part of a phenoxy group, which is generally considered electron-donating. In contrast, the bromine on the benzoyl moiety is attached to a carbonyl-substituted ring, rendering it significantly more electron-deficient. This inherent dichotomy in electronic properties, coupled with the steric hindrance around the ortho-substituted benzoyl group, dictates the regioselectivity of its transformations.

Unraveling the Dichotomy: A Comparative Reactivity Framework

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step. The reactivity of an aryl bromide is influenced by both electronic and steric factors. Electron-withdrawing groups on the aromatic ring generally accelerate the oxidative addition, while sterically hindered ortho-substituents can significantly impede the approach of the bulky palladium catalyst.

Based on these principles, we can predict a reactivity preference for the two bromine atoms in this compound:

  • 2-Bromobenzoyl Moiety (Electron-Deficient): The carbonyl group's strong electron-withdrawing nature makes the C-Br bond on this ring more susceptible to oxidative addition. This position is electronically activated.

  • 2-Bromophenyl Moiety (Electron-Rich and Sterically Hindered): The phenoxy group is electron-donating, and the ortho-relationship of the bulky 2-bromobenzoyloxy group creates significant steric hindrance around this C-Br bond. This position is both electronically deactivated (relative to the other) and sterically encumbered.

This analysis suggests that selective cross-coupling at the 2-bromobenzoyl position should be favored under kinetically controlled conditions.

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

While specific head-to-head comparative studies on this compound are not extensively reported, we can extrapolate from the well-established principles of cross-coupling chemistry and data from analogous systems to predict its behavior in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a versatile tool for the formation of carbon-carbon bonds.[1] The general trend for halide reactivity is I > Br > Cl, with electronic activation playing a key role.[2]

Table 1: Predicted Performance in Suzuki-Miyaura Coupling

Coupling PartnerTarget ProductPredicted Predominant OutcomeRationale
Arylboronic AcidMonosubstituted biarylSelective coupling at the 2-bromobenzoyl position.The electron-deficient nature of the benzoyl ring accelerates oxidative addition, while the steric hindrance and electron-donating character of the phenoxy ring disfavor reaction at the other position.[3]
Arylboronic Acid (Forced Conditions)Disubstituted productPossible with higher catalyst loading, stronger base, and elevated temperatures.Overcoming the steric hindrance and lower reactivity of the 2-bromophenyl moiety requires more forcing conditions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a generalized starting point for the selective mono-arylation of this compound at the benzoyl position.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).

  • Reaction: Stir the mixture at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2][4] Similar to the Suzuki coupling, the reactivity is governed by the ease of oxidative addition.

Table 2: Predicted Performance in Buchwald-Hartwig Amination

Coupling PartnerTarget ProductPredicted Predominant OutcomeRationale
Primary or Secondary AmineMono-aminated productSelective amination at the 2-bromobenzoyl position.The electron-deficient C-Br bond on the benzoyl ring is more susceptible to oxidative addition by the palladium catalyst.
Primary or Secondary Amine (Forced Conditions)Di-aminated productMay be achievable with highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), stronger bases, and higher temperatures.The sterically hindered and less reactive 2-bromophenyl moiety will require more forcing conditions to react.[5]

Experimental Protocol: Selective Buchwald-Hartwig Amination

This protocol provides a general procedure for the selective mono-amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add a dry, degassed solvent such as toluene.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 100-110 °C) under an inert atmosphere. Monitor the reaction's progress.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Purification: Dry, filter, and concentrate the organic phase. Purify the residue by column chromatography.

dot graph "Buchwald-Hartwig Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Buchwald-Hartwig Amination Catalytic Cycle.

Intramolecular Cyclization: A Pathway to Dibenzofurans

An intriguing possibility for the reactivity of this compound is an intramolecular cyclization to form a dibenzofuran scaffold. This transformation would likely proceed via an initial intermolecular coupling at one of the bromine sites, followed by an intramolecular C-O bond formation. However, a more direct intramolecular Ullmann-type or palladium-catalyzed cyclization could also be envisioned, though this would require forcing conditions. The synthesis of dibenzofurans is an active area of research, with various methods being developed.[6][7]

Alternative Reagents and Methodologies

For the synthesis of unsymmetrically substituted biaryl ethers and related structures, several alternative approaches can be considered, which may offer advantages in terms of step economy or substrate availability.

Table 3: Alternative Synthetic Strategies

Synthetic TargetAlternative MethodDescriptionAdvantages
Unsymmetrical Biaryl EthersChan-Lam CouplingA copper-catalyzed cross-coupling of an arylboronic acid with a phenol.[8]Often proceeds under milder conditions than traditional Ullmann condensations.
Unsymmetrical Biaryl EthersNucleophilic Aromatic Substitution (SNA)Reaction of an activated aryl halide with a phenoxide.Can be very efficient if one of the aromatic rings is sufficiently electron-deficient.
Functionalized BiarylsSequential Cross-Coupling of DihaloarenesStepwise functionalization of a dihaloarene, taking advantage of the differential reactivity of the halogens (e.g., I vs. Br).[9]Allows for the controlled introduction of different functional groups.
DibenzofuransMetalation/Cross-Coupling/SNAr SequenceA one-pot procedure involving directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution.[10]Convergent and allows for the rapid assembly of the dibenzofuran core.

dot graph "Synthetic Strategies" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: Overview of synthetic strategies.

Conclusion

This compound is a versatile building block whose reactivity is governed by a fascinating interplay of electronic and steric effects. The pronounced electronic difference between the two aromatic rings allows for a high degree of chemoselectivity in palladium-catalyzed cross-coupling reactions, with the 2-bromobenzoyl moiety being the more reactive site. This inherent reactivity profile enables the strategic, stepwise introduction of functionalities, paving the way for the synthesis of complex molecular architectures. For synthetic campaigns where this specific reactivity pattern is not desired, a range of alternative reagents and methodologies are available to access similar structural motifs. A thorough understanding of these principles and alternatives is paramount for the efficient and rational design of synthetic routes in modern drug discovery and materials science.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Br/I-containing substrates and orthogonal experiment with Suzuki cross-coupling reaction. ResearchGate. [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

  • Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Semantic Scholar. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. [Link]

  • Synthesis of 6 H -Dibenzopyrans via an Unsymmetrical Aryl-Aryl Cross-Coupling. ResearchGate. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Modular Synthesis of Unsymmetrical 1,1′-Disubstituted Ferrocenes by Sequential Suzuki-Miyaura Cross-Coupling of 1,1′-Diborylferrocene. PMC. [Link]

  • Buchwald-Hartwig reaction: An overview. Semantic Scholar. [Link]

  • Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • 2,2'-Dibromodiphenyl ether. PubChem. [Link]

  • Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates. PMC. [Link]

  • Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications. [Link]

  • Jiang Et Al 2025 Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki Miyaura Coupling Partners. Scribd. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

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A Comparative Guide to the Validation of 2-Bromophenyl 2-bromobenzoate Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of every chemical entity within a synthesis pathway is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-Bromophenyl 2-bromobenzoate, a key intermediate in various synthetic endeavors. We will explore a robust HPLC methodology, contrast its performance with Gas Chromatography (GC), and provide the experimental data and rationale necessary for informed analytical method selection.

The Critical Role of Purity for this compound

This compound is an aromatic ester whose utility in pharmaceutical synthesis demands stringent purity control. Impurities, which can arise from unreacted starting materials, side reactions, or degradation, can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a validated, sensitive, and specific analytical method for purity assessment is not just a quality control measure, but a cornerstone of robust drug development.

Primary Analytical Method: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Proposed HPLC Method Parameters

A validated HPLC method for a related compound, phenyl benzoate, provides a strong foundation for the analysis of this compound[1]. The following parameters are proposed, taking into account the chemical properties of the analyte:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the aromatic ester.
Mobile Phase Acetonitrile and Water (Gradient)A gradient elution is recommended to ensure the separation of the main component from potential impurities with a wide range of polarities.
Detection UV at 230 nmSubstituted benzoic acids and phenyl benzoates exhibit strong UV absorbance in this region[2].
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing good separation efficiency and reasonable analysis time.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Potential Impurities and Method Specificity

The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, potential impurities could include:

  • Starting Materials: 2-Bromophenol and 2-Bromobenzoic acid (or its corresponding acyl chloride).

  • Isomeric Impurities: Positional isomers of the starting materials leading to isomeric products.

  • Hydrolysis Products: 2-Bromophenol and 2-Bromobenzoic acid from the breakdown of the ester.

The proposed HPLC method, with its gradient elution, is designed to have sufficient resolving power to separate these potential impurities from the main analyte peak, thus ensuring the method's specificity.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is the proposed primary method, it is instructive to compare it with Gas Chromatography, another powerful separation technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile, thermally labile, and high molecular weight compounds[3].Best suited for volatile and thermally stable compounds[3][4].
Sensitivity High, dependent on the detector used (e.g., UV, MS).Very high, especially with sensitive detectors like FID or MS.
Sample Prep. Generally simpler, involving dissolution and filtration.May require derivatization for non-volatile compounds.
Analysis Time Typically longer than GC.Often faster run times[5].

For this compound:

Given its likely high boiling point (the boiling point of the related methyl 2-bromobenzoate is 252 °C)[6], this compound is not ideally suited for direct GC analysis without derivatization. The high temperatures required for volatilization in the GC inlet could lead to thermal degradation. Therefore, HPLC is the superior technique for the routine purity analysis of this compound.

Experimental Protocols

HPLC Method Validation Protocol

A comprehensive validation of the proposed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

1. System Suitability:

  • Inject a standard solution of this compound multiple times.

  • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates. The RSD for peak area and retention time should typically be less than 2%.

2. Specificity:

  • Analyze blank samples (diluent) to ensure no interfering peaks at the retention time of the analyte and its known impurities.

  • Spike the sample with known impurities and demonstrate their resolution from the main peak.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from its degradation products[1].

3. Linearity:

  • Prepare a series of at least five concentrations of the this compound reference standard.

  • Plot a calibration curve of peak area versus concentration.

  • The correlation coefficient (r²) should be greater than 0.999.

4. Accuracy:

  • Analyze samples spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Calculate the percentage recovery. The recovery should be within a predefined range, typically 98-102%.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze multiple replicates of a single sample on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts and/or different instruments.

  • The RSD for the results should be within acceptable limits (typically ≤ 2%).

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness:

  • Deliberately vary method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use.

Sample Preparation for HPLC Analysis
  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

  • Sample Solution: Accurately weigh the this compound sample and dissolve it in the same diluent to a similar concentration as the standard solution.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_report Data Analysis & Reporting prep_std Prepare Reference Standard filter Filter Solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter hplc Inject into HPLC System filter->hplc chromatogram Acquire Chromatogram hplc->chromatogram specificity Specificity chromatogram->specificity linearity Linearity chromatogram->linearity accuracy Accuracy chromatogram->accuracy precision Precision chromatogram->precision lod_loq LOD & LOQ chromatogram->lod_loq robustness Robustness chromatogram->robustness data_analysis Analyze Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Report data_analysis->report

Caption: Workflow for HPLC Method Validation of this compound.

Logical Comparison of Analytical Techniques

Technique_Comparison cluster_properties Analyte Properties cluster_techniques Analytical Techniques Analyte This compound Volatility Low Volatility Analyte->Volatility Thermal_Stability Potentially Thermally Labile Analyte->Thermal_Stability Polarity Moderately Polar Analyte->Polarity HPLC HPLC Volatility->HPLC Favors GC GC Volatility->GC Disfavors Thermal_Stability->HPLC Favors Thermal_Stability->GC Disfavors Polarity->HPLC Suitable Conclusion Conclusion: HPLC is the preferred method HPLC->Conclusion GC->Conclusion

Caption: Logical Decision Tree for Analytical Method Selection.

Conclusion

The purity of this compound is a critical parameter in the synthesis of pharmaceuticals and other fine chemicals. This guide has outlined a robust reversed-phase HPLC method for its purity determination and provided a comprehensive framework for its validation according to industry standards. A comparative analysis with Gas Chromatography demonstrates the clear advantages of HPLC for this non-volatile analyte. By implementing a well-validated HPLC method, researchers and drug development professionals can ensure the quality and consistency of their synthetic intermediates, ultimately contributing to the safety and efficacy of the final products.

References

  • 4 Key Differences Between GC and HPLC. Drawell. Available at: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Agilent. Available at: [Link]

  • ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Science Publishing. Available at: [Link]

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A Senior Application Scientist's Guide to the Comprehensive Characterization of 2-Bromophenyl 2-bromobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for the comprehensive characterization of 2-Bromophenyl 2-bromobenzoate and its derivatives. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond mere procedural descriptions to explain the causal logic behind experimental choices. By integrating multiple analytical techniques, we establish a self-validating system to ensure the unambiguous determination of structure, purity, and conformation.

Introduction: The Rationale for Rigorous Characterization

This compound is a halogenated aromatic ester. Molecules within this class are pivotal intermediates in organic synthesis and serve as scaffolds in the development of novel pharmaceuticals and functional materials. The precise placement of bromine atoms on both phenyl rings significantly influences the molecule's steric and electronic properties, including its reactivity and potential for forming halogen bonds in supramolecular assemblies.

Therefore, a rigorous and multi-faceted characterization is not merely a procedural formality but a scientific necessity. It confirms the successful synthesis of the target molecule and provides a detailed understanding of its chemical identity, which is foundational for any subsequent application. This guide compares and contrasts the primary analytical techniques used for this purpose, offering insights into their specific contributions to the overall structural puzzle.

Part 1: Primary Structure Elucidation - A Spectroscopic Triad

The initial characterization phase relies on a powerful triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique piece of structural information, and together, they offer a compelling preliminary identification of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H and ¹³C.

Expertise & Causality: For a molecule like this compound, the two aromatic rings present complex, overlapping signals in the ¹H NMR spectrum. The electron-withdrawing nature of the bromine atoms and the ester linkage deshields the aromatic protons, causing their signals to appear in the downfield region (typically 7.0-8.0 ppm). The specific splitting patterns (coupling constants) are critical for assigning protons to their respective positions on each ring. ¹³C NMR is equally vital for confirming the number of unique carbon environments and identifying the characteristic ester carbonyl carbon.

Comparative Data: this compound

Technique Expected Chemical Shift (δ, ppm) / Signal Rationale
¹H NMR ~7.2-8.0 ppm (multiplets)Aromatic protons in different electronic environments due to bromine and ester substituents.
¹³C NMR ~165 ppmEster carbonyl carbon (C=O), deshielded by two oxygen atoms.
¹³C NMR ~115-135 ppmAromatic carbons, including two carbons directly bonded to bromine (ipso-carbons) which show distinct shifts.[1]
Mass Spectrometry (MS): The Definitive Molecular Weight and Halogen Signature

Mass spectrometry is indispensable for confirming the molecular weight of a compound. For halogenated molecules, it offers an additional layer of validation through the characteristic isotopic patterns of chlorine and bromine.

Expertise & Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[2] This means a molecule containing one bromine atom will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.[3] For a dibrominated compound like this compound, this pattern becomes even more distinctive, showing three peaks ([M]⁺, [M+2]⁺, and [M+4]⁺) with a characteristic intensity ratio of approximately 1:2:1.[4] This isotopic signature is a powerful diagnostic tool that unequivocally confirms the presence of two bromine atoms.

Comparative Data: Isotopic Pattern for Dibrominated Compounds

Ion Peak Relative Mass Theoretical Intensity Ratio Basis of Observation
[M]⁺m/z1Molecule contains two ⁷⁹Br isotopes.
[M+2]⁺m/z + 22Molecule contains one ⁷⁹Br and one ⁸¹Br isotope.
[M+4]⁺m/z + 41Molecule contains two ⁸¹Br isotopes.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Expertise & Causality: For an aromatic ester, the most prominent and diagnostic absorption is the strong carbonyl (C=O) stretch.[5] In aromatic esters, this peak typically appears between 1715-1730 cm⁻¹, a slightly lower wavenumber than in saturated esters due to conjugation with the aromatic ring.[6] Additionally, two distinct C-O stretching bands are expected between 1000-1310 cm⁻¹.[5] The presence of these characteristic bands provides strong evidence for the ester functional group.

Comparative Data: Key IR Absorptions for Aromatic Esters

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)1715 - 1730Strong
C-C-O Stretch1250 - 1310Strong
O-C-C Stretch1100 - 1130Strong
C-H Stretch (Aromatic)> 3000Medium-Weak

Part 2: Definitive 3D Structure - Single-Crystal X-ray Diffraction

While spectroscopy provides a 2D map of connectivity, single-crystal X-ray diffraction (SC-XRD) offers the ultimate, unambiguous determination of the three-dimensional atomic arrangement in the solid state.[7]

Expertise & Causality: SC-XRD is the gold standard for structural characterization.[8] It provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. For this compound, this technique can definitively establish the relative orientation of the two phenyl rings, which is crucial for understanding potential intermolecular interactions like π-stacking or halogen bonding in the crystal lattice. Obtaining high-quality, single crystals is the most critical and often challenging step in this process.[9][10]

Comparative Data: Information Gained from SC-XRD vs. Spectroscopy

Parameter Spectroscopy (NMR, MS, IR) Single-Crystal X-ray Diffraction
Connectivity Inferred from correlations (NMR)Directly observed
Molecular Formula Confirmed by MSConfirmed by structure solution
Bond Lengths/Angles Not directly measuredMeasured with high precision
3D Conformation Inferred (e.g., from NOE in NMR)Directly determined
Intermolecular Packing Not determinedDirectly observed

Part 3: Integrated Characterization Workflow & Experimental Protocols

A robust characterization strategy follows a logical progression, where each step validates the previous one. The workflow diagram below illustrates this integrated approach.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Confirm MW & Isotopic Pattern) Purification->MS IR IR Spectroscopy (Identify Functional Groups) Purification->IR Crystallization Crystal Growth NMR->Crystallization Purity Confirmed XRD Single-Crystal XRD Crystallization->XRD Structure Final Structure Elucidation XRD->Structure G cluster_0 Analytical Techniques cluster_1 Structural Information Derived NMR ¹H & ¹³C NMR Provides C-H framework and connectivity information. Connectivity 2D Structure How atoms are connected. NMR->Connectivity MS Mass Spec. Confirms molecular weight and elemental composition (Br). Formula Molecular Formula What atoms are present and how many. MS->Formula IR IR Spec. Identifies key functional groups (C=O, C-O). FuncGroups Functional Groups The reactive centers of the molecule. IR->FuncGroups XRD SC-XRD Determines precise 3D structure and packing. ThreeD 3D Conformation The spatial arrangement of atoms. XRD->ThreeD Connectivity->ThreeD Formula->Connectivity

Sources

A Comparative Guide to the NMR Spectral Interpretation of 2-Bromophenyl 2-bromobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering deep insights into molecular architecture. This guide provides a comprehensive analysis and interpretation of the NMR data for 2-Bromophenyl 2-bromobenzoate, a molecule featuring two ortho-substituted aromatic rings. To provide a richer context for understanding its unique spectral features, we will compare its expected NMR characteristics with those of its meta- and para-substituted isomers, 3-Bromophenyl 3-bromobenzoate and 4-Bromophenyl 4-bromobenzoate. This comparative approach, supported by established principles of NMR spectroscopy, will empower researchers to confidently identify and characterize these and similar brominated aromatic esters.

Introduction to NMR Spectroscopy in Aromatic Systems

The chemical environment of protons (¹H) and carbon-13 nuclei (¹³C) in a molecule dictates their resonance frequencies in an NMR experiment. For aromatic compounds, the circulation of π-electrons in the benzene ring generates a significant "ring current" effect. This phenomenon generally causes protons attached to the aromatic ring to be deshielded, resulting in their signals appearing in the downfield region of the ¹H NMR spectrum, typically between 6.5 and 8.0 ppm.[1][2] The substitution pattern on the benzene ring profoundly influences the chemical shifts and, crucially, the spin-spin coupling patterns of the aromatic protons, providing a roadmap to the substitution geometry (ortho, meta, or para).[1][3]

Similarly, in ¹³C NMR, the carbons of an aromatic ring resonate in a characteristic downfield region (approximately 120-150 ppm).[1] The symmetry of the molecule is a key determinant of the number of distinct carbon signals observed. Asymmetrical disubstituted benzene rings, such as in the ortho and meta isomers, are expected to show six unique aromatic carbon signals. In contrast, the more symmetrical para isomer will exhibit fewer signals due to the presence of a symmetry plane.[1]

Synthesis of Bromophenyl Bromobenzoates

The synthesis of bromophenyl bromobenzoates can be achieved through the esterification of a bromophenol with a bromobenzoyl chloride. A general synthetic protocol, adapted from the synthesis of 4-bromophenyl 4-bromobenzoate, is outlined below.[4]

Experimental Protocol: General Synthesis of Bromophenyl Bromobenzoates
  • Preparation of the Acid Chloride: In a round-bottom flask, the corresponding bromobenzoic acid (e.g., 2-bromobenzoic acid) is reacted with an excess of thionyl chloride (SOCl₂). The mixture is refluxed for several hours under an inert atmosphere (e.g., nitrogen).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

  • Esterification: The resulting crude bromobenzoyl chloride is dissolved in a dry, inert solvent such as dichloromethane (DCM). To this solution, one equivalent of the corresponding bromophenol (e.g., 2-bromophenol) dissolved in DCM is added slowly at room temperature. A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulphate, can be added to facilitate the reaction.

  • Base Addition: A solution of a base, such as potassium carbonate (K₂CO₃), is added to the reaction mixture to neutralize the HCl generated during the esterification.

  • Reaction Monitoring and Work-up: The reaction is stirred, typically overnight, and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed multiple times with water and then with brine.

  • Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by crystallization or column chromatography.

NMR Data Interpretation and Comparison

Due to the unavailability of experimentally acquired spectra for this compound and its isomers in publicly accessible databases, the following interpretation is based on established principles of NMR spectroscopy and data from closely related compounds such as methyl bromobenzoates and bromobenzoic acids.

This compound: The Ortho Isomer

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum of this compound is anticipated to be complex in the aromatic region. Both the 2-bromophenyl and the 2-bromobenzoate moieties are ortho-disubstituted and asymmetrical. This will result in four distinct signals for each aromatic ring, leading to a total of eight signals in the aromatic region, none of which will be singlets.[3] The protons on both rings will exhibit complex splitting patterns due to ortho and meta couplings. The expected chemical shift range for these aromatic protons is between 7.0 and 8.2 ppm.

  • Expected Splitting Patterns: The protons ortho to the bromine atoms will likely appear as doublets of doublets or multiplets due to coupling with their neighboring protons. Similarly, the other ring protons will show complex splitting.

¹³C NMR Spectroscopy (Predicted):

Given the lack of symmetry, the ¹³C NMR spectrum of this compound is expected to show a total of 13 signals:

  • Aromatic Carbons: Twelve distinct signals are predicted for the twelve aromatic carbons (six for each ring).

  • Carbonyl Carbon: One signal for the ester carbonyl carbon, expected to be in the range of 164-167 ppm.

  • Carbons Attached to Bromine: The two carbons directly attached to the bromine atoms are expected to be shifted upfield due to the "heavy atom effect" of bromine.[5]

Comparison with Meta and Para Isomers

To highlight the unique spectral features of the ortho isomer, a comparison with the predicted spectra of the meta and para isomers is invaluable.

Compound Predicted ¹H NMR Aromatic Signals Predicted ¹³C NMR Aromatic Signals Key Differentiating Features
This compound (Ortho) 8 complex signals (multiplets, doublets of doublets)12 distinct signalsHighly complex and spread out ¹H NMR spectrum. The full count of 12 aromatic carbons in the ¹³C NMR.
3-Bromophenyl 3-bromobenzoate (Meta) 8 signals, potentially including some singlets or near-singlets for the protons positioned between two substituents.12 distinct signalsThe ¹H NMR spectrum will still be complex, but the splitting patterns will differ significantly from the ortho isomer due to the change in coupling relationships (more meta couplings). The ¹³C NMR will also show 12 aromatic signals due to asymmetry.
4-Bromophenyl 4-bromobenzoate (Para) 4 signals, appearing as two distinct sets of doublets (an AA'BB' system) for each ring, resulting in a more symmetrical and easily interpretable pattern.4 distinct signalsThe high symmetry of the para isomer leads to a much simpler NMR spectrum. The ¹H NMR will show a characteristic doublet of doublets pattern. The ¹³C NMR will only have four signals for the aromatic carbons due to the plane of symmetry.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a standard workflow for the characterization of a synthesized compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Bromophenyl Bromobenzoate Purification Purification (Crystallization/ Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep H1_NMR ¹H NMR Experiment SamplePrep->H1_NMR C13_NMR ¹³C NMR Experiment SamplePrep->C13_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity) Processing->Interpretation Comparison Comparison with Isomers and Literature Data Interpretation->Comparison Structure Structure Confirmation Comparison->Structure

Sources

A Guide to the Infrared Spectrum of 2-Bromophenyl 2-bromobenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This document is intended for researchers, medicinal chemists, and quality control scientists who utilize IR spectroscopy for structural elucidation and compound identification. We will explore the causal relationships between molecular structure and spectral features, providing the foundational knowledge needed to interpret the spectrum of this and similar complex aromatic esters.

The Logic of Spectral Interpretation: A Workflow

The identification of a molecule like 2-Bromophenyl 2-bromobenzoate, which contains multiple functional groups on two aromatic rings, requires a systematic approach. The workflow below outlines the logical steps from initial sample analysis to final structural confirmation, emphasizing the comparative analysis central to this guide.

G cluster_0 Spectral Acquisition & Initial Analysis cluster_1 Comparative Analysis cluster_2 Structural Elucidation A Prepare Sample (e.g., KBr Pellet or ATR) B Acquire FTIR Spectrum (4000-400 cm⁻¹) A->B C Identify Key Functional Group Regions (C=O, C-O, Aromatic C-H) B->C D Analyze Spectrum of This compound C->D Focus on Target Molecule E Compare with Phenyl Benzoate (Unsubstituted Ester) D->E Isolate Bromine Effect F Compare with 2-Bromobenzoic Acid (Acid Precursor) D->F Isolate Ester Linkage Effect G Compare with 2-Bromophenol (Phenol Precursor) D->G Isolate Ester Linkage Effect H Assign Major Absorption Bands (e.g., C=O, C-O, C-Br, C-H oop) E->H Synthesize Data F->H Synthesize Data G->H Synthesize Data I Confirm Ortho-Substitution Pattern (Fingerprint Region Analysis) H->I J Final Structure Confirmation I->J

Figure 1: A workflow diagram illustrating the systematic approach to identifying this compound via comparative FTIR spectroscopy.

Deconstructing the Spectrum: Predicted Absorptions for this compound

The structure of this compound features an ester linkage flanked by two ortho-brominated phenyl rings. Each of these components contributes distinct and identifiable peaks to the IR spectrum.

  • Aromatic Ester Group (C=O and C-O Stretches): Aromatic esters are well-characterized by a "Rule of Three" pattern of strong bands.[1]

    • C=O Stretch: The carbonyl stretch is one of the most intense and diagnostic peaks in the spectrum. For aromatic esters, conjugation with the benzene ring lowers the vibrational frequency compared to saturated esters.[2] We predict this peak to appear in the 1730-1715 cm⁻¹ range.[1]

    • Asymmetric C-O Stretch (C-C-O): This involves the stretch between the carbonyl carbon and the phenoxy oxygen. It is expected to produce a strong band between 1310-1250 cm⁻¹ .[1]

    • Symmetric C-O Stretch (O-C-C): This involves the phenoxy oxygen and the phenyl ring carbon. It typically appears as a strong band in the 1130-1100 cm⁻¹ region.[1]

  • Aromatic Rings (C-H and C=C Stretches):

    • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene rings gives rise to sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region.[3][4]

    • Aromatic C=C Stretch: The in-ring carbon-carbon bond stretches result in a series of absorptions of variable intensity in the 1600-1450 cm⁻¹ range.[3][4]

  • Substitution Pattern (C-H Out-of-Plane Bending): The most diagnostic feature for the substitution pattern on a benzene ring is the strong C-H out-of-plane (oop) bending vibration in the fingerprint region. Both rings in the target molecule are ortho-disubstituted. This pattern gives rise to a characteristic strong absorption band between 770-735 cm⁻¹ .[5][6]

  • Carbon-Bromine Bond:

    • C-Br Stretch: The stretching vibration for an aryl-bromine bond is expected in the low-frequency region of the spectrum, typically between 680-515 cm⁻¹ . This peak can sometimes be difficult to assign definitively due to overlap with other fingerprint region absorptions.

Comparative Analysis with Structural Alternatives

To substantiate our predictions, we compare the expected spectrum of this compound with the known spectra of its parent ester (Phenyl Benzoate) and its synthetic precursors (2-Bromobenzoic Acid and 2-Bromophenol). This comparison allows us to isolate and understand the contribution of each structural feature.

Alternative 1: Phenyl Benzoate (The Unsubstituted Parent Ester)

Phenyl benzoate serves as the ideal baseline, showing the core vibrations of the aromatic ester without the influence of halogen substituents. Its spectrum clearly displays the characteristic aromatic ester peaks.[7][8][9][10]

Alternative 2: 2-Bromobenzoic Acid (The Acid Precursor)

This molecule contains one of the ortho-brominated rings and a carboxylic acid group instead of an ester. Its spectrum is dominated by the very broad O-H stretch of the acid dimer (typically ~3300-2500 cm⁻¹) and a C=O stretch shifted to a lower wavenumber (~1700 cm⁻¹) due to hydrogen bonding.[11][12][13][14][15][16]

Alternative 3: 2-Bromophenol (The Phenol Precursor)

This compound isolates the second structural component: the ortho-brominated phenol. Its spectrum is characterized by a broad O-H stretch (~3550-3200 cm⁻¹) and lacks the strong carbonyl absorption of the ester.[17][18][19][20][21]

Data Summary and Comparison

The following table summarizes the key vibrational frequencies (in cm⁻¹) for our target molecule and its comparators.

Vibrational ModePredicted for this compoundPhenyl Benzoate (Experimental)[9][10]2-Bromobenzoic Acid (Experimental)[12][13]2-Bromophenol (Experimental)[18][21]
O-H Stretch AbsentAbsent~3300-2500 (very broad, strong)~3550-3200 (broad, strong)
Aromatic C-H Stretch ~3100-3030~3070~3060~3060
C=O Stretch (Ester/Acid) ~1725 (strong)~1735 (strong)~1700 (strong)Absent
Aromatic C=C Stretch ~1600-1450 (multiple, medium)~1595, 1490, 1450~1590, 1470, 1440~1580, 1480, 1450
Asymmetric C-O Stretch ~1260 (strong)~1265 (strong)~1300 (strong, coupled with O-H bend)~1250 (strong)
C-H Out-of-Plane Bend ~750 (strong, ortho-disubstituted) ~750, 690 (monosubstituted)~750 (strong, ortho-disubstituted) ~750 (strong, ortho-disubstituted)
C-Br Stretch ~680-515Absent~660~650

Analysis of Comparison:

  • The most telling feature for identifying this compound is the simultaneous presence of a strong ester C=O stretch around 1725 cm⁻¹ and a single, strong C-H out-of-plane bending peak around 750 cm⁻¹ , which is characteristic of the ortho-disubstitution on both rings.[5][6]

  • In contrast, Phenyl Benzoate shows two C-H bending peaks (~750 and 690 cm⁻¹) typical of monosubstituted rings.[6]

  • The precursors, 2-Bromobenzoic Acid and 2-Bromophenol, while showing the correct ortho-substitution peak at ~750 cm⁻¹, are easily distinguished by the presence of their broad O-H bands and the absence of the specific ester C-O stretching patterns.[12][21]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate these predictions experimentally, the following protocol for sample analysis using an Attenuated Total Reflectance (ATR) FTIR spectrometer is recommended. ATR is a modern, rapid technique suitable for solid powder samples.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR crystal accessory.

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue and allowing it to dry completely. Record a background spectrum of the empty crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (typically 1-5 mg) of the solid this compound sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with isopropanol to prepare for the next measurement.

Conclusion

The IR spectrum of this compound is predicted to be highly characteristic. The key identifiers are the strong ester carbonyl (C=O) absorption near 1725 cm⁻¹ , the complex pattern of strong C-O stretches between 1300-1100 cm⁻¹ , and a single, intense C-H out-of-plane bending mode near 750 cm⁻¹ , which confirms the ortho-substitution pattern of both aromatic rings. By comparing these expected features with the spectra of Phenyl Benzoate, 2-Bromobenzoic Acid, and 2-Bromophenol, one can confidently assign the structure and distinguish it from its synthetic precursors and unsubstituted analogs. This comparative approach provides a robust framework for the spectral analysis of complex molecules, even in the absence of a reference standard.

References

  • Química Organica.org. IR Spectrum: Aromatics. Available from: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available from: [Link]

  • SpectraBase. 2-Bromophenol - Optional[ATR-IR] - Spectrum. Wiley-VCH GmbH. Available from: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Phenol, 2-bromo-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. Available from: [Link]

  • PubChem. 2-Bromobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, phenyl ester. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-bromo-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • AIST. 2-Bromobenzoic acid. Spectral Database for Organic Compounds, SDBS. Available from: [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available from: [Link]

  • PubChem. Phenyl benzoate. National Center for Biotechnology Information. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-bromo-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • SpectraBase. 2-Bromophenol - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH. Available from: [Link]

  • Lancashire, R. J. IR interpretation of phenylbenzoate. University of the West Indies, Mona. Available from: [Link]

  • Arjunan, V., et al. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 2003-2011. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • PubChem. 2-Bromophenol. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Distinguishing structural isomers: Mono- and disubstituted benzene rings. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. in Organic Chemistry: A Tenth Edition. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Bromophenyl 2-Bromobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, this guide provides an in-depth comparison of viable synthetic routes to 2-Bromophenyl 2-bromobenzoate, a key intermediate in various research and development applications. This document moves beyond a simple recitation of methods to offer a critical analysis of each pathway, empowering you to make informed decisions based on reaction efficiency, substrate compatibility, and operational complexity.

Introduction: The Significance of this compound

This compound serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. The presence of bromine atoms on both phenyl rings offers strategic points for further functionalization, for instance, through cross-coupling reactions. The selection of an appropriate synthetic route is therefore a critical first step in any research or development program utilizing this compound. This guide will compare four primary methods for its synthesis: the Acid Chloride (Schotten-Baumann) method, Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Comparative Analysis of Synthesis Routes

The choice of synthetic methodology for this compound is a balance of factors including yield, reaction conditions, and the need for specialized reagents. Below is a summary of the key performance indicators for each of the discussed routes.

Synthesis RouteTypical YieldReaction TemperatureReaction TimeKey Reagents
Acid Chloride (Schotten-Baumann) HighRoom TemperatureShort (1-2 hours)Thionyl chloride or Oxalyl chloride, Pyridine or NaOH
Fischer-Speier Esterification Moderate to HighHigh (Reflux)Long (several hours)Strong acid catalyst (e.g., H₂SO₄)
Steglich Esterification HighRoom TemperatureModerate (2-12 hours)DCC or EDC, DMAP
Mitsunobu Reaction High0 °C to Room TemperatureModerate (several hours)DEAD or DIAD, PPh₃

Route 1: The Acid Chloride (Schotten-Baumann) Method

This classical and often high-yielding approach involves a two-step process: the conversion of 2-bromobenzoic acid to its more reactive acid chloride, followed by reaction with 2-bromophenol.

Mechanistic Rationale

The initial step involves the reaction of 2-bromobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2-bromobenzoyl chloride. This acyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by the hydroxyl group of 2-bromophenol. The reaction is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the HCl byproduct and to deprotonate the phenol, increasing its nucleophilicity. This is a classic example of a Schotten-Baumann reaction when performed in a two-phase system.[1][2][3][4]

Experimental Protocol

Step 1: Synthesis of 2-Bromobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2-bromobenzoic acid (1 eq.) in an excess of thionyl chloride (2-3 eq.).

  • Gently reflux the mixture for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-bromobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Esterification with 2-Bromophenol

  • Dissolve 2-bromophenol (1 eq.) in a suitable solvent such as dichloromethane or diethyl ether.

  • Add a base, such as pyridine (1.1 eq.), to the solution and cool to 0 °C.

  • Slowly add the crude 2-bromobenzoyl chloride (1 eq.) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Workflow Diagram

cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification A 2-Bromobenzoic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 2-Bromobenzoyl Chloride C->D HCl, SO₂ G Reaction at 0°C to RT D->G E 2-Bromophenol E->G F Pyridine F->G H This compound G->H Pyridine·HCl

Caption: Workflow for the Acid Chloride (Schotten-Baumann) synthesis of this compound.

Route 2: Fischer-Speier Esterification

This is a direct, acid-catalyzed esterification between a carboxylic acid and an alcohol. While conceptually simple, the reversible nature of the reaction and the need for harsh conditions are important considerations.

Mechanistic Rationale

The Fischer-Speier esterification involves the protonation of the carbonyl oxygen of 2-bromobenzoic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[5] The hydroxyl group of 2-bromophenol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the desired ester. To drive the equilibrium towards the product, it is common to use an excess of one of the reactants or to remove water as it is formed.[5]

Experimental Protocol
  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-bromobenzoic acid (1 eq.), 2-bromophenol (1.2 eq.), and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and collect the water that azeotropically distills with the toluene in the Dean-Stark trap.

  • Continue the reflux until no more water is collected.

  • Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purify the product by recrystallization or column chromatography.

Workflow Diagram

A 2-Bromobenzoic Acid D Reflux with Dean-Stark A->D B 2-Bromophenol B->D C H₂SO₄ (cat.) Toluene C->D E This compound D->E F Water (removed) D->F

Caption: Workflow for the Fischer-Speier esterification.

Route 3: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[4][6][7][8]

Mechanistic Rationale

This reaction proceeds through the activation of the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate.[8] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), then reacts with this intermediate to form a more reactive N-acylpyridinium salt. This activated species is then readily attacked by the alcohol (2-bromophenol) to furnish the ester and the urea byproduct (dicyclohexylurea, DCU, in the case of DCC). The mild, room-temperature conditions make this method suitable for sensitive substrates.[6]

Experimental Protocol
  • Dissolve 2-bromobenzoic acid (1 eq.), 2-bromophenol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram

A 2-Bromobenzoic Acid D Reaction at 0°C to RT A->D B 2-Bromophenol B->D C DCC, DMAP C->D E This compound D->E F DCU (precipitate) D->F

Caption: Workflow for the Steglich esterification.

Route 4: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of functional groups, including esters, under mild, neutral conditions.[9][10][11] It is particularly useful for sterically hindered alcohols.

Mechanistic Rationale

This reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] This in situ activation forms an alkoxyphosphonium salt, which is a good leaving group. The carboxylate anion of 2-bromobenzoic acid then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester with inversion of configuration at the alcohol's stereocenter (though this is not relevant for 2-bromophenol).

Experimental Protocol
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromobenzoic acid (1.2 eq.), 2-bromophenol (1 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent such as THF or dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Workflow Diagram

A 2-Bromobenzoic Acid D Reaction at 0°C to RT A->D B 2-Bromophenol B->D C PPh₃, DEAD C->D E This compound D->E F PPh₃O, reduced DEAD D->F

Caption: Workflow for the Mitsunobu reaction.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through several distinct methodologies. For large-scale synthesis where cost and atom economy are paramount, the Acid Chloride (Schotten-Baumann) method is often the most practical choice, typically providing high yields. However, it requires the handling of corrosive reagents like thionyl chloride. The Fischer-Speier Esterification is a classic, albeit often lower-yielding and more energy-intensive, alternative that avoids the use of coupling agents.

For laboratory-scale synthesis, particularly when dealing with sensitive substrates or when mild conditions are a priority, the Steglich Esterification and the Mitsunobu Reaction are excellent choices. Both offer high yields at room temperature. The Steglich esterification is advantageous due to the ease of removing the urea byproduct by filtration, while the Mitsunobu reaction is renowned for its reliability, although purification to remove phosphine-related byproducts can be more challenging.

Ultimately, the optimal choice will depend on the specific requirements of your project, including scale, available equipment, and the chemical sensitivities of any other functional groups present in your starting materials.

References

  • Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. New Journal of Chemistry.

  • Steglich esterification. Wikipedia.

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  • Methyl 2-bromobenzoate synthesis. ChemicalBook.

  • Schotten Baumann reaction: Introduction, mechanism, procedure. Chemistry Notes.

  • Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Organic & Biomolecular Chemistry.

  • Mitsunobu Reaction. Organic Chemistry Portal.

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health.

  • Steglich Esterification. SynArchive.

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Schotten Baumann Reaction Procedure. SATHEE CUET.

  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company.

  • Ethyl 2-bromobenzoate synthesis. ChemicalBook.

  • Schotten Baumann Reaction. BYJU'S.

  • Schotten–Baumann reaction. Wikipedia.

  • Mitsunobu Reaction. Organic Chemistry.

  • A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromobenzoic Acid. Benchchem.

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health.

  • Methyl-2-bromobenzoate. NIST WebBook.

  • Methyl 2-bromobenzoate. Shandong Biotech.

  • 2-Bromobenzoic acid, 4-benzyloxyphenyl ester. Cheméo.

  • 2-Bromobenzoic acid, 97%. Sigma-Aldrich.

  • A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Walsh Medical Media.

  • Methyl 2-bromobenzoate(610-94-6) 1H NMR spectrum. ChemicalBook.

  • 2-Bromobenzoic acid. PubChem.

  • Synthesis of 2-bromobenzoyl chloride. PrepChem.com.

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA.

  • Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters.

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.

  • Fischer Esterification: Benzoic Acid Lab Manual. Studylib.

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A Comparative Benchmarking Guide to 2-Bromophenyl 2-bromobenzoate and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is a cornerstone of rigorous scientific inquiry. The isomeric purity and analytical profile of a compound can significantly influence its reactivity, biological activity, and safety profile. This guide provides a comprehensive framework for the comparative analysis of 2-Bromophenyl 2-bromobenzoate against its structural isomers and related analogues.

This document is not a rigid protocol but rather a dynamic guide, designed to empower researchers with the principles and methodologies required to conduct a thorough benchmark analysis. We will delve into the causality behind experimental choices, ensuring that each analytical step is a self-validating system. Our focus will be on establishing a robust analytical workflow for comparing key physicochemical and spectroscopic properties.

Introduction to the Analyte and Selected Benchmarks

The subject of our investigation, this compound, belongs to the class of aromatic esters, which are prevalent scaffolds in medicinal chemistry and materials science. The presence and position of the bromine atoms on the phenyl rings are critical determinants of the molecule's steric and electronic properties. To provide a meaningful comparison, we have selected two primary benchmark compounds:

  • 4-Bromophenyl 4-bromobenzoate: A positional isomer, which will highlight the influence of the bromine atom's location on the molecule's analytical behavior.

  • Phenyl 4-bromobenzoate: A structural analogue with a single bromine atom, allowing for an assessment of the impact of mono- versus di-substitution.

The structural differences between these compounds are illustrated below.

Spectroscopic_Workflow cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution in appropriate deuterated solvent for NMR; KBr pellet or ATR for IR; Dilution in volatile solvent for MS) B ¹H and ¹³C NMR Spectroscopy (Structural Elucidation and Isomer Differentiation) A->B C FT-IR Spectroscopy (Functional Group Identification) A->C D Mass Spectrometry (GC-MS) (Molecular Weight Confirmation and Fragmentation Pattern) A->D E Data Interpretation and Comparison B->E C->E D->E Chromatographic_Workflow cluster_workflow Chromatographic Analysis Workflow A Method Development (Column, Mobile Phase/Temperature Program, and Detector Selection) B Sample and Standard Preparation A->B C HPLC or GC Analysis B->C D Peak Identification and Integration C->D E Purity Calculation and Impurity Profiling D->E

A Senior Application Scientist's Guide to the Purity Assessment of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the chemical purity of reagents and intermediates is not merely a quality metric; it is a cornerstone of reproducible, safe, and effective outcomes. For a compound like 2-Bromophenyl 2-bromobenzoate, often utilized in complex organic syntheses, a rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for evaluating the purity of this compound, grounded in experimental data and established scientific principles.

The Critical Role of Purity in Synthesis

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[1] Impurities, even at trace levels, can have significant downstream consequences.[2] These can range from reduced reaction yields and the formation of unwanted byproducts to posing potential safety risks in the final active pharmaceutical ingredient (API).[2] Therefore, a multi-faceted analytical approach is essential to ensure the compound meets the stringent purity requirements of the pharmaceutical industry.

Orthogonal Analytical Techniques: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the application of orthogonal methods, each interrogating different physicochemical properties of the analyte and its potential impurities.[3] This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC) for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC, particularly in its reversed-phase mode (RP-HPLC), is the gold standard for the purity analysis of non-volatile organic compounds like this compound.[2][4] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.[4]

Causality in Method Development: The choice of a C18 column is predicated on the hydrophobic nature of the aromatic rings in this compound. A gradient elution, typically with acetonitrile and water, is employed to effectively separate compounds with a range of polarities, from polar starting materials to nonpolar byproducts.[4] UV detection is highly effective due to the chromophoric nature of the benzene rings.[4]

Potential Impurities: Based on common synthetic routes, such as the esterification of 2-bromobenzoic acid with 2-bromophenol, potential process-related impurities include unreacted starting materials (2-bromobenzoic acid and 2-bromophenol) and byproducts from side reactions.[5][6] Degradation products, primarily from hydrolysis, would yield the same starting materials.[4]

Experimental Protocol: RP-HPLC for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)

Data Interpretation: Purity is typically determined by area percentage, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[4] For accurate quantification, a reference standard of known purity is required.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Reference Standard Solution HPLC_System HPLC System (Pump, Injector, Column, Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Area Calculation Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (Area %) Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Workflow for HPLC purity determination.

Gas Chromatography (GC): Ideal for Volatile Impurities

GC is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds.[7] It is particularly useful for detecting residual solvents from the synthesis and purification process. For a compound like this compound, GC can also be used for purity assessment, provided it is thermally stable and sufficiently volatile.

Causality in Method Development: A capillary column with a nonpolar or mid-polarity stationary phase is typically used for the analysis of aromatic compounds.[8] A flame ionization detector (FID) is a common choice due to its high sensitivity to hydrocarbons.[8] For enhanced specificity and identification of unknown impurities, coupling GC with a mass spectrometer (GC-MS) is the preferred method.[9]

Experimental Protocol: GC-FID for this compound

ParameterCondition
Column HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Split (50:1)
Oven Program 150°C (1 min), ramp to 300°C at 15°C/min, hold 5 min
Detector FID at 320°C
Sample Preparation 1 mg/mL in a volatile solvent (e.g., Dichloromethane)

Data Interpretation: Similar to HPLC, purity is often calculated based on peak area percentages. The high sensitivity of FID allows for the detection of trace-level impurities.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for confirming the structure of a synthesized compound and can also be used for quantitative purity assessment (qNMR).[10][11] ¹H NMR is particularly useful for providing a "fingerprint" of the molecule and for detecting proton-containing impurities.

Causality in Analysis: The chemical shifts, integration values, and coupling patterns in a ¹H NMR spectrum provide detailed information about the molecular structure.[11] For this compound, distinct signals for the aromatic protons of both rings are expected. Impurities will present as additional, unexpected signals. qNMR involves the use of an internal standard of known purity and concentration to accurately determine the purity of the analyte.

Expected ¹H NMR Spectral Features for this compound: The spectrum would show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the eight aromatic protons. The exact chemical shifts and coupling patterns would require spectral analysis or comparison to a reference spectrum.

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Prep_Sample Accurately weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Prep_Sample->Dissolve NMR_Spectrometer Acquire ¹H NMR Spectrum Dissolve->NMR_Spectrometer Process_Spectrum Process Spectrum (Phasing, Baseline Correction) NMR_Spectrometer->Process_Spectrum Integrate_Peaks Integrate Analyte & Standard Peaks Process_Spectrum->Integrate_Peaks Calculate_Purity Calculate Purity (Ratio of Integrals) Integrate_Peaks->Calculate_Purity Report Generate Report Calculate_Purity->Report

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

The Chemical Profile: Understanding the "Why" Behind the Disposal Protocol

2-Bromophenyl 2-bromobenzoate is a halogenated organic compound. The presence of bromine atoms on the phenyl and benzoate rings dictates its classification as a hazardous waste.[1] Halogenated wastes are subject to stringent disposal regulations primarily due to their potential to form persistent and toxic byproducts if not managed correctly.[2][3] Incineration is a common disposal method for such compounds, but it must be carried out in specialized facilities equipped to handle and neutralize the resulting acidic gases, such as hydrogen bromide.[4]

Mishandling of this waste stream can lead to environmental persistence and potential harm to aquatic life.[2] Therefore, every step of the disposal process is designed to prevent its release into the environment and to ensure it is directed to a facility capable of its safe destruction.

Immediate Safety and Spill Management: Your First Line of Defense

Accidents can happen. A swift and informed response is critical to mitigating any potential hazards.

Personal Protective Equipment (PPE): The Non-Negotiable Standard

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5][6]

  • Hand Protection: Use chemically resistant gloves.[6][7]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[6][7]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

Spill Response Protocol

In the event of a spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[7] If the spill is large or in a poorly ventilated space, evacuate the area.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[6][9] Do not use combustible materials like paper towels to absorb the chemical.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, leak-proof container for hazardous waste.[6][9]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (consult your institution's safety protocols) and then with soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][10][11]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a systematic process. Adherence to this workflow is crucial for safety and regulatory compliance.

Step 1: Waste Identification and Segregation

The cardinal rule of chemical waste management is segregation. This compound waste must be classified as halogenated organic waste .[1]

  • DO NOT mix this waste with non-halogenated organic solvents.[1][12][13] Keeping these waste streams separate is often more cost-effective for disposal and is a requirement at many institutions.[13]

  • DO NOT mix with other waste categories such as aqueous waste, acids, bases, or heavy metals.[1][14]

Step 2: Proper Containerization
  • Select the Right Container: Use a dedicated, clearly labeled, and leak-proof container for your halogenated organic waste.[7][13] The container should be compatible with the chemical. High-density polyethylene (HDPE) carboys are a common choice.

  • Labeling is Key: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[7][13] If other halogenated solvents are being collected in the same container, list all constituents and their approximate percentages.[1][13]

  • Keep it Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.[7][13]

Step 3: Accumulation and Storage
  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[12][13]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[13]

  • Safe Storage: Keep the storage area cool, dry, and well-ventilated.[9][13] Store away from incompatible materials.[9]

Step 4: Arranging for Disposal
  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource for waste disposal.[7] They will provide you with specific instructions and arrange for the pickup of your hazardous waste.

  • Follow Institutional Protocols: Adhere strictly to your institution's procedures for waste pickup requests. This may involve filling out an online form or a physical tag on the waste container.[13]

  • Professional Disposal: The EHS office will ensure that the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which for halogenated compounds often involves high-temperature incineration.[1]

At-a-Glance: Key Disposal and Safety Data

ParameterInformationSource
Chemical Name This compoundN/A
Waste Category Halogenated Organic Waste[1]
Primary Hazards Likely skin and eye irritant.[5][10][11]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[5][6][7]
Spill Containment Inert absorbent material (e.g., sand, vermiculite).[6][9]
Disposal Method Collection by institutional EHS for incineration at a licensed facility.[10][11][15][16]
Incompatibilities Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[1][8][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Management cluster_storage_disposal Storage & Final Disposal start Start: Have This compound Waste ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate Handle in Fume Hood container Use Labeled, Sealed, and Compatible Container segregate->container storage Store in Designated SAA with Secondary Containment container->storage ehs Contact EHS for Waste Pickup storage->ehs end_point End: Compliant Disposal ehs->end_point Follow Institutional Protocols

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Environmental fate of three novel brominated flame retardants in aquatic mesocosms. (n.d.). PubMed.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). 2-Bromobenzoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • Hazardous waste segregation. (n.d.).
  • Benchchem. (n.d.). Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Temple University. (2021, October). Halogenated Solvents in Laboratories.
  • Methyl 2-bromobenzoate(610-94-6)MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromophenyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: At-a-Glance PPE Requirements

This guide provides a comprehensive operational plan for the safe handling of 2-Bromophenyl 2-bromobenzoate. The following table summarizes the minimum Personal Protective Equipment (PPE) required for common laboratory tasks. Subsequent sections will detail the rationale and specific procedures underpinning these recommendations.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<1g) Benchtop Weighing & Transfer ANSI-approved Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNot required if in a certified chemical fume hood
Medium Scale (1-50g) Reactions & Workups Chemical Splash GogglesDouble-gloved NitrileLab CoatRequired if outside of a fume hood or if aerosolization is possible
Large Scale (>50g) or High-Energy Operations Chemical Splash Goggles & Face ShieldDouble-gloved Nitrile or specific halogenated-resistant glovesChemical-resistant Apron over Lab CoatNIOSH-approved respirator with organic vapor cartridge
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron or GownNIOSH-approved respirator with organic vapor cartridge

Hazard Assessment: The 'Why' Behind the 'What'

The primary hazards associated with structurally similar halogenated aromatic compounds are:

  • Serious Eye Irritation (H319): Direct contact can cause significant eye damage.[1][2][3][4][5][6]

  • Skin Irritation (H315): Prolonged or repeated contact with skin may cause irritation or dermatitis.[2][3][4][5][6]

  • Respiratory Tract Irritation (H335): Inhalation of dust, aerosols, or vapors can irritate the respiratory system.[2][3][4][5][6]

  • Hazardous Combustion Byproducts: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1][2][4][6][7]

As a halogenated organic compound, this compound requires dedicated waste streams to prevent environmental release and ensure regulatory compliance.[8][9][10] Our safety protocols are designed to mitigate these risks at every stage of handling.

Core PPE Requirements: Your First Line of Defense

Engineering controls, primarily the use of a certified chemical fume hood, are the most critical safety measure.[9] PPE serves as the essential final barrier between the researcher and the chemical.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes.

  • Minimum Requirement: For any handling of this compound, ANSI-approved safety glasses with side shields are mandatory.

  • Recommended for Reactions/Transfers: When handling quantities greater than a few grams or performing liquid transfers, chemical splash goggles are required.[2][8] Goggles provide a complete seal around the eyes, offering superior protection from splashes.

  • High-Risk Operations: For large-scale work or procedures with a high risk of splashing (e.g., pressure reactions, rapid additions), a face shield must be worn over chemical splash goggles .[11]

Hand Protection

Skin contact is a primary route of exposure.

  • Glove Selection: Nitrile gloves are the standard for incidental contact due to their resistance to a broad range of chemicals.[8][12] Always inspect gloves for tears or pinholes before use.[13]

  • The Principle of Double Gloving: For tasks involving more than incidental contact, such as weighing larger quantities or cleaning glassware, double gloving is a best practice. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is safely removed and replaced.

  • Compatibility is Key: For prolonged operations or spill cleanup, consult a glove manufacturer's compatibility chart to ensure nitrile is suitable for extended exposure to halogenated aromatic compounds.[12]

Protective Clothing

Your personal clothing offers no protection against chemical hazards.

  • A clean, flame-resistant lab coat must be worn at all times, fully buttoned, with sleeves rolled down.[9][12]

  • Wear long pants and closed-toe shoes to protect your legs and feet from potential spills.[9]

  • For large-scale work, a polyethylene-coated or other chemically resistant apron should be worn over the lab coat.[11]

Respiratory Protection: An In-Depth Analysis

Respiratory protection is not typically required for handling small quantities within a functioning fume hood. However, it becomes critical under the following conditions:

  • Weighing Powders: If the material is a fine powder and being weighed outside of a fume hood or glove box.

  • Generating Aerosols: Any procedure that may create an aerosol or mist.

  • Ventilation Failure: In the event of a fume hood malfunction.

  • Spill Cleanup: When responding to a significant spill.

In these situations, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. For dusty materials, a combination P100/OV cartridge should be used. All personnel requiring respirators must be part of a formal respiratory protection program that includes fit testing and training.

Procedural Discipline: Safe Handling and Disposal Workflow

PPE Donning and Doffing Protocol

A disciplined sequence prevents cross-contamination.

Donning (Putting On):

  • Lab Coat: Don first.

  • Respirator: (If required) Perform seal check.

  • Eye/Face Protection: Put on goggles and/or face shield.

  • Gloves: Don last. If double-gloving, don the inner pair, then the outer pair over the cuff of the lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove first, peeling them off without touching the outside.

  • Lab Coat & Apron: Remove by turning it inside out, avoiding contact with the contaminated exterior.

  • Face Shield/Goggles: Remove from the back.

  • Inner Gloves: Remove as the last step.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[12]

Engineering Controls: The Primary Barrier

All operations involving this compound should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[8][9] Maintain the sash at the lowest possible height for effective containment.

Waste Disposal Plan

As a halogenated organic compound, this compound waste must not be mixed with non-halogenated waste.[8][9][10]

  • Segregation: Dispose of all contaminated solids (gloves, paper towels, silica gel) and liquids in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9]

  • Container Management: Keep waste containers closed except when adding waste.[8] Store in a designated satellite accumulation area.

  • No Drain Disposal: Never dispose of this chemical down the drain.[9]

Emergency Protocols: Immediate Action Plan

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][7][13]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][7][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][7][13]

Spill Cleanup
  • Small Spill (<50 mL in a fume hood):

    • Ensure appropriate PPE is worn (double nitrile gloves, goggles, lab coat).

    • Absorb the spill with an inert material like sand, vermiculite, or a commercial sorbent.

    • Collect the material using non-sparking tools into a labeled container for halogenated waste.[1][2]

    • Clean the affected area thoroughly.

  • Large Spill (>50 mL or any spill outside a fume hood):

    • Evacuate all non-essential personnel from the area.[13]

    • Alert laboratory management and EH&S.

    • Do not attempt to clean the spill without appropriate respiratory protection and training.[12]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Logic start Start: Plan Task with This compound fume_hood Is task performed entirely within a certified fume hood? start->fume_hood scale What is the scale of the operation? fume_hood->scale Yes no_hood STOP! Re-evaluate procedure. Consult EH&S. Requires Full PPE + Respirator fume_hood->no_hood No base_ppe Minimum PPE: - Safety Glasses (Side Shields) - Lab Coat - Single Nitrile Gloves respirator_check Is aerosolization or dust generation likely? base_ppe->respirator_check small_scale Small Scale (<1g) (e.g., Weighing) scale->small_scale <1g medium_scale Medium Scale (1-50g) (e.g., Reaction) scale->medium_scale 1-50g large_scale Large Scale (>50g) or High Hazard? scale->large_scale >50g / High Hazard small_scale->base_ppe medium_ppe Upgrade PPE: - Chemical Goggles - Double Nitrile Gloves medium_scale->medium_ppe high_ppe Highest Level PPE: - Goggles + Face Shield - Double Gloves (or specific) - Chem-Resistant Apron large_scale->high_ppe medium_ppe->respirator_check high_ppe->respirator_check add_respirator Add NIOSH-Approved Respirator with Organic Vapor Cartridge respirator_check->add_respirator Yes

Caption: Decision tree for selecting appropriate PPE for handling this compound.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Bromobenzoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet for Methyl 2-bromobenzoate.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Bromobenzoic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-(4-Bromo-phenyl)-butan-2-OL.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Methyl 3-bromobenzoate.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents Safety Information.
  • 3M. (n.d.). Pharmaceutical industry best practice.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Bromo-2-methylbutane.
  • MIT Plasma Science and Fusion Center. (1998). Standard Operating Procedures for Use of Halogenated Solvents.
  • Pfizer. (n.d.). Material Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-Bromo Benzoic Acid CAS No 88-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (n.d.). Methyl 2-bromobenzoate(610-94-6)MSDS.
  • Fisher Scientific. (2023). Safety Data Sheet for Methyl 2-bromobenzoate.
  • Apollo Scientific. (2022). Safety Data Sheet for 2-Bromobenzoic acid.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet for Ethyl 2-bromobenzoate.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University College London. (2021). Working safely with solvents.

Sources

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